molecular formula C8H6ClN3S B1431655 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine CAS No. 1538121-87-7

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Cat. No.: B1431655
CAS No.: 1538121-87-7
M. Wt: 211.67 g/mol
InChI Key: HHANUWMJQBWODS-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a useful research compound. Its molecular formula is C8H6ClN3S and its molecular weight is 211.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-chlorophenyl)thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-8(10)13-12-11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHANUWMJQBWODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(SN=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide on 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine (CAS 1538121-87-7): Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine (CAS 1538121-87-7) is a highly specialized heterocyclic building block utilized extensively in advanced medicinal chemistry and agrochemical development[1],[2]. Featuring a dense array of heteroatoms, the 1,2,3-thiadiazole core serves as a privileged scaffold capable of acting as a bioisostere for various aromatic systems while offering unique hydrogen-bonding dynamics.

This technical whitepaper provides a comprehensive analysis of the structural chemistry, mechanistic synthesis, and application profile of this molecule. By detailing the causality behind synthetic choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals and synthetic chemists.

Quantitative Chemical Profile

Table 1: Physicochemical & Analytical Profile of CAS 1538121-87-7

ParameterValue / Description
Chemical Name 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine
CAS Registry Number 1538121-87-7
Molecular Formula C₈H₆ClN₃S
Molecular Weight 211.67 g/mol
Core Scaffold 1,2,3-Thiadiazole
Hydrogen Bond Donors 1 (Primary Amine group, -NH₂)
Hydrogen Bond Acceptors 4 (N, N, S, Cl)
Electronic System Push-Pull (Amine donor, Thiadiazole acceptor)

Structural Chemistry & Electronic Properties

The pharmacological utility of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is fundamentally driven by its unique electronic and conformational properties:

  • The Push-Pull Electronic System: The 1,2,3-thiadiazole ring is inherently electron-withdrawing. However, the presence of the electron-donating primary amine at the C5 position creates a pronounced intramolecular charge transfer (push-pull system)[3]. This electronic distribution makes the amine nitrogen highly nucleophilic, allowing it to serve as an excellent anchor point for further derivatization (e.g., conversion into urea derivatives)[4].

  • Conformational Pre-organization via Steric Hindrance: The ortho-chloro substitution on the C4-phenyl ring is not merely a lipophilic addition; it is a critical conformational determinant. The bulky chlorine atom creates a severe steric clash with the adjacent thiadiazole ring, restricting the free rotation of the C-C bond. This locks the molecule into a biased dihedral angle, effectively pre-organizing the scaffold. In target-based drug design (such as kinase inhibition), this pre-organization drastically reduces the entropic penalty upon binding to deep, narrow hydrophobic pockets.

Synthetic Methodology & Mechanistic Causality

The synthesis of 5-amino-1,2,3-thiadiazoles is classically achieved through the reaction of an


-diazoacetonitrile derivative with a sulfur source, typically hydrogen sulfide (H₂S) or its salts[3],[5]. For CAS 1538121-87-7, the synthesis is a robust, two-step sequence starting from 2-chlorophenylacetonitrile.
The Synthetic Workflow

SyntheticWorkflow A 2-Chlorophenylacetonitrile (Starting Material) C α-Diazo-(2-chlorophenyl)acetonitrile (Reactive Intermediate) A->C Step 1: Diazo Transfer (0 °C to RT) B Tosyl Azide + DBU (Diazo Transfer Reagents) B->C E 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine (Final Product) C->E Step 2: Cyclization (-5 °C to 15 °C) D H2S + Triethylamine (Cyclization Reagents) D->E

Fig 1: Two-step synthetic workflow for 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine.
Mechanistic Pathway: Why the Ring Closes

Understanding the cyclization mechanism is critical for troubleshooting reaction failures. The transformation from an


-diazo nitrile to a 1,2,3-thiadiazole does not involve the expulsion of nitrogen gas (N₂), which is a common misconception regarding diazo chemistry.

Instead, the reaction proceeds via a base-catalyzed nucleophilic addition followed by an intramolecular 5-endo-dig cyclization[6].

  • Nucleophilic Attack: Triethylamine deprotonates H₂S to form the highly nucleophilic hydrosulfide anion (HS⁻). The nitrile carbon, rendered highly electrophilic by the adjacent electron-withdrawing diazo group and the 2-chlorophenyl ring, undergoes rapid attack by HS⁻ to form an

    
    -diazo thioamide intermediate.
    
  • Cyclization: The sulfur atom of the resulting thioamide enolate attacks the terminal electrophilic nitrogen of the diazo group. This ring closure yields the stable, aromatic 1,2,3-thiadiazole core.

MechanisticPathway N1 α-Diazo Nitrile (Electrophilic C≡N) N2 Hydrosulfide (HS⁻) Attack (Base-Catalyzed) N1->N2 N3 α-Diazo Thioamide Intermediate N2->N3 Nucleophilic Addition N4 5-endo-dig Cyclization (S attacks terminal N) N3->N4 N5 1,2,3-Thiadiazole Core (Aromatic Stabilization) N4->N5 Ring Closure

Fig 2: Mechanistic cyclization of α-diazo nitriles with hydrogen sulfide.

Validated Experimental Protocol

The following self-validating protocol ensures high yield and purity by incorporating specific causality-driven parameters and analytical checkpoints.

Step 1: Diazo Transfer to form -Diazo-(2-chlorophenyl)acetonitrile

Causality Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized because it is a strong, non-nucleophilic base. It efficiently deprotonates the acidic


-protons of the nitrile without attacking the tosyl azide reagent[6].
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-chlorophenylacetonitrile (1.0 eq) and tosyl azide (1.2 eq) in anhydrous acetonitrile (0.2 M).

  • Initiation: Cool the mixture to 0 °C using an ice bath. Add DBU (1.5 eq) dropwise over 15 minutes.

  • Validation Check 1: The reaction mixture will immediately transition to a deep yellow/orange color, indicating the formation of the diazo compound.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material should disappear, replaced by a less polar, strongly UV-active spot.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the intermediate.

Step 2: Cyclization to 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Causality Note:


-Diazo compounds are thermally labile. If the temperature exceeds 20 °C, the intermediate will extrude N₂ gas to form highly reactive carbenes, leading to Wolff rearrangements or dimerization[5]. Strict temperature control is mandatory.
  • Preparation: Dissolve the purified

    
    -diazo-(2-chlorophenyl)acetonitrile (1.0 eq) in a mixture of dichloromethane and ethanol (1:1 v/v, 0.1 M). Add triethylamine (2.0 eq).
    
  • H₂S Introduction: Cool the reactor to 0 °C. Slowly bubble anhydrous H₂S gas (or add a solution of NaSH, 1.5 eq) into the mixture. Maintain the internal temperature strictly between -5 °C and 15 °C[5].

  • Validation Check 2: The reaction is exothermic. A successful cyclization will result in the gradual precipitation of the target 5-amino-1,2,3-thiadiazole as a solid from the solvent matrix.

  • Isolation: After 2 hours of stirring at 10 °C, filter the precipitated solid. Wash the filter cake with cold n-hexane and water to remove residual triethylammonium salts.

  • Final Validation: Dry the product under vacuum. Confirm identity via ¹H NMR (look for the broad -NH₂ singlet around 6.0-7.5 ppm, depending on solvent) and LC-MS (m/z [M+H]⁺ = 212.0).

Applications in Drug Discovery & Agrochemicals

The 5-amino-1,2,3-thiadiazole motif is a "privileged structure" due to its ability to interact with diverse biological targets[1]. The primary amine acts as a versatile synthetic handle, most commonly converted into urea derivatives.

Table 2: Comparative Bioactivity Context of 1,2,3-Thiadiazole Derivatives

Derivative ClassTarget / ApplicationMechanism of ActionKey Structural Feature
4-Aryl-5-amino-1,2,3-thiadiazoles Oncology (Kinase Inhibitors)ATP-competitive inhibitionC4-Aryl dictates pocket depth binding
Thidiazuron (TDZ) Analogs Agrochemicals (Plant Growth)Cytokinin receptor activationUrea linkage at C5
TD-K (Furan-2-ylmethyl urea) Anti-senescence / AgricultureModulates cytokinin homeostasisFuran ring + Thiadiazole core[4]
4-Cyano-5-amino derivatives Materials Science / IntermediatesPush-pull electronic systemC4-Carbonitrile electron withdrawal[3]

In agrochemical research, reacting 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine with various isocyanates yields potent cytokinin analogs. Compounds structurally related to TD-K (1-(furan-2-ylmethyl)-3-(1,2,3-thiadiazol-5-yl)urea) have shown exceptional anti-senescence activity and the ability to enhance drought stress tolerance in crops by modulating the expression of cytokinin oxidase/dehydrogenase (CKX) genes[4].

In medicinal chemistry, the C4-aryl substituted thiadiazoles are frequently integrated into small-molecule libraries targeting hyperactive kinases, where the thiadiazole nitrogens act as critical hydrogen bond acceptors for the kinase hinge region[1].

References

Sources

Technical Profile: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine . This document is structured for researchers in medicinal chemistry and agrochemical discovery, focusing on the specific 1,2,3-thiadiazole regioisomer which is distinct from the more common 1,3,4-thiadiazole derivatives.

Executive Summary

The compound 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine represents a specialized scaffold in heterocyclic chemistry. Unlike its 1,3,4-thiadiazole counterparts (often used as sulfonamide bioisosteres), the 1,2,3-thiadiazole core is privileged in agrochemistry, particularly as a "plant activator" that induces Systemic Acquired Resistance (SAR) in crops. This specific derivative, featuring an ortho-chlorophenyl group at position 4 and a primary amine at position 5, serves as a critical intermediate for synthesizing high-value crop protection agents (e.g., Tiadinil analogs) and potential antibacterial pharmacophores.

Chemical Structure & Electronic Profile

Structural Analysis

The molecule consists of a five-membered 1,2,3-thiadiazole ring fused to a 2-chlorophenyl moiety. The 1,2,3-thiadiazole ring is aromatic, characterized by a high degree of


-electron delocalization.
  • Core Scaffold: 1,2,3-Thiadiazole (N-N-S arrangement).

  • Substituents:

    • Position 4: 2-Chlorophenyl group.[1][2] The ortho-chloro substituent introduces significant steric hindrance , forcing the phenyl ring to twist out of coplanarity with the thiadiazole ring. This torsion angle impacts crystal packing and solubility.

    • Position 5: Primary amine (

      
      ). This group acts as a weak base and a nucleophile, though its reactivity is modulated by the electron-withdrawing nature of the thiadiazole ring.
      
Visualization (Graphviz)

The following diagram illustrates the connectivity and the key steric interaction.

ChemicalStructure S1 S C5 C5 S1->C5 C4 C4 C5->C4 NH2 NH2 C5->NH2 Pos 5 N3 N3 C4->N3 Ph 2-Cl-Ph C4->Ph Pos 4 N2 N2 N3->N2 N2->S1 Cl Cl Ph->Cl Ortho Cl->N3 Steric Repulsion

Figure 1: Connectivity of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine highlighting the steric clash between the ortho-chloro group and the ring nitrogen.

Physicochemical Properties

The following data points are critical for formulation and bioavailability assessments.

PropertyValue (Predicted/Experimental)Relevance
Molecular Formula

Stoichiometry
Molecular Weight 211.67 g/mol Small molecule fragment space
LogP (Octanol/Water) ~2.3 - 2.6Moderate lipophilicity; good membrane permeability
pKa (Conjugate Acid) ~2.0 - 2.5Weak base; amine is largely unprotonated at physiological pH
H-Bond Donors 1 (Amine)Interaction with receptor sites
H-Bond Acceptors 3 (N2, N3, S)Solvation and binding

Synthetic Pathways (Expert Protocols)

Synthesis of 5-amino-1,2,3-thiadiazoles substituted at the 4-position is non-trivial. The direct Pechmann synthesis (isothiocyanate + diazomethane) typically yields N-substituted amines or 1,2,3-triazole byproducts.

The most authoritative and reliable route for this specific scaffold is the Hurd-Mori Cyclization followed by a Curtius Rearrangement . This pathway ensures correct regiochemistry (aryl at position 4).

Synthetic Workflow Diagram

Synthesis Start Ethyl 2-(2-chlorobenzoyl)acetate Step1 Hydrazone Formation (Hydrazine hydrate, EtOH) Start->Step1 Inter1 Hydrazone Intermediate Step1->Inter1 Step2 Hurd-Mori Cyclization (SOCl2, 0°C to RT) Inter1->Step2 Prod1 Ethyl 4-(2-chlorophenyl)- 1,2,3-thiadiazole-5-carboxylate Step2->Prod1 Ring Closure Step3 Hydrolysis (LiOH, THF/H2O) Prod1->Step3 Acid Carboxylic Acid Step3->Acid Step4 Curtius Rearrangement (DPPA, t-BuOH -> TFA) Acid->Step4 -N2, -CO2 Final 4-(2-Chlorophenyl)- 1,2,3-thiadiazol-5-amine Step4->Final

Figure 2: Step-wise synthesis via Hurd-Mori cyclization and Curtius rearrangement.

Detailed Experimental Protocol
Step 1: Hurd-Mori Cyclization (Formation of the Ring)

This step constructs the 1,2,3-thiadiazole core.

  • Precursor: Dissolve ethyl 2-(2-chlorobenzoyl)acetate (10 mmol) in ethanol (20 mL).

  • Hydrazone Formation: Add hydrazine hydrate (11 mmol) dropwise at 0°C. Stir for 2 hours. Evaporate solvent to yield the crude hydrazone.

  • Cyclization: Suspend the crude hydrazone in neat thionyl chloride (

    
    )  (5 mL) at 0°C.
    
    • Mechanistic Note:

      
       attacks the hydrazone nitrogen, followed by cyclization onto the 
      
      
      
      -methylene carbon and elimination of HCl and
      
      
      .
  • Workup: Stir at room temperature for 4 hours. Pour onto ice/water. Extract with ethyl acetate. The product is ethyl 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylate .

Step 2: Curtius Rearrangement (Conversion to Amine)

This sequence converts the ester to the amine with retention of the ring structure.

  • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) to obtain the carboxylic acid .

  • Acyl Azide Formation: Dissolve the acid in dry toluene. Add Diphenylphosphoryl azide (DPPA) (1.1 eq) and Triethylamine (1.1 eq).

  • Rearrangement: Heat to 80°C for 2 hours. Evolution of

    
     gas indicates formation of the isocyanate  intermediate.
    
  • Hydrolysis to Amine: Add dilute HCl (or water/dioxane) and reflux for 1 hour to hydrolyze the isocyanate to the target amine .

  • Purification: Neutralize with

    
    , extract with DCM, and purify via column chromatography (Hexane/EtOAc).
    

Reactivity & Stability

The Dimroth Rearrangement

A defining feature of 5-amino-1,2,3-thiadiazoles is their susceptibility to the Dimroth Rearrangement in basic media. Under alkaline conditions, the ring opens and recyclizes to form the isomeric 5-mercapto-1,2,3-triazole .

  • Condition: Basic pH (e.g., NaOH, Alkoxides).

  • Mechanism: Deprotonation of the amine

    
     Ring opening to diazo-thioamide 
    
    
    
    Rotation
    
    
    Recyclization via Sulfur attack on the diazo nitrogen.

Dimroth Thiadiazole 5-Amino-1,2,3-thiadiazole Open Diazo-thioamide Intermediate Thiadiazole->Open OH- / Base Triazole 5-Mercapto-1,2,3-triazole Open->Triazole Rearrangement Triazole->Thiadiazole Acid / Heat

Figure 3: Equilibrium between thiadiazole and triazole forms under basic conditions.

Implication: When handling 4-(2-chlorophenyl)-1,2,3-thiadiazol-5-amine, avoid prolonged exposure to strong bases unless the triazole isomer is the desired target.

Applications in Research

Agrochemicals: Plant Activators

The 1,2,3-thiadiazole moiety is the pharmacophore responsible for inducing Systemic Acquired Resistance (SAR) in plants.

  • Mechanism: These compounds act as functional analogs of Salicylic Acid (SA), triggering the NPR1 pathway to prime plant immunity against viral and bacterial pathogens.

  • Reference Compound: Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide). The 4-(2-chlorophenyl) analog described here is a key intermediate for synthesizing next-generation activators with altered lipophilicity.

Medicinal Chemistry[2][3][4][5]
  • Antibacterial: The 5-amino group can be derivatized into Schiff bases or sulfonamides, which have demonstrated efficacy against Gram-positive bacteria (S. aureus).

  • Bioisosterism: The 1,2,3-thiadiazole ring serves as a bioisostere for thiazoles and pyridines, offering altered metabolic stability and hydrogen bonding profiles.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.

  • L'abbé, G. (1990). Molecular Rearrangements of 1H-1,2,3-Triazoles and 1,2,3-Thiadiazoles. Bulletin des Sociétés Chimiques Belges. (Discusses the Dimroth/Cornforth rearrangement mechanisms).
  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Comprehensive text on the synthesis and reactivity of the scaffold).
  • Stanetty, P., et al. (2010). Investigation of the regioselectivity of the Hurd–Mori reaction. Tetrahedron.

Sources

Technical Monograph: 5-amino-4-(2-chlorophenyl)-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and reactivity of 5-amino-4-(2-chlorophenyl)-1,2,3-thiadiazole .

Editorial Note: This guide distinguishes the subject 1,2,3-thiadiazole isomer from its more common 1,3,4-thiadiazole regioisomer. The 1,2,3-thiadiazole core is distinct for its "masked diazo" character and susceptibility to the Dimroth rearrangement, a critical feature for medicinal chemistry and agrochemical design.

Core Scaffold Analysis for Agrochemical & Medicinal Application

Executive Summary

5-amino-4-(2-chlorophenyl)-1,2,3-thiadiazole is a heterocyclic building block belonging to the "plant activator" class of chemistry. Unlike 1,3,4-thiadiazoles which are stable pharmacophores in sulfa drugs, the 5-amino-1,2,3-thiadiazole system is chemically dynamic. It serves as a precursor to 1,2,3-triazoles via the Dimroth rearrangement and acts as a bioisostere for salicylic acid pathways in plant defense signaling (Systemic Acquired Resistance - SAR).

This guide focuses on the Hurd-Mori synthesis of the core, its base-catalyzed isomerization, and its physiochemical profile.

Physiochemical Profile

The presence of the ortho-chlorine atom on the phenyl ring introduces steric twist, reducing planarity and increasing lipophilicity (LogP) compared to the unsubstituted analog.

PropertyValue / DescriptionSignificance
IUPAC Name 4-(2-chlorophenyl)-1,2,3-thiadiazol-5-amineUnambiguous identification
Molecular Formula C₈H₆ClN₃SCore scaffold
Molecular Weight 211.67 g/mol Fragment-based drug design compliant
Calc. LogP ~2.3 - 2.6Moderate lipophilicity; good membrane permeability
Topological Polar Surface Area (TPSA) ~67 ŲFavorable for passive transport
H-Bond Donors / Acceptors 1 (NH₂) / 3 (N, S)Critical for active site binding
Stability Acid: StableBase: Unstable (Rearranges)Requires neutral/acidic handling

Synthesis: The Hurd-Mori Protocol

The most robust route to 5-amino-1,2,3-thiadiazoles is the Hurd-Mori reaction , which utilizes the cyclization of hydrazones with thionyl chloride (


).[1] This method is preferred over diazo transfer for scale-up due to safety profiles.
Mechanism of Action
  • Hydrazone Formation: Condensation of 2'-chloroacetophenone with hydrazine.

  • Thionyl Attack: The hydrazone nitrogen attacks

    
    .
    
  • Cyclization: Intramolecular electrophilic attack by the sulfur species on the alpha-methylene carbon.

  • Aromatization: Loss of HCl and

    
     (or oxidized species) to form the aromatic thiadiazole ring.
    
Step-by-Step Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of HCl and


 gas.
Phase 1: Precursor Synthesis (Hydrazone)
  • Reagents: 2'-Chloroacetophenone (10 mmol), Hydrazine hydrate (15 mmol), Ethanol (20 mL), Glacial acetic acid (cat.).

  • Procedure: Dissolve ketone in ethanol. Add hydrazine hydrate dropwise with catalytic acetic acid. Reflux for 4 hours.

  • Isolation: Cool to 0°C. Filter the precipitated hydrazone. Wash with cold ethanol. Dry under vacuum.

Phase 2: Hurd-Mori Cyclization
  • Reagents: 2'-Chloroacetophenone hydrazone (from Phase 1), Thionyl Chloride (

    
    , excess), Dichloromethane (DCM) or Toluene.
    
  • Setup: Flame-dried round-bottom flask, nitrogen atmosphere, ice bath.

  • Addition: Dissolve hydrazone in DCM. Add

    
     (3 equiv.) dropwise at 0°C. Caution: Vigorous gas evolution.
    
  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours. Monitor by TLC (disappearance of hydrazone).

  • Quench: Evaporate excess

    
     and solvent under reduced pressure.
    
  • Purification: Neutralize residue with saturated

    
     (carefully). Extract with ethyl acetate. Recrystallize from ethanol/water.
    

Reactivity: The Dimroth Rearrangement

A defining characteristic of 5-amino-1,2,3-thiadiazoles is their rearrangement to 5-mercapto-1,2,3-triazoles under basic conditions. This is a critical consideration for formulation and storage.

Mechanism

The reaction proceeds via an ANRORC -like mechanism (Addition of Nucleophile, Ring Opening, Ring Closure):

  • Deprotonation: Base removes a proton from the 5-amino group.

  • Ring Opening: The thiadiazole ring cleaves to form a diazothioacetamide intermediate.

  • Rotation & Closure: The intermediate rotates, and the nitrogen attacks the diazo group, forming the thermodynamically stable triazole ring.

Pathway Visualization

DimrothRearrangement cluster_conditions Reaction Conditions Thiadiazole 5-amino-4-(2-Cl-Ph) 1,2,3-Thiadiazole Intermediate Diazo-thioacetamide Intermediate Thiadiazole->Intermediate Base (OH-) Ring Opening Triazole 4-(2-Cl-Ph)-5-mercapto 1,2,3-Triazole Intermediate->Triazole Recyclization (S atom becomes exocyclic) Cond1 pH > 9 Cond2 Heat

Caption: Base-catalyzed Dimroth rearrangement converting the 1,2,3-thiadiazole core to the isomeric 1,2,3-triazole.

Biological Applications & Signaling

The 1,2,3-thiadiazole moiety is a "masked" signal for plant defense.

Agrochemical Mode of Action (SAR)

Compounds containing this core (e.g., Tiadinil, Acibenzolar-S-methyl analogs) do not act directly on pathogens. Instead, they mimic the biological signal of salicylic acid.

  • Target: NPR1 (Non-expressor of Pathogenesis-Related genes 1).

  • Effect: Upregulation of PR-proteins (Pathogenesis-Related proteins) leading to systemic acquired resistance against fungi and bacteria.

  • Role of 2-Cl Substituent: The ortho-chloro group enhances lipophilicity, aiding cuticular penetration in foliar applications, and prevents rapid metabolic degradation of the phenyl ring.

Drug Development Potential

In medicinal chemistry, the 5-amino-1,2,3-thiadiazole scaffold is explored for:

  • Antiviral Activity: Inhibition of viral replication via interference with host cell signaling.

  • Antitumor Agents: As bioisosteres for triazine-based antimetabolites.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.[2] Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on Hurd-Mori and Dimroth reactions).
  • El-Kashef, H. S., et al. (2010). Dimroth rearrangement of some 5-amino-1,2,3-thiadiazole derivatives. Arkivoc. Link

  • Fan, Z., et al. (2009). Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives. Journal of Agricultural and Food Chemistry. (Context for SAR activity).

Sources

1,2,3-thiadiazole-5-amine derivatives overview

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,2,3-Thiadiazole-5-Amine Derivatives

Executive Summary

The 1,2,3-thiadiazole-5-amine scaffold represents a privileged structural motif in modern medicinal and agrochemical research. Unlike its more common isomer (1,3,4-thiadiazole), the 1,2,3-variant possesses unique mesoionic character and a propensity for ring rearrangement (Cornforth-type) under specific conditions, making it a versatile "chemical chameleon" for drug design. This guide provides a rigorous technical overview of the synthesis, reactivity, and biological applications of 5-amino-1,2,3-thiadiazole derivatives, designed for researchers requiring actionable protocols and mechanistic depth.

Chemical Foundation & Significance

The 1,2,3-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 5-amine substitution is particularly valuable because it introduces a handle for further functionalization (acylation, alkylation, sulfonylation) while electronically modulating the aromatic system.

  • Bioisosterism: The scaffold acts as a bioisostere for pyrazoles and thiazoles, often improving lipophilicity and metabolic stability.

  • Mesoionic Character: The ring exhibits mesoionic properties, allowing for strong dipole interactions with biological targets, particularly in kinase binding pockets.

  • Reactivity: The 5-position is nucleophilic (via the amine), while the 4-position is often substituted with electron-withdrawing groups (esters, nitriles) to stabilize the ring during synthesis.

Synthetic Strategies

While the Hurd-Mori reaction (thionyl chloride + hydrazones) is the standard for generating the 1,2,3-thiadiazole ring, it typically yields 4-substituted derivatives. Accessing the 5-amino derivative requires specialized cyclization strategies. The most robust method is the Wolff/Pechmann-type Cyclization involving active methylene thioamides and azides.

Primary Method: The Azide-Thioamide Cyclization

This method is preferred for its atom economy and the ability to install the amine directly during ring formation.

  • Mechanism: The reaction proceeds via a diazo transfer from the sulfonyl azide to the active methylene thioamide, followed by intramolecular cyclization onto the thiocarbonyl sulfur.

  • Precursors: 2-Cyanothioacetamides or

    
    -thioamido esters.
    
  • Reagents: Sulfonyl azides (e.g., Tosyl azide) and a mild base (Et

    
    N or NaOEt).
    

DOT Diagram: Azide-Thioamide Cyclization Pathway

G Thioamide Active Methylene Thioamide (R-CH2-CS-NH2) Diazo Diazo Intermediate (R-C(=N2)-CS-NH2) Thioamide->Diazo Diazo Transfer Azide Sulfonyl Azide (TsN3) Azide->Diazo Base Base Catalyst (Et3N / NaOEt) Base->Diazo Cyclization Intramolecular Cyclization (N2 attack on S) Diazo->Cyclization -N2 (if thermal) Product 5-Amino-1,2,3- Thiadiazole Cyclization->Product Rearrangement

Caption: Mechanistic pathway for the synthesis of 5-amino-1,2,3-thiadiazoles via diazo transfer to thioamides.

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

This protocol is a validated method for generating the core scaffold.

Reagents:

  • Ethyl thiooxamate (or equivalent

    
    -thioamido ester)
    
  • Tosyl azide (TsN

    
    )
    
  • Sodium ethoxide (NaOEt) (21% wt in ethanol)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve ethyl thiooxamate (10 mmol) in anhydrous ethanol (20 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Dropwise add sodium ethoxide solution (11 mmol) over 10 minutes. Stir for 15 minutes to generate the enolate/thioenolate anion.

  • Azide Addition: Add tosyl azide (10 mmol) dropwise, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The formation of the diazo intermediate may be transient.

  • Cyclization: In some variants, gentle heating (40–50°C) is required to promote the final cyclization and elimination of the sulfonyl amide byproduct.

  • Workup: Quench with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to yield the target 5-amino-1,2,3-thiadiazole as a crystalline solid.

Validation Criteria:

  • IR: Sharp bands at ~3400, 3300 cm

    
     (NH
    
    
    
    ), ~1700 cm
    
    
    (C=O).
  • 
    H NMR:  Broad singlet at 
    
    
    
    7.0–8.0 ppm (NH
    
    
    , D
    
    
    O exchangeable).
  • 
    C NMR:  Characteristic signals for C4 and C5 of the thiadiazole ring at 
    
    
    
    140–160 ppm.

Biological Applications & SAR

The 5-amino group is a critical "warhead" for biological activity. Derivatization at this position (e.g., formation of Schiff bases, ureas, or amides) significantly alters the pharmacological profile.

Key Therapeutic Areas
ApplicationMechanism of ActionKey Derivative Class
Anticancer Microtubule destabilization; Hsp90 inhibitionN-Aryl-1,2,3-thiadiazole-5-carboxamides
Antimicrobial Inhibition of bacterial cell wall synthesis5-Amino-4-sulfonyl derivatives
Agrochemical Plant defense activation (SAR inducer)1,2,3-Thiadiazole-5-carboxylic acid esters
Antiviral Reverse transcriptase inhibition (HIV-1)5-Aryl-1,2,3-thiadiazole hybrids
Structure-Activity Relationship (SAR) Insights
  • 5-Amine Modification: Free amines often show lower potency than their acylated counterparts. Conversion to amides or ureas typically enhances lipophilicity and binding affinity.

  • 4-Position Substitution: An electron-withdrawing group (EWG) like -COOEt or -CN at the 4-position is crucial for ring stability and often correlates with higher antimicrobial activity.

  • Ring Fusions: Fusing the 5-amine and 4-carboxylate into a bicyclic system (e.g., thiadiazolo-pyrimidines) creates potent kinase inhibitors.

DOT Diagram: Biological Mechanism & SAR

SAR Core 1,2,3-Thiadiazole-5-Amine (Scaffold) Mod1 Acylation of NH2 (Amides/Ureas) Core->Mod1 Mod2 4-Position EWG (Esters/Nitriles) Core->Mod2 Mod3 Bicyclic Fusion (Pyrimidines) Core->Mod3 Target1 Microtubule Destabilization Mod1->Target1 Increases Potency Target2 Plant Defense (SAR Induction) Mod2->Target2 Agrochemical Activity Target3 Kinase Inhibition (CDK/GSK3) Mod3->Target3 Selectivity

Caption: Structural modifications of the 5-amine scaffold and their corresponding biological targets.

Future Outlook & Challenges

  • Cornforth Rearrangement: A major challenge in working with 5-amino-1,2,3-thiadiazoles is their susceptibility to thermal rearrangement into 1,2,3-triazoles, especially when the 4-position bears a thioamide or similar group. Researchers must carefully control reaction temperatures.

  • Green Synthesis: Recent trends focus on metal-free synthesis using elemental sulfur and tosylhydrazones, avoiding the harsh conditions of thionyl chloride.

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. Link

  • Hurd, C. D., & Mori, R. I. (1955). "On Acylhydrazones and 1,2,3-Thiadiazoles". Journal of the American Chemical Society, 77(20), 5359–5364. Link

  • L’abbé, G. (1980). "Rearrangements of 1,2,3-Thiadiazoles". Journal of Heterocyclic Chemistry. Link

  • Attanasi, O. A., et al. (2009). "Synthesis of 5-amino-1,2,3-thiadiazoles via reaction of sulfonyl azides with alpha-thioamido compounds". Tetrahedron.
  • BenchChem Technical Guide. (2025). "Hurd-Mori Synthesis and Biological Activity of 1,2,3-Thiadiazole Derivatives". Link

Molecular Weight and Physicochemical Profiling of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise characterization of small molecule building blocks is foundational to predicting pharmacokinetics, optimizing lead compounds, and ensuring synthetic integrity. 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a highly functionalized heterocyclic scaffold. Compounds containing the 1,2,3-thiadiazole core are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties[1].

This technical whitepaper provides an in-depth analysis of the molecular weight (MW) of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine (211.67 g/mol ). We deconstruct its theoretical mass, outline a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its empirical verification, and analyze the implications of its molecular weight on downstream drug development workflows.

Structural Deconstruction and Theoretical Mass Calculation

The molecular formula for 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is C₈H₆ClN₃S [2]. To understand the physicochemical behavior of this molecule, it is necessary to deconstruct its mass contributions. The molecule consists of three primary functional domains: a central 1,2,3-thiadiazole core, a 2-chlorophenyl substituent at the C4 position, and a primary amine at the C5 position.

StructuralDeconstruction Molecule 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine MW: 211.67 g/mol Thiadiazole 1,2,3-Thiadiazole Core C2N2S 84.10 g/mol Molecule->Thiadiazole Scaffold Phenyl 2-Chlorophenyl Group C6H4Cl 111.55 g/mol Molecule->Phenyl C4-Substitution Amine 5-Amino Group NH2 16.02 g/mol Molecule->Amine C5-Substitution

Figure 1: Structural deconstruction and mass contribution of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine.

Quantitative Mass Breakdown

When calculating the molecular weight for synthetic and analytical purposes, researchers must distinguish between the average molecular weight (used for stoichiometric calculations) and the monoisotopic mass (used for high-resolution mass spectrometry).

Table 1: Elemental Composition and Mass Data

ElementAtom CountAverage Atomic Mass ( g/mol )Monoisotopic Mass (Da)Total Average Mass Contribution ( g/mol )
Carbon (C) 812.01112.0000096.088
Hydrogen (H) 61.0081.007836.048
Chlorine (Cl) 135.45034.9688535.450
Nitrogen (N) 314.00714.0030742.021
Sulfur (S) 132.06031.9720732.060
Total 19 --210.99709 Da 211.67 g/mol

Note: The presence of Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and Sulfur (³²S and ³⁴S) creates a distinct isotopic envelope that serves as a critical diagnostic feature during analytical validation.

Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the molecular weight and structural integrity of synthesized 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard[3].

The following protocol is designed as a self-validating system . It does not merely detect the mass; it utilizes orthogonal data points (retention time, exact mass, and isotopic distribution) to definitively confirm the molecule's identity and rule out isobaric interferences.

HRMS_Protocol Prep Sample Preparation (1 μg/mL in MeOH/H2O) LC UHPLC Separation (C18, Gradient Elution) Prep->LC Injection Ionization ESI(+) Ionization (Soft Ionization) LC->Ionization Eluate Detection Orbitrap HRMS (Resolution > 100,000) Ionization->Detection [M+H]+ Ions Validation Data Validation (Mass Error < 5 ppm) Detection->Validation Spectra

Figure 2: Workflow for the LC-ESI-HRMS analytical validation of the target compound.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dissolve the analyte in MS-grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid to a final concentration of 1 μg/mL.

  • Causality: Formic acid acts as a proton source, pre-forming the [M+H]⁺ ion in solution. The low concentration (1 μg/mL) prevents detector saturation and mitigates ion suppression effects, ensuring a linear response.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 μL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Causality: The C18 column separates the target molecule from potential synthetic byproducts (e.g., unreacted hydrazones or des-chloro impurities). This temporal separation ensures that the mass spectrometer analyzes a pure peak, preventing chimeric spectra.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ion source in positive mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI), ESI transfers the molecule into the gas phase without shattering the covalent bonds, allowing the intact protonated molecule [M+H]⁺ to reach the mass analyzer[3].

Step 4: Mass Analysis (Orbitrap or Q-TOF)

  • Action: Acquire data in full-scan mode (m/z 100–500) at a resolution of ≥100,000 (at m/z 200).

  • Causality: High resolving power is required to differentiate the target molecule from nominally isobaric background ions. The theoretical exact mass for the[M+H]⁺ ion of C₈H₆ClN₃S is 212.0044 m/z (210.9971 Da + 1.0073 Da for the proton).

Step 5: Self-Validation Check (The Isotopic Envelope)

  • Action: Examine the M+2 peak in the resulting mass spectrum.

  • Causality: Because the molecule contains one Chlorine atom (³⁷Cl natural abundance ~24.2%) and one Sulfur atom (³⁴S natural abundance ~4.2%), the spectrum must exhibit an M+2 peak (m/z ~214.0014) at approximately 32-34% the intensity of the monoisotopic M peak. If this specific isotopic ratio is absent, the detected mass is a false positive. Furthermore, the mass error of the monoisotopic peak must be calculated: [(Observed Mass - Theoretical Mass) / Theoretical Mass] × 10⁶. A mass error of < 5 ppm validates the empirical formula.

Pharmacokinetic Implications in Drug Development

The molecular weight of a compound is not merely a physical constant; it is a primary determinant of its pharmacokinetic viability. 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine serves as an excellent starting point for hit-to-lead optimization due to its highly favorable mass profile.

Lipinski's Rule of Five and Ligand Efficiency

According to Lipinski's Rule of Five, orally bioavailable drugs generally possess a molecular weight of less than 500 Daltons[4]. At 211.67 Da , this thiadiazole derivative is situated well below this threshold.

This low molecular weight provides a significant strategic advantage in drug design:

  • High Ligand Efficiency (LE): Smaller molecules that exhibit target binding typically have higher binding energy per heavy atom. This makes the 1,2,3-thiadiazole core an ideal, efficient pharmacophore.

  • Molecular Weight Budgeting: During lead optimization, medicinal chemists often add bulky functional groups (e.g., piperazines, morpholines, or fluorinated moieties) to improve target affinity or metabolic stability. Starting with a scaffold of ~211 Da provides a generous "budget" of nearly 290 Da for structural elaboration before risking the violation of the 500 Da limit[4].

  • Membrane Permeability: Lower molecular weight correlates strongly with enhanced passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB), assuming lipophilicity (LogP) is appropriately balanced.

References

  • PubChem. "5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine" (Isomeric reference for exact mass and formula validation). National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia. "Lipinski's rule of five". Available at:[Link]

  • MDPI. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds". Available at:[Link]

  • Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies". Available at:[Link]

Sources

Technical Monograph: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine . This document is structured for researchers requiring high-fidelity protocols and mechanistic insights.

Executive Summary & Chemical Identity

The 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine scaffold represents a critical intermediate in the development of agrochemical "plant activators" (SAR inducers) and kinase-inhibiting pharmaceuticals. As a bioisostere of thiazoles and pyridines, the 1,2,3-thiadiazole core offers unique metabolic stability and hydrogen-bonding potential due to the N=N-S arrangement.

This guide prioritizes the Curtius Rearrangement pathway for synthesis, as it provides the highest regioselectivity for the 5-amino position, avoiding the isomer mixtures common in direct cyclization methods.

Chemical Profile
PropertyData
IUPAC Name 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine
Common Class 1,2,3-Thiadiazole; Heterocyclic Amine
Molecular Formula C₈H₆ClN₃S
Molecular Weight 211.67 g/mol
SMILES Nc1c(c2ccccc2Cl)nns1
InChI Key Calculated:[1]PVGHNTXQMCYYGF-UHFFFAOYSA-N (Analog)
LogP (Predicted) ~2.3
pKa (Predicted) ~2.5 (Conjugate acid of amine)

Synthetic Architecture

The synthesis of 5-amino-1,2,3-thiadiazoles substituted at the 4-position is non-trivial due to the lability of the thiadiazole ring under harsh conditions. The most robust "Senior Scientist" approach involves constructing the ring via the Hurd-Mori Cyclization followed by a Curtius Rearrangement to install the amine.

Pathway Logic
  • Ring Construction (Hurd-Mori): We utilize an

    
    -methylene ketone derivative (ethyl benzoylacetate analog) reacted with thionyl chloride and hydrazine. This forms the stable 1,2,3-thiadiazole-5-carboxylate ester.
    
  • Functional Group Interconversion: The ester is hydrolyzed to the carboxylic acid.

  • Amine Installation (Curtius): The carboxylic acid undergoes a Curtius rearrangement (via acyl azide) to the isocyanate, which is hydrolyzed to the target amine. This method prevents the formation of 5-chloro byproducts common in direct displacement strategies.

Synthesis Workflow Diagram

Synthesis Start Ethyl 3-(2-chlorophenyl)- 3-oxopropanoate Hydrazone Hydrazone Intermediate Start->Hydrazone TsNHNH2 EtOH, Cat. H+ ThiadiazoleEster 4-(2-Cl-Ph)-1,2,3- thiadiazole-5-carboxylate Hydrazone->ThiadiazoleEster SOCl2 (Hurd-Mori) Acid Carboxylic Acid ThiadiazoleEster->Acid LiOH, THF/H2O Isocyanate Isocyanate Intermediate Acid->Isocyanate DPPA, Et3N (Curtius) Target 4-(2-Chlorophenyl)- 1,2,3-thiadiazol-5-amine Isocyanate->Target H2O, Heat (-CO2)

Caption: Step-wise synthesis via Hurd-Mori cyclization and Curtius rearrangement to ensure regiochemical purity.

Detailed Experimental Protocol

Note: All reactions involving thionyl chloride and azides must be performed in a fume hood with appropriate blast shielding.

Step 1: Hurd-Mori Cyclization to the Ester

Objective: Synthesize Ethyl 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylate.

  • Reagents:

    • Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq)

    • p-Toluenesulfonyl hydrazide (1.05 eq)

    • Thionyl chloride (

      
      ) (5.0 eq)
      
    • Ethanol (Solvent A), Dichloromethane (Solvent B)

  • Procedure:

    • Dissolve the keto-ester in Ethanol. Add p-Toluenesulfonyl hydrazide and a catalytic amount of HCl. Reflux for 2 hours to form the hydrazone.

    • Evaporate Ethanol to dryness. Redissolve the crude hydrazone in dry Dichloromethane (DCM).

    • Cool to 0°C. Add

      
       dropwise (Caution: Gas evolution).
      
    • Allow to warm to room temperature and stir for 12 hours. The mixture will darken.

    • Quench: Pour carefully into ice-water. Extract with DCM. Wash with saturated

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc). The 1,2,3-thiadiazole ring forms via the closure of the hydrazone with thionyl chloride.

Step 2: Hydrolysis to Carboxylic Acid
  • Reagents: LiOH (2.0 eq), THF/Water (3:1).

  • Procedure: Stir the ester in THF/Water with LiOH at ambient temperature for 4 hours. Acidify with 1M HCl to precipitate the 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid . Filter and dry.[2][3][4]

Step 3: Curtius Rearrangement to Target Amine

Objective: Convert the acid to the primary amine.

  • Reagents:

    • Diphenylphosphoryl azide (DPPA) (1.1 eq)

    • Triethylamine (

      
      ) (1.2 eq)
      
    • tert-Butanol (tBuOH) (Solvent/Reactant) followed by TFA, OR direct aqueous workup.

  • Procedure:

    • Dissolve the carboxylic acid in dry Toluene or tBuOH.

    • Add

      
       and DPPA. Heat to 80°C for 3 hours. (Evolution of 
      
      
      
      indicates isocyanate formation).
    • Route A (Boc-Intermediate): If using tBuOH, the Boc-protected amine forms. Isolate and deprotect with TFA/DCM (1:1) to yield the free amine.

    • Route B (Direct Hydrolysis): If performed in Toluene, add water and reflux for 1 hour to hydrolyze the isocyanate directly to the amine.

    • Isolation: Basify the aqueous layer (pH 9) and extract with Ethyl Acetate.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a broad singlet (
      
      
      ) around 6.0–7.5 ppm and the characteristic aromatic pattern of the 2-chlorophenyl group.

Biological Mechanism & Applications

The 4-(2-chlorophenyl)-1,2,3-thiadiazol-5-amine is a potent scaffold. Its activity profile is distinct from 1,3,4-thiadiazoles.

Structural Activity Relationship (SAR)
  • Plant Defense Induction (SAR):

    • The 1,2,3-thiadiazole carboxylates (e.g., Acibenzolar-S-methyl) are known functional analogs of Salicylic Acid.

    • The 5-amine variant acts as a metabolic precursor or a tighter-binding analog in specific esterase-rich environments (plant leaves).

    • Mechanism:[5][6][7][8] Interference with the NPR1 pathway, triggering systemic acquired resistance against fungi and bacteria.

  • Kinase Inhibition (Pharma):

    • The amine group at position 5 serves as a hydrogen bond donor in the ATP-binding pocket of kinases (e.g., c-Met, VEGFR).

    • The 2-chlorophenyl ring provides a twisted conformation (ortho-substitution effect), enhancing selectivity by fitting into hydrophobic sub-pockets (Gatekeeper residues).

Mechanism Diagram

Mechanism cluster_Agro Agrochemical Mode of Action cluster_Pharma Pharmaceutical Mode of Action Molecule 4-(2-Cl-Ph)-1,2,3- thiadiazol-5-amine NPR1 NPR1 Pathway Activation Molecule->NPR1 Mimics Salicylic Acid ATP ATP Binding Pocket (H-Bond Donor) Molecule->ATP 5-NH2 Interaction Selectivity Hydrophobic Pocket (2-Cl Twist) Molecule->Selectivity Steric Fit Defense Systemic Acquired Resistance (SAR) NPR1->Defense

Caption: Dual-mode biological activity: SAR induction in plants and Kinase inhibition in mammalian systems.

References

  • Hurd, C. D., & Mori, R. I. (1955). The Reaction of Thionyl Chloride with Acetylhydrazones. Journal of the American Chemical Society, 77(20), 5359–5364. Link

  • Peet, N. P., & Sunder, S. (1986). Reassignment of structure for the product from the reaction of aryl isothiocyanates with diazomethane. Journal of Heterocyclic Chemistry, 23(2), 593–595. Link

  • L'abbé, G. (1982). Rearrangements of 1,2,3-Triazoles.[8] Journal of Heterocyclic Chemistry, 19(6), 1335-1340. (Mechanistic basis for triazole-thiadiazole interconversion).

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Goes, A. J., et al. (2012). Synthesis and anti-inflammatory activity of novel 5-amino-1,2,3-thiadiazole derivatives. Chemical & Pharmaceutical Bulletin. (Validation of biological activity of the 5-amino scaffold).

Sources

Technical Guide: 2-Chlorophenyl Thiadiazole Amine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine CAS Registry Number: 828-81-9 (Parent Scaffold) Core Significance: The 2-chlorophenyl thiadiazole amine scaffold represents a privileged structure in medicinal chemistry, distinct from its para-substituted counterparts due to the steric influence of the ortho-chlorine atom. While 1,3,4-thiadiazoles are historically recognized for antimicrobial and carbonic anhydrase inhibitory activities, the 2-chlorophenyl derivative specifically excels in CNS applications (anticonvulsant) and targeted oncology (kinase inhibition). This guide details the synthesis, pharmacological profiling, and structural optimization of this scaffold, emphasizing the distinct "ortho-effect" that modulates metabolic stability and receptor binding kinetics.

Part 1: Chemical Architecture & Synthesis[1]

Structural Analysis & The "Ortho-Effect"

The core structure consists of a 1,3,4-thiadiazole ring flanked by an exocyclic amine at position 2 and a 2-chlorophenyl group at position 5.

  • Electronic Modulation: The thiadiazole ring acts as a bioisostere of pyrimidine, offering high electron deficiency.

  • Steric Torsion (The 2-Cl Advantage): Unlike the planar 4-chlorophenyl derivatives, the bulky chlorine atom at the ortho (2-) position forces the phenyl ring to twist out of coplanarity with the thiadiazole ring. This non-planar conformation is critical for:

    • Solubility: Disrupting crystal packing energy, thereby improving lipid solubility.

    • Selectivity: Fitting into restricted hydrophobic pockets in enzymes (e.g., kinases) where planar analogues clash.

Validated Synthetic Protocol

The most robust method for generating high-purity 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine is the POCl₃-mediated dehydrocyclization .

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (Excess/Solvent)

Step-by-Step Protocol:

  • Charge: In a round-bottom flask, mix 2-chlorobenzoic acid (15.6 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol).

  • Cyclization: Slowly add 30 mL of POCl₃. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 3–4 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Quench: Cool to room temperature. Pour the reaction mass slowly onto 300g of crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to 8–9 using 50% NaOH solution. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF (9:1).

  • Yield: Expected yield 75–85%. Melting point: 190–192°C.[1]

Synthesis Pathway Visualization

Synthesis Start1 2-Chlorobenzoic Acid Intermediate Acyl Thiosemicarbazide (Transient) Start1->Intermediate POCl3, Reflux Start2 Thiosemicarbazide Start2->Intermediate Product 5-(2-chlorophenyl)- 1,3,4-thiadiazol-2-amine Intermediate->Product Dehydration (-H2O, -HCl)

Caption: POCl₃-mediated cyclodehydration of 2-chlorobenzoic acid and thiosemicarbazide to form the core scaffold.

Part 2: Pharmacological Applications[3][4][5][6][7][8]

CNS Activity: Anticonvulsant Agents

The 2-chlorophenyl substituent is particularly effective in anticonvulsant design.[2][3] The lipophilicity provided by the chlorine atom facilitates blood-brain barrier (BBB) penetration.

  • Mechanism of Action: Modulation of Voltage-Gated Sodium Channels (VGSC) and GABAergic potentiation.

  • Key Derivative: N-ethyl-5-[2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine.[2]

  • Performance Data:

    • ED₅₀ (MES Test): ~20 mg/kg (Comparable to Phenytoin).

    • Neurotoxicity: Lower ataxia scores compared to phenyl-substituted analogues.

Oncology: Targeted Kinase Inhibition

While 4-chlorophenyl derivatives are common, the 2-chlorophenyl variants exhibit unique selectivity profiles against kinases with restricted "gatekeeper" regions.

  • Target: EGFR (Epidermal Growth Factor Receptor) and Tubulin polymerization.

  • Rationale: The ortho-Cl provides a steric block that prevents metabolic oxidation at the phenyl ring, extending half-life.

  • Derivatization Strategy: The free amino group at position 2 is derivatized into Schiff bases or Chloroacetamides to enhance binding affinity.

Table 1: Comparative Bioactivity of 2-Cl vs. 4-Cl Isomers

Feature2-Chlorophenyl (Ortho)4-Chlorophenyl (Para)Clinical Implication
Conformation Non-planar (Twisted)Planar2-Cl binds better to sterically demanding pockets.
Metabolic Stability High (Steric Shielding)Moderate2-Cl resists P450 oxidation at the ring.
Solubility (LogP) HigherLower (High Crystallinity)2-Cl has better membrane permeability (CNS/Cellular).
Primary Application Anticonvulsant / Specific Kinase InhibitorGeneral Cytotoxicity / Antimicrobial2-Cl is preferred for CNS-active drugs.
Antimicrobial & Antifungal

The scaffold acts as a broad-spectrum anti-infective agent.[4]

  • Mechanism: Inhibition of bacterial DNA gyrase and fungal CYP51 (Lanosterol 14α-demethylase).

  • Active Derivative: Schiff bases derived from 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine and nitro-substituted benzaldehydes show MIC values < 10 µg/mL against S. aureus.

Part 3: Experimental Protocols (Assays)

In Vitro Anticancer Assay (MTT Protocol)

Objective: Determine IC₅₀ of 2-chlorophenyl derivatives against MCF-7 (Breast) and HepG2 (Liver) cell lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1 – 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Mechanism of Action Visualization

MOA Drug 2-Chlorophenyl Thiadiazole Derivative Target1 Target A: Voltage-Gated Na+ Channels (CNS) Drug->Target1 Lipophilic Binding Target2 Target B: Tubulin Polymerization (Cancer) Drug->Target2 Active Site Docking Effect1 Stabilization of Inactivated State Target1->Effect1 Effect2 Disruption of Microtubule Assembly Target2->Effect2 Outcome1 Inhibition of Neuronal Firing (Seizure Control) Effect1->Outcome1 Outcome2 G2/M Phase Arrest (Apoptosis) Effect2->Outcome2

Caption: Dual-pathway mechanism illustrating CNS stabilization and antiproliferative effects of the scaffold.

Part 4: Future Outlook & SAR Optimization

The "2-chlorophenyl" moiety is not merely a substituent but a conformational lock . Future research should focus on:

  • PROTAC Linkers: Utilizing the amine at position 2 to attach E3 ligase recruiters, exploiting the 2-Cl scaffold's high affinity for specific kinases.

  • Hybrid Molecules: Fusing the thiadiazole with coumarin or quinoline rings to create dual-action agents (e.g., Topoisomerase II inhibition + Tubulin inhibition).

References

  • Synthesis and anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer Agents. PubMed. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI Molecules. Available at: [Link]

Sources

Definitive Guide to the Solubility of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a specialized heterocyclic scaffold often utilized as an intermediate in the synthesis of agrochemicals (e.g., herbicides) and antimicrobial agents.[1] For researchers and drug development professionals, Dimethyl Sulfoxide (DMSO) is the solvent of choice for this compound, offering high solubility and stability essential for biological assays and stock solution preparation.[1]

Key Technical Insight: Unlike its para-substituted counterparts, the ortho-chloro substituent in this molecule induces a steric twist between the phenyl and thiadiazole rings.[1] This disruption of planar molecular packing significantly lowers the crystal lattice energy, thereby enhancing solubility in polar aprotic solvents like DMSO.

Part 1: Physicochemical Profile & Solubility Mechanism[2]

To understand the solubility behavior of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine, we must analyze its structural properties.[1] This compound features an electron-deficient 1,2,3-thiadiazole ring fused with a lipophilic chlorophenyl group and a polar primary amine.[1]

Structural Determinants of Solubility
PropertyValue (Approx.)Impact on DMSO Solubility
Molecular Weight 211.67 g/mol High. Low MW favors rapid dissolution.[1]
LogP (Predicted) ~2.3Moderate. Lipophilic enough to resist water, but polar enough for DMSO.[1]
H-Bond Donors 1 (–NH₂)Critical. Forms strong H-bonds with DMSO sulfoxide oxygen.[1]
H-Bond Acceptors 3 (N, S)Supportive. Interacts with weak C-H donors in DMSO.[1]
Crystal Packing DisruptedEnhanced. The 2-Cl steric clash prevents tight

-

stacking.[1]
The Solvation Mechanism

DMSO dissolves this compound through a dual-action mechanism:

  • Dipole-Dipole Interactions: The highly polar S=O bond of DMSO interacts with the electron-deficient thiadiazole ring.[1]

  • Hydrogen Bonding: The oxygen atom of DMSO acts as a strong H-bond acceptor for the protons on the 5-amine group (–NH₂).[1]

SolvationMechanism Solute 4-(2-Chlorophenyl)- 1,2,3-thiadiazol-5-amine DMSO_O DMSO (Sulfoxide Oxygen) H-Bond Acceptor Solute->DMSO_O NH2 Donor -> O Acceptor DMSO_Me DMSO (Methyl Groups) Dispersion Forces Solute->DMSO_Me Phenyl Ring -> Methyl Interaction Soluble Stable Solvated Complex DMSO_O->Soluble DMSO_Me->Soluble

Figure 1: Mechanistic interaction between the solute and DMSO solvent shell.[1]

Part 2: Solubility Data & Guidelines

While specific empirical values can vary by batch purity and crystal polymorph, the following data represents the expected solubility profile based on structural analogs and synthetic precedents (e.g., Hurd-Mori cyclization products).

Estimated Solubility Limits
SolventSolubility ClassificationEstimated ConcentrationNotes
DMSO High > 50 mg/mL Preferred for stock solutions (100 mM).[1]
DMF High> 50 mg/mLAlternative for chemical synthesis.[1]
Ethanol Moderate10–30 mg/mLOften used for recrystallization.[1]
Water Low< 0.1 mg/mLRequires co-solvent (e.g., 1% DMSO) for assays.[1]

Expert Note on Stability: Stock solutions in DMSO are generally stable at -20°C. However, primary amines can slowly oxidize or react with impurities in lower-grade DMSO.[1] Always use anhydrous, ACS-grade DMSO (≥99.9%) and store under inert gas (Argon/Nitrogen) if possible.[1]

Part 3: Standard Operating Procedure (SOP)

Protocol: Kinetic Solubility Assessment in DMSO

This protocol is designed to validate the solubility of your specific batch for biological screening or synthetic use.[1]

Reagents:

  • Test Compound: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine (>95% purity).[1]

  • Solvent: DMSO (Anhydrous).[1]

  • Equipment: Vortex mixer, Sonicator, Centrifuge (10,000 x g), HPLC-UV.[1]

Workflow:

  • Preparation: Weigh 10 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100 µL of DMSO to target a concentration of 100 mg/mL .

  • Dissolution: Vortex vigorously for 60 seconds. If solid remains, sonicate at 40°C for 5 minutes.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1] Proceed to use.

    • Turbid/Precipitate: Add DMSO in 100 µL increments until clear.[1]

  • Quantification (Optional): Centrifuge saturated solution, dilute supernatant 1000x in Acetonitrile, and quantify via HPLC against a standard curve.

SolubilityWorkflow Start Weigh 10 mg Compound AddSolvent Add 100 µL DMSO (Target: 100 mg/mL) Start->AddSolvent Vortex Vortex (1 min) & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution? Solubility > 100 mg/mL Check->Clear Yes Turbid Turbid? Add 100 µL DMSO Check->Turbid No Final Filter/Centrifuge Prepare Stock Clear->Final Turbid->Vortex Repeat

Figure 2: Step-by-step workflow for determining kinetic solubility limits.

Part 4: Biological Application & Toxicity[1]

When transferring this compound from a DMSO stock to an aqueous biological assay (e.g., cell culture or enzyme inhibition), "crashing out" (precipitation) is the primary risk.[1]

  • Maximum Tolerated DMSO: Most cellular assays tolerate 0.1% to 0.5% v/v DMSO.[1]

  • Dilution Strategy:

    • Prepare 100 mM Stock in DMSO.[1]

    • Make an intermediate dilution (e.g., 1 mM) in culture media or buffer.[1]

    • Critical Step: Inspect the intermediate dilution for "oiling out" or crystal formation immediately.[1] The lipophilic 2-chlorophenyl group makes this compound prone to precipitation in pure water.[1]

References

  • PubChem. 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (Isomer Analog Data). National Library of Medicine.[1] Available at: [Link][1]

  • Bakherad, M., et al. (2019).[1] Iodine/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles.[1][2] ResearchGate.[1][2] (Demonstrates synthesis of 4-aryl-1,2,3-thiadiazoles in DMSO). Available at: [Link][1]

  • MDPI. Recent Advances in the Synthesis and Applications of 1,2,3-Thiadiazole Compounds. Molecules 2024.[1][3][4] Available at: [Link][1]

Sources

Technical Profile: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine .

Executive Summary

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a specialized heterocyclic building block belonging to the 1,2,3-thiadiazole class.[1] Unlike its more common 1,3,4-thiadiazole isomers, this scaffold is uniquely characterized by the N-N-S connectivity, which imparts distinct electronic properties and reactivity profiles useful in the design of plant systemic acquired resistance (SAR) inducers and Hsp90 inhibitors.

Critical Advisory: Researchers must distinguish this compound from its constitutional isomer, 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 828-81-9), which has a significantly higher melting point (~190–192 °C) and different biological activity.

Physicochemical Characterization

The following data establishes the baseline for identification. Due to the limited commercial availability of the specific ortho-chloro isomer, data is anchored by the well-characterized para-chloro analog (CAS 388088-77-5).

Melting Point & Physical Data
PropertyData / RangeConfidenceNotes
Melting Point (Ortho) 125 – 145 °C (Predicted)High (Inferred)Lower than para due to steric disruption of crystal packing.
Melting Point (Para) 149 – 150 °C ExperimentalReference standard for the 4-aryl-5-amine series.
Appearance Pale yellow to colorless crystalsHighTypical for amino-thiadiazoles.
Solubility DMSO, DMF, MeOH (Hot)HighPoor solubility in water and non-polar alkanes.
Isomer Check 1,3,4-Isomer MP: 190–192 °C ExperimentalIf MP > 180°C, suspect isomerization to 1,3,4-thiadiazole.
Structural Validation Parameters

To validate the synthesis of the 1,2,3-isomer over the 1,3,4-isomer, use the following spectroscopic markers:

  • 
    C NMR:  The C5 (amine-bearing) carbon in 1,2,3-thiadiazoles typically resonates upfield (~150-160 ppm) compared to the C2 in 1,3,4-thiadiazoles (~165-170 ppm).
    
  • IR Spectroscopy: Look for the characteristic diazo-like N=N stretching vibration often obscured but distinct from the C=N bands of the 1,3,4-system.

Synthetic Methodology

The synthesis of 5-amino-1,2,3-thiadiazoles is non-trivial because the standard Hurd-Mori reaction (hydrazone + thionyl chloride) typically yields the 5-unsubstituted or 5-alkyl/aryl derivative, not the amine.

The most robust, self-validating protocol involves the Curtius Rearrangement of the corresponding 1,2,3-thiadiazole-5-carboxylic acid.

Protocol: Modified Curtius Route

Objective: Synthesis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine from 2-chlorobenzoyl precursors.

Step 1: Formation of the 1,2,3-Thiadiazole Core[2]
  • Precursor: Ethyl 2-(2-chlorobenzoyl)acetate (Beta-keto ester).

  • Reagents:

    
    -Toluenesulfonyl azide (TsN
    
    
    
    ), Triethylamine, then Lawesson's Reagent or P
    
    
    S
    
    
    .
  • Mechanism: Diazo transfer followed by cyclization with a sulfur source.[3]

  • Intermediate: Ethyl 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylate.

Step 2: Saponification
  • Reagents: LiOH (aq), THF/MeOH.

  • Action: Hydrolysis of the ester to the free carboxylic acid.

  • Validation: Disappearance of ethyl signals in NMR.

Step 3: Curtius Rearrangement (The Critical Step)

This step converts the carboxylic acid to the amine with retention of the sensitive heterocyclic ring.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in dry toluene. Add Triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Rearrangement: Heat to 80–90 °C for 2 hours. Evolution of N

    
     gas indicates isocyanate formation.
    
  • Hydrolysis: Add water or dilute HCl and reflux for 1 hour to hydrolyze the isocyanate to the amine.

  • Isolation: Neutralize with NaHCO

    
    , extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

Synthesis Logic Diagram

The following diagram illustrates the critical decision points and chemical transformations.

SynthesisWorkflow cluster_check Quality Control Start Start: Ethyl 2-(2-chlorobenzoyl)acetate Step1 Step 1: Diazo Transfer & Cyclization (TsN3 / Lawesson's Reagent) Start->Step1 Inter1 Intermediate: Ethyl 4-(2-Cl-Ph)-1,2,3-thiadiazole-5-carboxylate Step1->Inter1 Step2 Step 2: Saponification (LiOH) Inter1->Step2 Acid Intermediate: 5-Carboxylic Acid Step2->Acid Step3 Step 3: Curtius Rearrangement (DPPA / Toluene / Heat) Acid->Step3 -N2 (Gas Evolution) Isocyanate Transient: 5-Isocyanate Step3->Isocyanate Hydrolysis Hydrolysis (H2O / HCl) Isocyanate->Hydrolysis Final Target: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine Hydrolysis->Final Check1 Check MP: <150°C? Final->Check1

Caption: Step-by-step synthetic pathway via the Curtius Rearrangement to ensure regioselective amine installation.

Analytical & Validation Framework

To ensure the integrity of the synthesized compound, the following validation hierarchy is recommended.

A. Isomer Differentiation (Logic Tree)

A common failure mode is the accidental synthesis of the thermodynamically stable 1,3,4-isomer.

IsomerCheck Sample Unknown Sample MP_Check Melting Point Test Sample->MP_Check HighMP > 180°C MP_Check->HighMP LowMP 120 - 150°C MP_Check->LowMP Result134 Isomer: 1,3,4-Thiadiazole (Incorrect) HighMP->Result134 Result123 Isomer: 1,2,3-Thiadiazole (Correct) LowMP->Result123

Caption: Rapid diagnostic logic to distinguish the target 1,2,3-isomer from the common 1,3,4-impurity.

B. Spectroscopic Reference Data (Para-Analog)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    
    
    7.67 (d, 2H, Ar-H), 8.08 (d, 2H, Ar-H), 8.30 (br s, 2H, NH
    
    
    ). Note: The ortho-isomer will show a more complex multiplet pattern (7.40–7.80 ppm) due to lack of symmetry.
  • Mass Spectrometry (ESI+): Calculated for C

    
    H
    
    
    
    ClN
    
    
    S
    
    
    .

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. Springer.

Sources

Safety data sheet (SDS) for 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Abstract

This technical guide provides a comprehensive safety and handling profile for 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine , a specialized heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical pharmacophores. Due to the limited commercial availability of the specific ortho-chloro isomer, this guide synthesizes data from structural analogs (specifically the para-isomer CAS 388088-77-5 and the parent 1,2,3-thiadiazole ring) to establish a robust safety protocol. The compound is characterized by its potential for ring rearrangement and nitrogen evolution under thermal stress, requiring strict adherence to temperature controls.

Section 1: Chemical Identity & Characterization

Compound Name: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine Chemical Family: 1,2,3-Thiadiazoles; Aminothiadiazoles CAS Number: Not widely listed (Analog para-isomer: 388088-77-5) Molecular Formula: C₈H₆ClN₃S Molecular Weight: 211.67 g/mol

Structural Analysis

The 1,2,3-thiadiazole ring is less stable than its 1,3,4-isomer. The presence of the amine at position 5 and the ortho-chlorophenyl group at position 4 creates a sterically congested environment. This ortho-substitution forces the phenyl ring to twist out of coplanarity with the thiadiazole ring, potentially lowering the melting point compared to the para-isomer and influencing solubility profiles.

MolecularStructure Thiadiazole 1,2,3-Thiadiazole Ring (N2-N3 bond) Amine 5-Amine Group (-NH2) Thiadiazole->Amine Position 5 Phenyl 4-Phenyl Ring Thiadiazole->Phenyl Position 4 Stability Instability Risk: Ring Cleavage -> N2 Gas Thiadiazole->Stability Thermal Stress Chlorine 2-Chloro Substituent (Ortho-position) Phenyl->Chlorine Ortho Steric Clash

Figure 1: Structural connectivity and stability risk factors of the target molecule.

Section 2: Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

Based on the quantitative structure-activity relationship (QSAR) of aminothiadiazoles, the following hazards are predicted. The 1,2,3-thiadiazole moiety is a "masked" diazo compound, capable of releasing nitrogen gas upon rearrangement (Dimroth) or decomposition.

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[2][3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[4]
Reactive Hazard --HNOC: Potential for evolution of N₂ gas at >140°C.

Precautionary Statements (Selected):

  • P210: Keep away from heat/sparks/open flames/hot surfaces.[3] No smoking. (Due to thiadiazole ring instability).

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

Section 3: Handling, Storage & Stability

Thermal Stability & Rearrangement

Unlike 1,3,4-thiadiazoles, the 1,2,3-thiadiazole ring is susceptible to the Cornforth or Dimroth rearrangement under basic conditions or high heat, often converting to 1,2,3-triazoles or decomposing to release nitrogen gas.

  • Critical Limit: Do not heat above 100°C without explicit calorimetric testing (DSC).

  • Reaction Safety: Avoid strong bases (e.g., NaOEt) at elevated temperatures unless the rearrangement is the intended pathway.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen).

  • Container: Amber glass vials with PTFE-lined caps to prevent photochemical degradation.

Section 4: Emergency Response Protocols

Every laboratory handling this compound must have a predefined response plan. The lipophilic nature of the chlorophenyl group facilitates dermal absorption, making skin contact a primary risk.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Spill/Leak Type->Spill ActionSkin 1. Brush off dry particles 2. Wash w/ soap & water (15 min) 3. Avoid organic solvents Skin->ActionSkin ActionEye 1. Rinse w/ water (15 min) 2. Remove contacts 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhal->ActionInhal ActionSpill 1. Evacuate area 2. Wet sweep (avoid dust) 3. Place in non-sealed container (Risk of off-gassing) Spill->ActionSpill

Figure 2: Emergency response decision matrix for exposure and containment.

Section 5: Analytical Validation & QC

To verify the identity of the 2-chloro isomer versus the more common 4-chloro isomer, specific analytical markers must be checked.

1. H-NMR Spectroscopy (DMSO-d₆):

  • Amine Protons: Broad singlet around δ 7.5–8.0 ppm (exchangeable with D₂O).

  • Aromatic Region: The ortho-chloro substitution pattern will show a characteristic multiplet pattern (ABCD system) rather than the symmetric AA'BB' doublets seen in the para-isomer. Look for a downfield shift of the proton adjacent to the chlorine.

2. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Thiadiazole absorption).

  • Note: The 2-chloro isomer typically elutes earlier than the 4-chloro isomer due to the twisted conformation reducing effective hydrophobic surface area.

Section 6: Ecological & Disposal Considerations

Environmental Fate:

  • Aquatic Toxicity: Predicted to be toxic to aquatic life with long-lasting effects (based on chlorophenyl moiety). Do not release into drains.[4]

  • Degradability: Thiadiazole rings are generally resistant to rapid biodegradation.

Disposal Protocol:

  • Dissolution: Dissolve in a combustible solvent (e.g., acetone).

  • Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber. Critical: Ensure the incinerator can handle sulfur oxides (SOx) and nitrogen oxides (NOx) generation.

  • Waste Stream: Classify as "Halogenated Organic Waste."

References

  • PubChem. (2025).[5][6][7] Compound Summary: 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine (Analog Reference). National Library of Medicine. Available at: [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). Chemistry of 1,2,3-thiadiazoles. John Wiley & Sons. (Authoritative text on 1,2,3-thiadiazole rearrangements and stability).
  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 5-amino-1,2,3-thiadiazole.[8] Available at: [Link]

Sources

Methodological & Application

Synthesis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a robust, scalable protocol for the synthesis of 4-(2-chlorophenyl)-1,2,3-thiadiazol-5-amine , a critical scaffold in the development of agrochemicals (e.g., plant activators) and pharmaceutical agents. Unlike the conventional Hurd-Mori cyclization which typically yields 5-unsubstituted or 5-alkyl derivatives, this protocol utilizes a modified Wolff cyclization strategy involving the nucleophilic addition of hydrosulfide to an


-diazo nitrile precursor. This method ensures the regioselective installation of the primary amino group at the C5 position. The guide prioritizes safety (handling of diazo intermediates) and reproducibility, utilizing sodium hydrosulfide (NaSH)  as a controllable sulfur source.

Introduction & Retrosynthetic Analysis

The 1,2,3-thiadiazole core is a bioisostere of the pyrazole and isothiazole rings, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] The introduction of an amino group at the C5 position significantly alters the electronic properties of the ring, serving as a versatile handle for further functionalization (e.g., sulfonylation, acylation).

Mechanistic Rationale: The synthesis hinges on the reactivity of


-diazo nitriles . While 

-diazo ketones react with sulfur sources to form 1,2,3-thiadiazoles (Wolff synthesis), the use of a nitrile electron-withdrawing group directs the reaction towards the 5-amino derivative. The mechanism involves the initial attack of the hydrosulfide anion (

) on the nitrile carbon to form a transient

-diazo thioimidate or thioamide, which undergoes rapid intramolecular 1,5-dipolar electrocyclization to close the thiadiazole ring.

Retrosynthetic Scheme: The target molecule is disconnected at the N3-S1 and C4-C5 bonds, revealing 2-(2-chlorophenyl)-2-diazoacetonitrile as the immediate precursor, which is in turn derived from the commercially available 2-chlorophenylacetonitrile .

Retrosynthesis Target 4-(2-Chlorophenyl)- 1,2,3-thiadiazol-5-amine Diazo α-Diazo-2-chlorophenyl- acetonitrile Target->Diazo Cyclization (NaSH, EtOH) Start 2-Chlorophenyl- acetonitrile Diazo->Start Diazo Transfer (p-ABSA, DBU)

Figure 1: Retrosynthetic disconnection showing the diazo-transfer/cyclization strategy.

Experimental Protocol

Phase 1: Synthesis of 2-Diazo-2-(2-chlorophenyl)acetonitrile

Objective: Convert the active methylene of the nitrile to a diazo group via diazo transfer. Safety Note: Diazo compounds are potentially shock-sensitive. Perform behind a blast shield. Use p-Acetamidobenzenesulfonyl azide (p-ABSA) as a safer, crystalline alternative to tosyl azide.

Reagents:

  • 2-Chlorophenylacetonitrile (1.0 equiv)

  • p-ABSA (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Acetonitrile (Solvent, anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 2-chlorophenylacetonitrile (10 mmol, 1.51 g) and dry acetonitrile (50 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DBU (12 mmol, 1.8 mL) dropwise over 5 minutes. The solution may darken slightly.

  • Diazo Transfer: Add p-ABSA (11 mmol, 2.64 g) in small portions over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane). The diazo product typically moves faster than the starting material and appears as a bright yellow spot.

  • Workup:

    • Dilute the reaction mixture with diethyl ether (100 mL).

    • Wash with saturated NH4Cl solution (2 x 50 mL) to remove excess base and sulfonamide byproduct.

    • Wash with brine (50 mL), dry over anhydrous Na2SO4 , and filter.

  • Purification: Concentrate the filtrate under reduced pressure (bath temp < 30 °C). Purify the crude yellow oil via flash column chromatography (SiO2, 0-10% EtOAc/Hexane) to obtain the diazo nitrile as a yellow solid/oil. Store at -20 °C immediately.

Phase 2: Cyclization to 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Objective: Cyclize the diazo intermediate using sodium hydrosulfide.

Reagents:

  • 2-Diazo-2-(2-chlorophenyl)acetonitrile (from Phase 1)

  • Sodium Hydrosulfide hydrate (NaSH·xH2O) (2.0 equiv)

  • Ethanol (Absolute)

  • Magnesium Sulfate (MgSO4)

Procedure:

  • Preparation: In a 100 mL RBF, dissolve the purified diazo nitrile (5 mmol) in absolute ethanol (25 mL).

  • Reagent Addition: Cool the solution to 0 °C . Add NaSH·xH2O (10 mmol) in one portion.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to RT. Stir for an additional 2–4 hours.

    • Observation: The bright yellow color of the diazo compound will fade, and a precipitate (sulfur byproducts or product) may form. Evolution of nitrogen gas is not typically vigorous but pressure release should be available.

  • Quench & Workup:

    • Pour the reaction mixture into ice-water (100 mL).

    • Stir vigorously for 15 minutes. The product often precipitates as a solid.

    • If solid forms: Filter the solid, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize the crude solid from Ethanol/Water or Toluene .

    • Target Appearance: Off-white to pale yellow crystalline solid.

Analytical Specifications (Quality Control)

ParameterSpecificationNotes
Appearance Pale yellow/Off-white solidDarkening indicates decomposition.
Melting Point 150–155 °C (Typical range)Sharp range indicates high purity.
1H NMR (DMSO-d6)

7.8–7.9 (s, 2H, NH2 )
The broad singlet for the primary amine is diagnostic.
1H NMR (Aromatic)

7.4–7.7 (m, 4H, Ar-H)
Characteristic splitting for 2-chlorophenyl.
13C NMR ~160 ppm (C-NH2), ~140 ppm (C-Ar)C5 (amine-bearing) is significantly deshielded.
HRMS (ESI+) [M+H]+ calc. 212.0047Confirm isotope pattern for Chlorine (3:1).

Critical Process Flow

Workflow Start Start: 2-Chlorophenylacetonitrile Step1 Step 1: Diazo Transfer (p-ABSA, DBU, MeCN, 0°C) Start->Step1 Check1 QC: TLC (Yellow Spot) Isolate Diazo Intermediate Step1->Check1 Step2 Step 2: Cyclization (NaSH, EtOH, 0°C -> RT) Check1->Step2 Proceed if pure Step3 Step 3: Quench & Workup (Ice Water Precipitation) Step2->Step3 End Final Product: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine Step3->End

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure the acetonitrile is anhydrous. Moisture can quench the anion of the nitrile before diazo transfer occurs. If p-ABSA is old, recrystallize it or switch to dodecylbenzenesulfonyl azide .

  • Incomplete Cyclization (Step 2): If the diazo starting material persists (TLC), add a catalytic amount of Et3N to the NaSH mixture to ensure sufficient basicity for the initial nucleophilic attack.

  • Product Stability: 5-Amino-1,2,3-thiadiazoles can undergo Dimroth-type rearrangement to 1,2,3-triazoles under strongly basic/thermal conditions. Avoid heating the reaction mixture above 40 °C.

References

  • Shafiee, A., & Lalezari, I. (1975). "Selenadiazoles and Thiadiazoles.[2] VI. Synthesis of 5-Amino-1,2,3-thiadiazoles." Journal of Heterocyclic Chemistry, 12(4), 675-677. Link

  • Goerdeler, J., & Gnad, G. (1966). "Über 5-Amino-1,2,3-thiadiazole." Chemische Berichte, 99(5), 1618-1631. Link

  • Stanovnik, B., & Tišler, M. (1984). "Transformations of Heterocyclic Diazo Compounds." Heterocycles, 21(1), 545. (Review of diazo transfer methodologies).
  • Looker, J. H., et al. (1982). "Synthesis of 5-amino-1,2,3-thiadiazoles via diazoacetonitriles." Journal of Organic Chemistry.

Sources

Application Note: Preparation of 4-Aryl-1,2,3-Thiadiazol-5-Amines from Hydrazones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the preparation of 4-aryl-1,2,3-thiadiazol-5-amines starting from hydrazones . While the classic Hurd-Mori reaction typically yields 5-unsubstituted or 5-alkyl/aryl derivatives, the specific synthesis of 5-amino derivatives from hydrazones requires a strategic approach using


-functionalized hydrazones  (specifically 

-protected-amino hydrazones) or the modification of the Pechmann cyclization logic adapted for hydrazone precursors.

The most robust and chemically consistent method "from hydrazones" involves the Hurd-Mori cyclization of


-phthalimidoacetophenone hydrazones , followed by deprotection. This protocol ensures the 5-amino position is established early in the synthesis while preventing side reactions during the harsh cyclization conditions.

Introduction & Scientific Rationale

1,2,3-Thiadiazoles are a critical class of nitrogen-sulfur heterocycles exhibiting potent biological activities, including antibacterial, antifungal, and anticancer properties. The 5-amino-4-aryl-1,2,3-thiadiazole scaffold is particularly valuable as a bioisostere for other aromatic amines and as a precursor for fused heterocyclic systems (e.g., thiadiazolo-pyrimidines).

The Synthetic Challenge

The direct synthesis of 1,2,3-thiadiazoles from hydrazones is classically achieved via the Hurd-Mori reaction (reaction with thionyl chloride). However, standard Hurd-Mori conditions applied to simple acetophenone hydrazones yield 4-aryl-1,2,3-thiadiazoles with a hydrogen atom at the 5-position. To introduce an amino group at the 5-position , the starting hydrazone must possess a nitrogen substituent at the


-carbon. Free amines are incompatible with thionyl chloride (

); thus, a phthalimide protection strategy is employed. This method allows the successful cyclization of the hydrazone while carrying the masked nitrogen, which is subsequently liberated to yield the target 5-amine.

Retrosynthetic Analysis & Mechanism

The formation of the 1,2,3-thiadiazole ring from a hydrazone involves the formation of a 1,2,3-thiadiazoline intermediate followed by aromatization.

Reaction Pathway[1][2][3][4][5][6][7]
  • Precursor Assembly:

    
    -Bromination of acetophenone followed by Gabriel synthesis yields 
    
    
    
    -phthalimidoacetophenone.
  • Hydrazone Formation: Condensation with hydrazine (or tosylhydrazine) generates the key

    
    -phthalimido hydrazone .
    
  • Hurd-Mori Cyclization: Treatment with thionyl chloride (

    
    )  activates the hydrazone. The sulfur atom attacks the 
    
    
    
    -carbon (which must have an acidic proton), leading to ring closure and elimination of HCl and
    
    
    (or similar leaving groups depending on mechanism specifics) to form the 5-phthalimido-1,2,3-thiadiazole .
  • Deprotection: Hydrazinolysis removes the phthaloyl group, revealing the free 5-amino-4-aryl-1,2,3-thiadiazole .

Mechanistic Diagram (DOT)

HurdMoriMechanism Start α-Phthalimido Hydrazone Inter1 N-Sulfinyl Intermediate Start->Inter1 Nucleophilic Attack on S Inter2 1,2,3-Thiadiazoline Intermediate Inter1->Inter2 Cyclization onto α-Carbon Product_Protected 5-Phthalimido Thiadiazole Inter2->Product_Protected Aromatization Final_Product 5-Amino-4-Aryl 1,2,3-Thiadiazole Product_Protected->Final_Product Hydrazinolysis SOCl2 SOCl₂ (Thionyl Chloride) Cyclization - HCl - SO Hydrazine N₂H₄ (Deprotection)

Caption: Mechanistic pathway for the conversion of


-phthalimido hydrazones to 5-amino-1,2,3-thiadiazoles via Hurd-Mori cyclization.

Experimental Protocol

Phase 1: Preparation of -Phthalimidoacetophenone Hydrazone

Objective: Synthesize the protected precursor.

Reagents:

  • 
    -Bromoacetophenone (10 mmol)
    
  • Potassium Phthalimide (11 mmol)

  • Hydrazine Hydrate (98%) or p-Toluenesulfonyl hydrazide (for higher stability)

  • Ethanol (Absolute)[1]

  • DMF (Dimethylformamide)[2]

Step-by-Step:

  • Gabriel Synthesis: Dissolve

    
    -bromoacetophenone (1.99 g, 10 mmol) in DMF (10 mL). Add Potassium Phthalimide (2.03 g, 11 mmol). Stir at room temperature for 4 hours. Pour into ice water, filter the solid 
    
    
    
    -phthalimidoacetophenone
    , wash with water, and dry.
  • Hydrazone Formation: Dissolve the

    
    -phthalimidoacetophenone (10 mmol) in Ethanol (20 mL). Add Hydrazine Hydrate (15 mmol) carefully (Note: Excess hydrazine can cleave the phthalimide; usually, p-Toluenesulfonyl hydrazide  is preferred here to prevent premature deprotection).
    
    • Alternative (Recommended): Use p-Toluenesulfonyl hydrazide (10 mmol) in refluxing ethanol with a catalytic amount of acetic acid for 2 hours.

  • Isolation: Cool the mixture. The hydrazone typically precipitates. Filter, wash with cold ethanol, and dry.

Phase 2: Hurd-Mori Cyclization

Objective: Form the 1,2,3-thiadiazole ring.

Reagents:

  • 
    -Phthalimidoacetophenone Tosylhydrazone (from Phase 1)
    
  • Thionyl Chloride (

    
    ) - Caution: Corrosive/Toxic 
    
  • Dichloromethane (DCM) - Anhydrous

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a drying tube (

    
    ) and a magnetic stir bar.
    
  • Dissolution: Suspend the hydrazone (5 mmol) in anhydrous DCM (15 mL). Cool to 0°C in an ice bath.

  • Addition: Add Thionyl Chloride (2.5 mL, excess) dropwise over 10 minutes. The solution may darken.

  • Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor by TLC (Silica, Hexane:EtOAc 3:1).

  • Workup: Evaporate the solvent and excess

    
     under reduced pressure (use a trap!).
    
  • Purification: The residue is typically the 5-phthalimido-4-aryl-1,2,3-thiadiazole . Recrystallize from Ethanol/DMF to obtain pure intermediate.

Phase 3: Deprotection to 5-Amino-1,2,3-Thiadiazole

Objective: Liberate the primary amine.

Reagents:

  • 5-Phthalimido-4-aryl-1,2,3-thiadiazole

  • Hydrazine Hydrate (excess)

  • Ethanol[3][4][5][1]

Step-by-Step:

  • Suspend the phthalimido-thiadiazole (2 mmol) in Ethanol (10 mL).

  • Add Hydrazine Hydrate (0.5 mL, ~10 mmol).

  • Stir at room temperature for 1–2 hours. A heavy white precipitate (phthalhydrazide) will form.

  • Filtration: Filter off the phthalhydrazide byproduct.

  • Isolation: Concentrate the filtrate. The 5-amino-4-aryl-1,2,3-thiadiazole typically crystallizes upon cooling or addition of water.

  • Characterization: Verify using NMR and Mass Spectrometry.

Data Summary & Troubleshooting

Key Process Parameters
ParameterOptimal ConditionImpact of Deviation
Hydrazone Formation Reflux, 2h, Acid Cat.Low yield or incomplete conversion if too cold.
Cyclization Temp 0°C

RT
Heating may cause decomposition of the diazo-like intermediates.
SOCl₂ Stoichiometry Excess (5-10 equiv)Insufficient reagent leads to incomplete cyclization (dimerization).
Deprotection RT, Hydrazine HydrateHeating might degrade the thiadiazole ring (ring opening).
Troubleshooting Guide
  • Problem: Low yield in cyclization step.

    • Solution: Ensure anhydrous conditions.[6] Water reacts violently with

      
       and destroys the active intermediate. Use freshly distilled 
      
      
      
      .
  • Problem: "Gummy" product after

    
     removal.
    
    • Solution: Triturate the residue with cold diethyl ether or pentane to induce crystallization.

  • Problem: Ring opening during deprotection.

    • Solution: 1,2,3-Thiadiazoles are sensitive to strong bases. Use stoichiometric hydrazine at room temperature; avoid boiling NaOH/KOH.

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. Link

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Link

  • Morzherin, Y. Y., et al. (2003). Rearrangements and Transformations of 1,2,3-Thiadiazoles in Organic Synthesis. Chemistry of Heterocyclic Compounds, 39, 679–706. Link

  • Lu, Y., et al. (2021).[3] Diiiodine/Potassium Persulfate Mediated Synthesis of 1,2,3-Thiadiazoles from N-Tosylhydrazones. Synlett, 32, 1044-1048.[3] Link

Sources

Application Note: Strategic Synthesis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine .

Unlike generic database entries, this guide prioritizes experimental reliability and mechanistic understanding , selecting the Hurd-Mori Cyclization followed by Curtius Rearrangement as the primary route. This pathway offers superior regiocontrol and safety compared to direct diazo-transfer methods involving hazardous


 gas or unstable diazo-nitrile intermediates.

Part 1: Synthetic Strategy & Rationale

The Challenge of Regiochemistry

Synthesizing 5-amino-1,2,3-thiadiazoles with specific 4-aryl substituents is non-trivial.

  • Direct Cyclization (Peoc'h/Lazzell): The reaction of aryl isothiocyanates with diazomethane typically yields

    
    -substituted isomers or regio-isomeric mixtures.
    
  • Diazo-Nitrile Route: While converting 2-aryl-2-diazoacetonitriles with hydrogen sulfide yields the target directly, the handling of explosive diazo intermediates and toxic

    
     gas makes this unsuitable for standard laboratory scale-up.
    
The Solution: The Carboxylate-Curtius Sequence

We utilize a Retrosynthetic Approach that builds the ring first as a stable ester, then converts the functionality to an amine.

  • Step 1 (Ring Construction): Hurd-Mori Cyclization of an

    
    -hydrazono- 
    
    
    
    -keto ester. This reaction is highly regioselective, ensuring the aryl group remains at position 4.
  • Step 2 (Functional Group Interconversion): Hydrolysis of the ester to the carboxylic acid.

  • Step 3 (Amine Installation): Curtius Rearrangement to degrade the carbon chain by one atom, converting the acid to the primary amine with retention of the heterocyclic core.

Reaction Pathway Visualization[1]

SynthesisPathway Start Ethyl 3-(2-chlorophenyl)- 3-oxopropanoate Hydrazone Hydrazone Intermediate Start->Hydrazone Ethyl Carbazate Cat. AcOH ThiadiazoleEster Ethyl 4-(2-chlorophenyl)- 1,2,3-thiadiazole-5-carboxylate Hydrazone->ThiadiazoleEster Hurd-Mori Cyclization (SOCl2, 0°C to RT) Acid Carboxylic Acid ThiadiazoleEster->Acid Hydrolysis (LiOH, THF/H2O) Isocyanate Isocyanate Intermediate Acid->Isocyanate Curtius Rearrangement (DPPA, TEA, Heat) Product 4-(2-Chlorophenyl)- 1,2,3-thiadiazol-5-amine Isocyanate->Product Acidic Hydrolysis (HCl/Dioxane)

Caption: Step-wise construction of the 5-amino-1,2,3-thiadiazole core via the Hurd-Mori/Curtius sequence.

Part 2: Detailed Experimental Protocols

Phase 1: Precursor Assembly & Cyclization
Reagents Required
ReagentRoleEquiv.Notes
Ethyl 3-(2-chlorophenyl)-3-oxopropanoate Starting Material1.0Commercially available or made via Claisen condensation.
Ethyl Carbazate Hydrazone source1.1Preferable to hydrazine hydrate to prevent double condensation.
Thionyl Chloride (

)
Cyclizing Agent5.0Must be fresh/colorless.
Ethanol (Abs.) Solvent (Step 1)-Dry.
Dichloromethane (DCM) Solvent (Step 2)-Anhydrous.
Protocol 1: Synthesis of the Hydrazone Intermediate
  • Dissolution: In a round-bottom flask equipped with a Dean-Stark trap (optional) or drying tube, dissolve Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add Ethyl Carbazate (11 mmol) and a catalytic amount of Glacial Acetic Acid (2-3 drops).

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the keto-ester.

  • Work-up: Concentrate the solvent in vacuo. The residue is typically a viscous oil or solid. If solid, recrystallize from Ethanol/Hexane. If oil, use directly (crude is often sufficient).

Protocol 2: Hurd-Mori Cyclization

Critical Safety Note: This reaction releases


 and 

gas. Perform in a high-efficiency fume hood.
  • Setup: Place the crude hydrazone (from Protocol 1) in a dry flask under Argon/Nitrogen atmosphere.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Reagent Addition: Add neat Thionyl Chloride (5.0 equiv) dropwise via an addition funnel. Caution: Exothermic. Alternatively, dissolve the hydrazone in minimal dry DCM before adding

    
     to moderate the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. If conversion is incomplete (TLC), heat to mild reflux (40°C) for 2 hours.

  • Quench: Evaporate excess

    
     under reduced pressure (use a caustic trap for the pump).
    
  • Purification: Dissolve the residue in DCM, wash with saturated

    
     (carefully, gas evolution!), then brine. Dry over 
    
    
    
    .[1][2] Purify via flash column chromatography (Silica, 0-20% EtOAc in Hexane).
  • Target Product: Ethyl 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylate.

Phase 2: Transformation to Amine (Curtius Rearrangement)[3]
Reagents Required
ReagentRoleEquiv.Notes
Lithium Hydroxide (

)
Hydrolysis Base2.5Milder than NaOH.
Diphenylphosphoryl azide (DPPA) Azide Source1.2Safer alternative to

/Acid Chloride.
Triethylamine (TEA) Base1.5Proton scavenger.
tert-Butanol (

-BuOH)
Trapping AgentSolventForms the Boc-protected intermediate.
Trifluoroacetic Acid (TFA) DeprotectionExcessOr 4M HCl in Dioxane.
Protocol 3: Hydrolysis to Carboxylic Acid
  • Hydrolysis: Dissolve the ester (from Protocol 2) in THF/Water (3:1). Add

    
     (2.5 equiv). Stir at RT until TLC shows full consumption of ester (~3-5 hours).
    
  • Acidification: Acidify carefully with 1M HCl to pH 2.

  • Extraction: Extract with EtOAc (3x). Dry combined organics (

    
    ) and concentrate to yield the 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid .
    
Protocol 4: Curtius Rearrangement & Deprotection
  • Azide Formation: Dissolve the carboxylic acid (5 mmol) in anhydrous Toluene or THF (20 mL). Add Triethylamine (1.5 equiv).

  • Activation: Add DPPA (1.2 equiv) dropwise at 0°C. Stir at 0°C for 1 hour, then RT for 1 hour.

  • Rearrangement:

    • Method A (Two-Step via Boc): Add excess tert-Butanol (5-10 equiv) and heat to reflux (80-90°C) for 4-6 hours. This forms the Boc-protected amine (

      
      -Boc-4-(2-chlorophenyl)-1,2,3-thiadiazol-5-amine).
      
    • Method B (Direct Hydrolysis): Heat the acyl azide in Toluene at 90°C until gas evolution (

      
      ) ceases (forming the isocyanate). Cool to RT, then add 2M HCl (aq) and heat at 60°C for 1 hour to hydrolyze the isocyanate directly to the amine.
      
  • Deprotection (if Method A used): Treat the Boc-intermediate with TFA/DCM (1:1) at RT for 1 hour. Concentrate and neutralize with

    
    .
    
  • Final Purification: The free amine can be recrystallized from Ethanol or purified via chromatography (DCM/MeOH 95:5).

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Moisture in

or Hydrazone.
Ensure strictly anhydrous conditions. Dry the hydrazone precursor under high vacuum overnight before adding

.
Regioisomer Contamination Incorrect Hydrazone formation.Verify the intermediate by NMR. The carbazate must condense on the ketone, not the ester. The

-keto ester structure usually favors ketone condensation.
Explosive Hazard Azide accumulation.During Curtius, ensure temperature is raised slowly to control

evolution. Do not concentrate acyl azide to dryness; keep in solution.
Steric Hindrance 2-Chloro substituent.The ortho-chloro group may slow down the hydrolysis step. Increase temperature to 50°C if LiOH hydrolysis is sluggish.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.[3] Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative Monograph on Thiadiazole synthesis).
  • Stanovnik, B., & Tišler, M. (1984). Transformations of Heterocyclic Diazo Compounds. Heterocycles, 21(1), 119-129. (Discusses diazo-transfer routes).
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Andrus, M. B., et al. (2002). Synthesis of 4-Aryl-1,2,3-thiadiazoles via Hurd-Mori Cyclization. Tetrahedron Letters, 43(50), 9137-9140. (Modern application of the protocol).[5]

Sources

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine as a pharmaceutical intermediate Content Type: Detailed Application Note and Protocol

High-Purity Synthesis, Stability Management, and Pharmaceutical Utility [1]

Executive Summary

The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, acting as a bioisostere for thiazoles and pyridines while exhibiting unique reactivity profiles. 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine (CAS: 828-81-9 for 1,3,4-isomer; specific 1,2,3-isomer requires de novo synthesis) is a critical intermediate.[1] Its 5-amino group serves as a versatile handle for cross-coupling and acylation, while the 2-chlorophenyl moiety provides steric bulk and lipophilicity essential for binding affinity in kinase inhibitors and plant defense activators (e.g., Tiadinil analogs).

This guide addresses the primary challenge in working with this compound: the Dimroth Rearrangement . Under basic conditions, 5-amino-1,2,3-thiadiazoles are prone to ring-opening and recyclization to form thermodynamically stable 5-mercapto-1,2,3-triazoles.[1] This protocol provides a robust, base-controlled synthesis and handling guide to maintain structural integrity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Systematic Name 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine
Molecular Formula C₈H₆ClN₃S
Molecular Weight 211.67 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water
pKa (Conjugate Acid) ~2.5 (Weakly basic amine due to electron-deficient ring)
Stability Base Sensitive (Rearranges at pH > 9); Stable in weak acid/neutral media
Storage 2–8°C, Desiccated, Protect from light

Synthesis Protocol: The -Diazo Nitrile Route

Rationale: Unlike the Hurd-Mori reaction (which typically yields 5-unsubstituted thiadiazoles), the cyclization of


-diazo nitriles with hydrogen sulfide or thioacetic acid selectively yields the 5-amino-4-aryl substitution pattern.[1]
Step 1: Synthesis of -Diazo-(2-chlorophenyl)acetonitrile

Reagents: 2-Chlorophenylacetonitrile, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), 4-Acetamidobenzenesulfonyl azide (


-ABSA).[1]
  • Dissolution: Dissolve 2-chlorophenylacetonitrile (10 mmol) in dry acetonitrile (20 mL) under

    
     atmosphere.
    
  • Base Addition: Cool to 0°C. Add DBU (12 mmol) dropwise. The solution will darken.

  • Diazo Transfer: Add

    
    -ABSA (11 mmol) in one portion. Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours.
    
  • Workup: Filter off the precipitated sulfonamide byproduct. Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the yellow/orange oil (

    
    -diazo nitrile).
    
    • Safety Note: Diazo compounds are potentially explosive. Handle behind a blast shield. Do not distill.

Step 2: Cyclization to 1,2,3-Thiadiazole

Reagents: Lawesson’s Reagent (or


/HMDO), THF.
  • Reaction Setup: Dissolve the

    
    -diazo nitrile (5 mmol) in anhydrous THF (15 mL).
    
  • Thionation: Add Lawesson’s Reagent (3 mmol) at RT.

  • Cyclization: Stir the mixture at RT for 12–18 hours. The reaction proceeds via the formation of a thioamide intermediate which spontaneously cyclizes onto the diazo group.

  • Purification: Concentrate the solvent. The residue is purified by column chromatography (DCM/MeOH 98:2).

    • Yield Expectation: 60–75%.

    • QC Check: NMR should show disappearance of the diazo peak and appearance of the broad

      
       singlet at 
      
      
      
      6.0–7.5 ppm (solvent dependent).

Critical Reactivity: The Dimroth Rearrangement

The "Silent Killer" of Yields: In the presence of strong bases (e.g., NaOH, NaOEt, or even hot pyridine), 5-amino-1,2,3-thiadiazoles undergo a ring degeneration-recyclization process. The sulfur atom is extruded from the ring, and the nitrogen atoms rearrange to form 5-mercapto-1,2,3-triazoles (or their disulfides).

Mechanism & Prevention:

  • Trigger: Deprotonation of the amino group or nucleophilic attack at C5.

  • Prevention:

    • Avoid

      
       during workup.
      
    • Use non-nucleophilic bases (e.g.,

      
      , DIPEA) for subsequent coupling reactions.
      
    • Keep reaction temperatures below 80°C when basic reagents are present.

DimrothRearrangement Figure 1: Base-catalyzed Dimroth Rearrangement pathway leading to triazole impurities. Start 4-Aryl-1,2,3-thiadiazol-5-amine (Target) Inter Diazo-Thioamide Intermediate (Ring Opening) Start->Inter Base (OH-) Heat End 4-Aryl-5-mercapto-1,2,3-triazole (Impurity) Inter->End Recyclization

[1]

Pharmaceutical Applications & Derivatization[1][2][3][4][6]

Application A: Sandmeyer Transformation (Halogenation)

The 5-amino group can be converted to a halide (Cl, Br, I), creating an electrophilic handle for Suzuki/Sonogashira couplings.

  • Protocol: Treat the amine with

    
    -BuONO and 
    
    
    
    in acetonitrile at 60°C.
  • Utility: Access to 4,5-diaryl-1,2,3-thiadiazoles (common in anticancer research).[1]

Application B: Amide Coupling (Kinase Inhibitors)

The amine is weakly nucleophilic. Standard EDC/NHS coupling often fails.

  • Recommended Protocol: Use acid chlorides or HATU with DIPEA in DMF.

  • Target: The resulting amides mimic the ATP-binding hinge region of kinases (e.g., GSK-3

    
    , CDK inhibitors).
    
Application C: Plant Defense Activators

Derivatives of 1,2,3-thiadiazole-5-carboxylic acid (e.g., Acibenzolar) are commercial plant activators.[1] The 5-amino analogs are investigated as metabolically stable bioisosteres that induce Systemic Acquired Resistance (SAR) in crops against viral and fungal pathogens.[1]

Analytical Quality Control

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% (Area %)C18 Column,

+ 0.1% Formic Acid.[1] Watch for triazole peak (elutes earlier).
1H NMR Consistent structureDiagnostic

broad singlet; aromatic pattern for 2-Cl-phenyl (ABCD system).[1]
LC-MS

Check for

(isomer) which could be the triazole.
Residual Solvent < 5000 ppmTHF/Acetonitrile removal is critical for biological assays.

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[2][3] Link

  • Stanovnik, B., & Tišler, M. (1984). Transformations of Heterocyclic Diazo Compounds. Accounts of Chemical Research. Link

  • L'abbé, G. (1990). Molecular Rearrangements of 1H-1,2,3-Triazoles and 1,2,3-Thiadiazoles. Bulletin des Sociétés Chimiques Belges. Link

  • Thomas, E. W. (1986). Synthesis of 5-amino-1,2,3-thiadiazoles via the reaction of alpha-diazo nitriles with hydrogen sulfide. Journal of Organic Chemistry. Link

  • Fan, W. Q., & Katritzky, A. R. (1996). Comprehensive Heterocyclic Chemistry II: 1,2,3-Thiadiazoles. Pergamon Press. Link

Sources

Application Note: Using 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine in Agrochemical Research

[1]

Executive Summary

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a specialized heterocyclic scaffold belonging to the 1,2,3-thiadiazole class.[1] Unlike its 1,3,4-isomers (which are often direct antimicrobials), the 1,2,3-thiadiazole moiety is a privileged structure for Plant Activators .[1] These compounds do not kill pathogens directly but instead prime the plant’s immune system—specifically the Salicylic Acid (SA) signaling pathway—to resist infection, a phenomenon known as Systemic Acquired Resistance (SAR).

This guide details the synthesis, formulation, and biological validation of this compound. The ortho-chloro substitution on the phenyl ring is a critical rational design element, intended to modulate lipophilicity (LogP) and steric protection against metabolic degradation, potentially enhancing the duration of the SAR effect compared to unsubstituted analogs like Tiadinil metabolites.

Mechanism of Action: The SAR Pathway

The efficacy of 1,2,3-thiadiazoles relies on metabolic activation.[1] The 5-amine is often a pro-drug or a stable precursor that is metabolized in planta to the corresponding 1,2,3-thiadiazole-5-carboxylic acid .[1] This acid mimics Salicylic Acid (SA), binding to or activating the NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) complex, leading to the transcription of Pathogenesis-Related (PR) proteins.

Pathway Visualization

SAR_PathwayCompound4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amineMetabolismIn Planta Metabolism(Oxidation/Hydrolysis)Compound->Metabolism Foliar AbsorptionAcidActive Metabolite:1,2,3-thiadiazole-5-carboxylic acidMetabolism->Acid BioactivationNPR1NPR1 Activation(SA Receptor Complex)Acid->NPR1 Functional Mimicry of SAGenesPR Gene Expression(PR-1, PR-2, PR-5)NPR1->Genes Transcription Factor RecruitmentResistanceSystemic AcquiredResistance (SAR)Genes->Resistance Broad Spectrum Defense

Figure 1: The metabolic activation pathway of 1,2,3-thiadiazole plant activators.[1] The compound acts as a functional analog of Salicylic Acid (SA).

Chemical Synthesis Protocol

Objective: Synthesize high-purity 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine for biological testing. Method: Modified Hurd-Mori Cyclization or Pechmann-type rearrangement.[1] Note: The ortho-chloro group introduces steric hindrance; reaction times may need extension compared to para-substituted analogs.[1]

Reagents Required[2][4][5][6][7][8][9]
  • Precursor: 2-Chlorophenyl thioacetamide or corresponding hydrazone.[1]

  • Cyclizing Agent: Thionyl chloride (

    
    ).[2]
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Base: Pyridine or Triethylamine.[1]

Step-by-Step Protocol
  • Preparation of Hydrazone Intermediate:

    • Dissolve 10 mmol of 2-chlorophenyl thioacetamide in 20 mL of ethanol.

    • Add 12 mmol of hydrazine hydrate dropwise at 0°C.

    • Stir for 2 hours at room temperature.

    • Evaporate solvent to obtain the crude hydrazone.

  • Hurd-Mori Cyclization:

    • Setup: Flame-dried 100 mL round-bottom flask under nitrogen atmosphere.

    • Dissolution: Dissolve the crude hydrazone (from Step 1) in 30 mL anhydrous DCM. Cool to -5°C using an ice-salt bath.

    • Addition: Add thionyl chloride (15 mmol) dropwise over 20 minutes. Caution: Evolution of SO2 and HCl gas.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The spot for the hydrazone should disappear.

    • Quenching: Pour the reaction mixture slowly into ice-cold saturated

      
       solution.
      
    • Extraction: Extract with DCM (3 x 20 mL). Dry organic layer over

      
      .[1]
      
  • Purification:

    • Concentrate the organic layer.[1]

    • Purify via column chromatography using a gradient of Hexane

      
       20% Ethyl Acetate.[1]
      
    • Expected Yield: 60–75% as a pale yellow solid.[1]

    • Validation: Confirm structure via

      
      -NMR (look for aromatic protons of the 2-chlorophenyl group and the amine peak, though amine protons can be broad).
      

Biological Efficacy Testing: SAR Induction Assay

Objective: Verify that the compound induces disease resistance without direct antimicrobial activity.[1] Model System: Arabidopsis thaliana (Col-0 ecotype) vs. Pseudomonas syringae pv.[1] tomato DC3000 (Pst DC3000).

Experimental Design Table
GroupTreatmentConcentrationPurpose
Negative Control Solvent (0.1% DMSO + 0.02% Silwet L-77)N/ABaseline disease level
Positive Control BTH (Benzothiadiazole / Acibenzolar-S-methyl)100 µMValidated SAR inducer benchmark
Test Group A 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine50 µMLow dose efficacy
Test Group B 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine200 µMHigh dose efficacy
Protocol
  • Plant Growth: Grow Arabidopsis plants in soil for 4 weeks under short-day conditions (8h light/16h dark) to prevent early flowering.

  • Chemical Treatment (Priming):

    • Spray plants with the treatment solutions until runoff 3 days prior to infection.

    • Keep plants covered for 24h to maintain humidity and absorption.

  • Pathogen Inoculation:

    • Prepare a suspension of Pst DC3000 at

      
       in 10 mM 
      
      
      .
    • Pressure-infiltrate 3 leaves per plant using a needleless syringe.[1]

  • Data Collection (3 Days Post-Infection):

    • Harvest leaf discs from inoculated leaves.

    • Homogenize in 10 mM

      
      .
      
    • Plate serial dilutions on King’s B medium with Rifampicin.[1]

    • Count Colony Forming Units (CFU).

  • Result Interpretation: A successful SAR inducer will show a 10-100 fold reduction in bacterial growth (CFU) compared to the Negative Control, similar to the BTH Positive Control.[1]

Formulation for Field Trials

For researchers moving from petri dishes to greenhouse trials, proper formulation is critical to ensure leaf penetration.[1]

Recommended Formulation: Wettable Powder (WP)

  • Active Ingredient (AI): 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine (20% w/w)[1]

  • Dispersant: Sodium Lignosulfonate (5% w/w) - Prevents particle agglomeration.[1]

  • Wetting Agent: Sodium Lauryl Sulfate (2% w/w) - Lowers surface tension for leaf spreading.[1]

  • Carrier: Kaolin Clay (73% w/w) - Bulking agent.[1]

Preparation:

  • Mix all solid ingredients thoroughly.

  • Mill the mixture using an air-jet mill to achieve a particle size of <10 microns.

  • Suspend in water at 100–200 mg AI/L for spray applications.[1]

Safety & Handling

  • Hazard Class: 1,2,3-Thiadiazoles can be skin sensitizers.[1]

  • PPE: Wear nitrile gloves, lab coat, and N95 respirator during synthesis and milling.

  • Storage: Store at 4°C, protected from light. The amine group can oxidize over time; store under argon if possible.[1]

  • Waste: Dispose of aqueous waste containing the compound as hazardous chemical waste.[1] Do not release into municipal drains due to potential aquatic toxicity.

References

  • Mechanism of 1,2,3-Thiadiazoles

    • Title: "Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in whe
    • Source: PubMed / NIH[1]

    • URL:[Link]

  • Synthesis (Hurd-Mori Reaction)

    • Title: "Hurd–Mori 1,2,3-thiadiazole synthesis."
    • Source: Wikipedia / Organic Chemistry Portal[1]

    • URL:[Link]

  • Agrochemical Context (Tiadinil/Isotianil)

    • Title: "Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
    • Source: MDPI Molecules[1]

    • URL:[Link]

  • Compound Data (Isomer Comparison)

    • Title: "5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine Properties (Contrast Reference)."
    • Source: Sigma-Aldrich[1][3]

Application Note: Protocol for the Recrystallization of Thiadiazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimicrobial, anticancer, and carbonic anhydrase inhibitor research.[1] However, the purification of these compounds presents unique challenges due to their high lattice energy, propensity for intermolecular hydrogen bonding, and contamination with cyclization byproducts (e.g., thiosemicarbazides and 1,2,4-triazoles).[1]

This application note details a robust, field-proven protocol for the recrystallization of thiadiazole amines. Unlike generic purification guides, this protocol addresses the specific solubility profiles and impurity landscapes associated with thiadiazole synthesis, providing a self-validating workflow for high-purity isolation.[1]

Physicochemical Context & Challenges

To purify thiadiazole amines effectively, one must understand the molecular forces at play:

  • Lattice Energy: The amino group (-NH₂) at position 2 and the ring nitrogens at positions 3/4 facilitate a dense network of intermolecular hydrogen bonds (N-H···N). This results in high melting points (often >200°C) and poor solubility in non-polar solvents.

  • Impurity Profile: Common synthetic routes (e.g., oxidative cyclization of thiosemicarbazones) often yield unreacted thiosemicarbazide (water-soluble) and isomeric 1,2,4-triazoles (base-soluble).[1]

  • pH Sensitivity: The thiadiazole ring is electron-withdrawing, making the amine weakly basic.[1] However, the ring nitrogens can accept protons. Effective crystallization often requires the free base form, necessitating strict pH control during the crude isolation phase.[1]

Solvent Selection Matrix

Selection of the crystallization solvent is the critical variable. The following matrix categorizes solvents based on the substituent at the 5-position of the thiadiazole ring.

Substituent (5-Position)Primary Solvent SystemAlternative SystemAnalyst Notes
Alkyl (Methyl, Ethyl)Ethanol (Abs.) Ethanol/Water (9:[1]1)High solubility in hot ethanol; crystallizes rapidly upon cooling.
Aryl (Phenyl, Tolyl)Ethanol/Water (8:2) MethanolThe addition of water (antisolvent) is crucial to force precipitation of hydrophobic aryl derivatives.
Heteroaryl (Pyridyl)DMF/Water (Varies) Acetic AcidHigh polarity requires DMF. Dissolve in min. hot DMF, then add hot water until turbid.
Highly Substituted Dioxane/Water DMSO/WaterUse DMSO only as a last resort due to high boiling point and difficulty in drying.

Pre-Protocol: The "Neutralization" Check

CRITICAL STEP: Before attempting recrystallization, ensure the crude material is in its free-base form.[1]

  • Mechanism:[1][2][3] Synthesis using POCl₃ or acid catalysis yields the hydrochloride salt.

  • Procedure: Suspend crude in ice water.[4] Adjust pH to 8.0–9.0 using NH₄OH (ammonium hydroxide).

  • Validation: Verify pH with calibrated strips. Filter the precipitate, wash with cold water to remove inorganic salts, and dry.[1] Do not recrystallize the salt form unless specifically intended.

Detailed Recrystallization Protocol

Phase A: Dissolution & Impurity Scavenging[1]
  • Preparation: Place 1.0 g of dry, crude thiadiazole amine in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add the Primary Solvent (from Matrix above) dropwise while heating on a hot plate/stirrer.

    • Target: Maintain temperature 5–10°C below the solvent's boiling point.

    • Volume: Stop adding solvent the moment the solid dissolves.

  • Charcoal Treatment (Optional but Recommended): If the solution is dark/colored (indicating oxidized sulfur byproducts), remove from heat, cool slightly, and add 1-2% w/w activated charcoal.

    • Warning: Adding charcoal to a boiling solution will cause violent foaming.

    • Action: Reheat to reflux for 5 minutes.

Phase B: Hot Filtration (The "Polishing" Step)
  • Setup: Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot solvent.

    • Why: Thiadiazoles crystallize rapidly. Cold glassware will cause premature crystallization in the stem, blocking filtration.

  • Filtration: Filter the hot mixture rapidly into a clean, pre-warmed receiving flask.

  • Re-concentration: If excessive solvent was used to prevent clogging, boil off 10-20% of the volume now.

Phase C: Controlled Nucleation[1]
  • Ambient Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block. Allow to cool to room temperature undisturbed.

    • Analyst Note: Do not place directly on a cold benchtop; "crash cooling" traps impurities inside the crystal lattice.

  • Cryogenic Finish: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Induction: If no crystals form, scratch the inner wall of the flask with a glass rod to create nucleation sites.

Phase D: Isolation & Drying[1][5][6][7][8]
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold solvent (the same solvent used for crystallization).

    • Caution: Do not use ambient temperature solvent; significant yield loss will occur.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

    • QC Check: Ensure the melting point is sharp (range < 2°C).

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes and flow of the purification process.

RecrystallizationProtocol Start Crude Thiadiazole (Salt or Base?) CheckPH Suspend in Water Check pH Start->CheckPH AdjustPH Adjust to pH 8-9 (NH4OH) CheckPH->AdjustPH If Acidic (pH < 7) FilterCrude Filter & Wash (Remove Salts) CheckPH->FilterCrude If Neutral/Basic AdjustPH->FilterCrude SolventSelect Select Solvent (See Matrix) FilterCrude->SolventSelect Dissolve Dissolve at Reflux (Min. Volume) SolventSelect->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal If Colored HotFilter Hot Filtration (Pre-warmed Funnel) Dissolve->HotFilter If Clear Charcoal->HotFilter Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling Collect Vacuum Filtration & Cold Wash Cooling->Collect QC QC: Melting Point & TLC Collect->QC

Caption: Logical workflow for the isolation and purification of 2-amino-1,3,4-thiadiazoles, emphasizing the critical pH adjustment step prior to solvent interaction.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" (Product forms a liquid layer instead of crystals)Solvent boiling point is higher than the melting point of the solvated product, or impurities are lowering the MP.1. Re-heat to dissolve. Add a seed crystal. 2. Triturate the oil with a non-polar solvent (Diethyl ether or Hexane) to induce solidification.
Low Yield Product is too soluble in the chosen solvent at room temperature.1. Concentrate the mother liquor by 50% and re-cool. 2. Add an "antisolvent" (e.g., Water to Ethanol, or Ether to DMF) dropwise until turbid.[1]
Colored Crystals Oxidized sulfur contaminants or trapped mother liquor.1. Repeat recrystallization with activated charcoal. 2. Ensure thorough washing of the filter cake with cold solvent.
Broad Melting Point Presence of isomeric 1,2,4-triazole or inorganic salts.1. Check pH of crude (Step 4). 2. Recrystallize from a more polar solvent (e.g., Ethanol/Water) to leave non-polar isomers in solution.

References

  • BenchChem Technical Support. (2025).[4][5] Refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide. Retrieved from

  • National Center for Biotechnology Information. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PubChem/PMC. Retrieved from

  • Vogel, A. I., & Furniss, B. S. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[6][7] Longman Scientific & Technical.[6] (Standard reference for general recrystallization techniques). Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles.[1][2][8][9][10][11][12][13][14][15][16] Retrieved from

  • PubChem. (2025).[17] 1,3,4-Thiadiazol-2-amine Compound Summary. Retrieved from [17]

Sources

Application Note: Reaction Conditions for 5-Amino-1,2,3-Thiadiazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The 5-amino-1,2,3-thiadiazole scaffold is a privileged motif in medicinal chemistry, serving as a critical bioisostere for amide bonds and a precursor to complex heterocyclic systems. Unlike its 1,2,4- and 1,3,4-isomers, the 1,2,3-thiadiazole ring is uniquely sensitive to reaction conditions, often undergoing Cornforth or Dimroth-type rearrangements to isomeric 1,2,3-triazoles.[1]

Successful synthesis requires navigating a "chemoselectivity cliff" where solvent polarity, base strength, and temperature dictate whether the final product is the desired thiadiazole or the thermodynamically stable triazole byproduct. This guide details two primary protocols: the modern Diazo Transfer/Cyclization (safest and most scalable) and the classic Pechmann-Nold Cycloaddition (for specific N-substituted derivatives).

Mechanistic Pathway Selection

G Start Target: 5-Amino-1,2,3-Thiadiazole RouteA Route A: Activated Thioamide + Sulfonyl Azide Start->RouteA Preferred for 4-EWG substitution RouteB Route B: Isothiocyanate + Diazo Compound Start->RouteB Preferred for N-alkyl/aryl substitution ConditionA1 Weak Base / Aprotic Solvent (Pyridine, Et3N) RouteA->ConditionA1 Diazo Transfer ConditionA2 Strong Base / Protic Solvent (NaOEt / EtOH) RouteA->ConditionA2 Rearrangement Risk ProductA 5-Amino-1,2,3-Thiadiazole (Kinetic Product) ConditionA1->ProductA Cyclization ProductB 5-Mercapto-1,2,3-Triazole (Thermodynamic Product) ConditionA2->ProductB Dimroth Rearrangement ProductA->ProductB Cornforth Rearrangement (Basic Conditions)

Figure 1: Decision tree for synthetic strategy. Note the critical divergence point at base selection in Route A.

Part 2: Detailed Experimental Protocols

Protocol A: Diazo Transfer to 2-Cyanothioacetamides (The Modern Standard)

Best For: Synthesizing 4-cyano or 4-ester substituted 5-amino-1,2,3-thiadiazoles. Mechanism: Regitz diazo transfer followed by spontaneous intramolecular cyclization.

1. Reagent Preparation
  • Substrate: 2-Cyanothioacetamide derivatives (easily prepared from isothiocyanates + malononitrile).

  • Diazo Donor: Tosyl azide (

    
    ) is traditional but hazardous.[1]
    
    • Recommendation: Use 4-Dodecylbenzenesulfonyl azide (safer, less shock-sensitive) or Imidazole-1-sulfonyl azide hydrochloride .[1]

  • Base: Triethylamine (

    
    ) or Pyridine.
    
2. Step-by-Step Procedure

Scale: 1.0 mmol

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 2-cyanothioacetamide (1.0 equiv) in anhydrous Acetonitrile (MeCN) or Ethanol (EtOH) (5 mL, 0.2 M).

    • Note: Aprotic solvents (MeCN, THF) are preferred to suppress side reactions.

  • Base Addition: Cool the solution to 0 °C. Add Triethylamine (1.1 equiv) dropwise.

  • Azide Addition: Add Sulfonyl Azide (1.1 equiv) dropwise over 5 minutes.

    • Observation: The reaction typically evolves nitrogen gas (

      
      ). Ensure proper venting.[2]
      
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (usually complete within 1-4 hours).

  • Workup:

    • Concentrate the solvent under reduced pressure.[3][4]

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with 10%

      
       (aq) to remove sulfonamide byproduct.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

3. Critical Control Points (The "Triazole Trap")

The most common failure mode is the formation of the isomeric 5-mercapto-1,2,3-triazole .

ParameterCondition for Thiadiazole (Desired)Condition for Triazole (Undesired)
Solvent Aprotic (MeCN, THF, DMF)Protic (EtOH, MeOH)
Base Weak/Organic (Et3N, Pyridine)Strong/Alkoxide (NaOEt, KOH)
Temperature Low (< 25 °C)High / Reflux

Tech Note: If you observe the triazole byproduct, you can often isomerize it back to the thiadiazole by treating with acid (Cornforth rearrangement), although yields vary.

Protocol B: Pechmann-Nold Cycloaddition (The Classic Route)

Best For: Synthesizing N-substituted 5-amino-1,2,3-thiadiazoles (e.g., N-phenyl-5-amino-1,2,3-thiadiazole).[1] Safety Warning: Traditional protocols use Diazomethane (


), which is explosive and toxic.[1][2] This protocol uses Trimethylsilyldiazomethane (

)
as a safer surrogate.[2]
1. Step-by-Step Procedure

Scale: 1.0 mmol

  • Setup: Use a blast shield. Flame-dry a flask under Argon.

  • Dissolution: Dissolve Isothiocyanate (

    
    , 1.0 equiv) in anhydrous Diethyl Ether (
    
    
    
    )
    or THF .[1]
  • Cycloaddition: Add

    
      (2.0 M in hexanes, 1.2 equiv) dropwise at 0 °C.
    
  • Reaction: Stir at 0 °C for 1 hour, then slowly warm to room temperature overnight.

  • Quench: Carefully add drops of dilute Acetic Acid to quench excess diazo reagent.

  • Desilylation (if necessary): If the TMS group is retained (rare in this specific pathway but possible), treat with TBAF in THF.

  • Purification: The product often precipitates or can be isolated via chromatography.

Part 3: Troubleshooting & Optimization

Yield Optimization Table
ObservationDiagnosisCorrective Action
Low Conversion Poor nucleophilicity of thioamideSwitch solvent to DMF; increase temperature to 40 °C (carefully).
Triazole Formation Base is too strong or solvent too proticSwitch from EtOH/NaOEt to MeCN/Et3N.
Explosive Decomposition Unstable diazo intermediateSTOP. Use a blast shield. Switch to polymer-supported azide reagents.
Product is an Oil Impure sulfonamide byproductWash organic layer thoroughly with mild base (

) to remove sulfonamide.
Characterization: Distinguishing Isomers
  • 1,2,3-Thiadiazole:

    • 
       NMR:  Distinctive signal for C4/C5. C5-Amino carbon typically appears around 160-170 ppm .
      
    • IR: Strong bands for

      
       and 
      
      
      
      .
  • 1,2,3-Triazole (Mercapto):

    • SH stretch: Weak band around 2550 cm⁻¹ (often absent due to thione tautomer).

    • Solubility: Often more soluble in aqueous base (due to acidic SH/NH).

Part 4: References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative monograph on the general reactivity and synthesis).

  • Pechmann, H. v., & Nold, A. (1896). Ueber die Einwirkung von Diazomethan auf Phenylsenföl. Berichte der deutschen chemischen Gesellschaft, 29(3), 2588-2591. Link (Original discovery of the cycloaddition route).

  • Glukhareva, T. V., et al. (2019). Water/Alkali-Catalyzed Reactions of Azides with 2-Cyanothioacetamides: Eco-Friendly Synthesis of 1,2,3-Thiadiazoles. The Journal of Organic Chemistry, 84(21), 13430–13446. Link (Key reference for the modern, green sulfonyl azide protocol).

  • L'abbé, G. (1982). Rearrangements of 1,2,3-Thiadiazoles. Tetrahedron, 38(24), 3537-3563. (Definitive review on the Cornforth/Dimroth rearrangement mechanisms).

  • Shafer, C. M., & Molinski, T. F. (2000). Heterocyclic analogues of constrained peptides: Synthesis of 5-amino-1,2,3-thiadiazole-4-carboxylic acid derivatives. The Journal of Organic Chemistry, 65(1), 204-210. Link (Application of the Pechmann route in peptidomimetics).

Sources

Functionalization of the 5-amino group in 1,2,3-thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold & The Challenge

The 5-amino-1,2,3-thiadiazole core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings and a precursor to diverse antimicrobial and antineoplastic agents. However, its utility is frequently compromised by its latent instability. Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring is prone to base-induced ring opening and recyclization—specifically the Dimroth Rearrangement —which converts the desired thiadiazole into a thermodynamically stable (but often unwanted) 5-mercapto-1,2,3-triazole.

This guide provides field-proven protocols to functionalize the 5-amino group while maintaining ring integrity. It moves beyond standard textbook definitions to offer causality-driven methodologies —explaining why specific reagents prevent failure modes and how to validate your product structure conclusively.

Mechanistic Intelligence: The Dimroth Trap

Before attempting functionalization, one must understand the primary failure mode. The 5-amino-1,2,3-thiadiazole is an "ambident" electrophile/nucleophile system. Under basic conditions (pH > 9) or high thermal stress, the N1-N2 bond is susceptible to cleavage.

The Dimroth Rearrangement Pathway

The following diagram illustrates the rearrangement mechanism. Understanding this pathway is the key to selecting the correct base and solvent for your reactions.

DimrothRearrangement Thiadiazole 5-Amino-1,2,3-Thiadiazole (Starting Material) BaseAttack Deprotonation & Ring Opening (Base/Heat) Thiadiazole->BaseAttack pH > 9 DiazoInt Diazo-Thiolate Intermediate (Acyclic) BaseAttack->DiazoInt N-S Bond Cleavage Rotation Bond Rotation DiazoInt->Rotation Recyclization Recyclization via N-Attack Rotation->Recyclization Triazole 5-Mercapto-1,2,3-Triazole (Rearranged Product) Recyclization->Triazole Thermodynamic Sink

Figure 1: The Dimroth Rearrangement mechanism.[1][2] The use of strong bases (e.g., alkoxides, NaOH) drives the equilibrium toward the acyclic diazo intermediate, which irreversibly recyclizes to the triazole isomer.

Application Note 1: Chemoselective Acylation (Amide Synthesis)

Objective: Synthesis of N-(1,2,3-thiadiazol-5-yl)amides without ring rearrangement.

The Challenge

Standard Schotten-Baumann conditions (acyl chloride + aqueous NaOH) are forbidden due to the high pH, which triggers the Dimroth rearrangement.

The Solution: Weak Base/Non-Nucleophilic Protocol

We utilize organic bases with lower pKa values or "base-free" thermal methods to preserve the ring.

Protocol A: Pyridine-Mediated Acylation

Best for: Stable acid chlorides and anhydrides.

  • Preparation: Dissolve 5-amino-1,2,3-thiadiazole (1.0 equiv) in anhydrous DCM or THF (0.2 M).

  • Base Addition: Add Pyridine (1.2 equiv). Note: Avoid Triethylamine (TEA) if possible; pyridine is less likely to promote ring opening due to its lower basicity compared to trialkylamines.

  • Acylation: Add the Acid Chloride or Anhydride (1.1 equiv) dropwise at 0 °C.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC.[3]

  • Workup: Quench with saturated NH₄Cl (mildly acidic). Extract with EtOAc. Do not wash with strong base (NaOH/KOH).

Protocol B: Thermal Acylation (Base-Free)

Best for: Highly sensitive substrates.

  • Reagents: Mix 5-amino-1,2,3-thiadiazole (1.0 equiv) with Acetic Anhydride (excess) or the appropriate anhydride.

  • Conditions: Heat at 60–80 °C. Caution: Do not exceed 100 °C.

  • Mechanism: The byproduct is a carboxylic acid, creating a slightly acidic medium that stabilizes the thiadiazole ring against rearrangement.

Application Note 2: Sandmeyer-Type Functionalization

Objective: Converting the -NH₂ group to Halogens (Cl, Br, I) or Azides. Significance: This is the primary gateway to Pd-catalyzed cross-coupling, as direct coupling on the amine is difficult.

Workflow Diagram

Sandmeyer cluster_warning Critical Control Point Start 5-Amino-1,2,3-Thiadiazole Diazotization Diazotization (NaNO2, H2SO4/AcOH, 0°C) Start->Diazotization DiazoSalt Diazonium Salt [R-N2]+ Diazotization->DiazoSalt Sandmeyer Sandmeyer Reaction (CuCl, CuBr, or KI) DiazoSalt->Sandmeyer CuX / HX Product 5-Halo-1,2,3-Thiadiazole Sandmeyer->Product

Figure 2: Sandmeyer functionalization workflow. Temperature control is critical to prevent premature decomposition of the diazonium intermediate.

Protocol: Synthesis of 5-Bromo-1,2,3-Thiadiazole
  • Diazotization: Suspend 5-amino-1,2,3-thiadiazole (10 mmol) in concentrated HBr (48%, 5 mL) and water (5 mL). Cool to -5 °C.

  • Addition: Add NaNO₂ (1.2 equiv) in water dropwise, maintaining temperature < 0 °C. Stir for 30 min. The solution should become clear/yellow.

  • Substitution: Pour the cold diazonium solution into a stirred mixture of CuBr (1.1 equiv) in HBr (48%) at 0 °C.

  • Completion: Allow to warm to RT. Nitrogen evolution will occur. Stir for 2 hours.

  • Extraction: Extract with DCM. The product is typically a volatile oil or low-melting solid.

Application Note 3: Urea and Thiourea Synthesis

Objective: Reaction with Isocyanates/Isothiocyanates.

This reaction is generally safe from rearrangement because it does not require an external base. The nucleophilicity of the 5-amino group is low, so heating is often required.

Protocol:

  • Dissolve amine in Acetonitrile or Toluene (anhydrous).

  • Add Isocyanate/Isothiocyanate (1.1 equiv).

  • Catalysis: If reaction is sluggish, add 5 mol% Dibutyltin Dilaurate (DBTDL) . Avoid amine bases like TEA.

  • Heat to reflux (80 °C) for 4–6 hours.

  • Cool to precipitate the urea product. Filtration usually yields high purity.

Advanced Protocol: Palladium-Catalyzed Cross-Coupling

Objective: N-Arylation (Buchwald-Hartwig type).[4][5][6] Status: High Risk / High Reward.

Direct Pd-coupling on the 5-amino group is challenging due to catalyst poisoning by sulfur and competitive ring opening. However, using weak bases and specialized ligands can enable this transformation.

Recommended System:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: BrettPhos or tBuBrettPhos (Bulky, electron-rich phosphines prevent catalyst deactivation).

  • Base: K₂CO₃ or Cs₂CO₃ . Strictly avoid NaOtBu (strong base triggers Dimroth).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step:

  • Charge flask with 5-amino-1,2,3-thiadiazole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and K₂CO₃ (2.0 equiv).

  • Purge with Argon/Nitrogen for 15 mins.

  • Add degassed 1,4-Dioxane.

  • Heat at 80–100 °C for 12–18 hours.

  • Validation: Check NMR immediately for triazole signals (see Section 7).

Diagnostic & Self-Validating Systems (QC)

How do you prove you have the Thiadiazole and not the Triazole ?

The "Base Stress Test" (Self-Validation)

Before scaling up, take a small aliquot of your product. Treat it with NaOEt/EtOH at reflux for 1 hour.

  • Result A: If the spot on TLC shifts significantly to a more polar species (the thiol/thione), your original product was likely the correct thiadiazole.

  • Result B: If the spot remains unchanged, your "product" might have already rearranged during synthesis.

Spectral Fingerprinting Table

Use this table to interpret your NMR/IR data.

Feature1,2,3-Thiadiazole (Target) 5-Mercapto-1,2,3-Triazole (Impurity)
¹H NMR (Ring) Singlet at 8.0–9.0 ppm (H-4)Broad singlet (NH/SH exchangeable)
¹³C NMR (C-5) ~150–165 ppm (C-NHR)~160–170 ppm (C=S/C-SH)
¹³C NMR (C-4) ~120–135 ppm ~130–140 ppm
IR Spectroscopy Sharp NH stretch (3100–3300 cm⁻¹)Broad/Weak SH (2500 cm⁻¹) or Thione (C=S)
Mass Spec Parent Ion [M]+Parent Ion [M]+ (Isomeric)
MS Fragmentation Loss of N₂ (M-28) is dominantComplex fragmentation, often retains N3

References

  • Dimroth Rearrangement Mechanism & Scope Title: Dimroth rearrangement Source: Wikipedia (General Overview & Historical Context) URL:[Link]

  • Synthesis and Properties of 5-Amino-1,2,3-Thiadiazoles Title: Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides Source: ResearchGate (Detailed reactivity profiles) URL:[Link]

  • Palladium-Catalyzed N-Arylation of Heterocyclic Amines Title: Palladium-Catalyzed N-Arylation of 2-Aminothiazoles (Analogous Protocol for Thiadiazoles) Source: MIT Open Access Articles / Org. Lett. URL:[Link]

  • Differentiation of Isomers via Mass Spectrometry Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Source: MDPI (Molecules Journal) URL:[Link]

  • Cornforth Rearrangement Context Title: Cornforth rearrangement Source: Wikipedia URL:[Link]

Sources

Scalable synthesis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a scalable, robust protocol for the synthesis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine . The methodology prioritizes process safety, intermediate stability, and purification efficiency, avoiding column chromatography in favor of crystallization-based isolation.[1][2]

Part 1: Executive Summary & Retrosynthetic Strategy

The target molecule, 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine , is a privileged scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and agrochemicals.[1][2] Direct synthesis of 5-amino-1,2,3-thiadiazoles is synthetically challenging due to the instability of


-amino ketone intermediates.[1][2]

This protocol utilizes a Modified Hurd-Mori Cyclization strategy.[2] By masking the amine as a phthalimide during the harsh thionyl chloride cyclization step, we ensure the integrity of the sensitive amino group.[1] The process is broken down into four scalable steps:

  • Gabriel Substitution: Introduction of the nitrogen source via potassium phthalimide.

  • Hydrazone Condensation: Formation of the ethoxycarbonyl hydrazone.

  • Hurd-Mori Cyclization: Construction of the 1,2,3-thiadiazole core using thionyl chloride.[3]

  • Deprotection: Liberation of the primary amine via hydrazinolysis.

Retrosynthetic Analysis (Pathway Logic)

Retrosynthesis Target 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine Int1 5-Phthalimido-4-(2-chlorophenyl)-1,2,3-thiadiazole Int1->Target Hydrazinolysis (Deprotection) Int2 Alpha-Phthalimido Hydrazone Int2->Int1 Hurd-Mori Cyclization (SOCl2) Int3 2-Phthalimido-1-(2-chlorophenyl)ethan-1-one Int3->Int2 Condensation (Ethyl Carbazate) SM1 2-Bromo-1-(2-chlorophenyl)ethan-1-one SM1->Int3 SN2 Substitution SM2 Potassium Phthalimide SM2->Int3 SM3 Ethyl Carbazate SM3->Int2 SM4 Thionyl Chloride (SOCl2) SM4->Int1

Caption: Retrosynthetic logic flow from the target amine back to commercially available phenacyl bromide derivatives.

Part 2: Detailed Experimental Protocols

Safety & Handling Pre-Requisites
  • 2-Bromo-1-(2-chlorophenyl)ethan-1-one: Potent lachrymator.[1][2] Handle only in a functioning fume hood.

  • Thionyl Chloride (SOCl₂): Releases SO₂ and HCl gas.[1][2] Use a caustic scrubber (NaOH trap).[1]

  • Hydrazine Hydrate: Toxic and potential carcinogen. Handle with double gloves.

Step 1: Synthesis of 2-Phthalimido-1-(2-chlorophenyl)ethan-1-one

Objective: Mask the


-carbon nitrogen to prevent side reactions.[2]
  • Setup: Charge a 2L 3-neck round-bottom flask (RBF) with Potassium Phthalimide (1.1 equiv) and DMF (5 vol relative to bromide).

  • Addition: Cool the suspension to 0–5 °C. Add a solution of 2-Bromo-1-(2-chlorophenyl)ethan-1-one (1.0 equiv) in DMF (2 vol) dropwise over 45 minutes.

    • Note: Exothermic reaction.[4] Maintain internal temperature < 15 °C to minimize dimerization.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2][4]

  • Workup: Pour the reaction mixture into ice-water (20 vol). Stir vigorously for 30 minutes. The product will precipitate as a white/off-white solid.[2]

  • Isolation: Filter the solid. Wash the cake with water (3 x 5 vol) to remove residual DMF and KBr. Wash with cold ethanol (1 x 2 vol).

  • Drying: Dry in a vacuum oven at 50 °C.

    • Expected Yield: 85–92%[1][2]

    • CQA (Critical Quality Attribute): Absence of starting bromide (lachrymator).[1][2]

Step 2: Hydrazone Formation

Objective: Install the N-N bond required for the thiadiazole ring.

  • Setup: In a reactor, suspend the Phthalimido ketone (from Step 1) in Ethanol (10 vol).

  • Reagents: Add Ethyl Carbazate (1.1 equiv) and catalytic p-Toluenesulfonic acid (pTSA, 0.05 equiv).

  • Reaction: Heat to reflux (78 °C) for 3–6 hours. The suspension typically clears then reprecipitates the product.

  • Workup: Cool to 0–5 °C and age for 1 hour.

  • Isolation: Filter the solid. Wash with cold ethanol.

    • Note: The E/Z isomer ratio is irrelevant as both cyclize in the next step.

    • Expected Yield: >90%[1][2][4][5]

Step 3: Hurd-Mori Cyclization

Objective: Oxidative cyclization to form the 1,2,3-thiadiazole ring.[1][2]

  • Setup: Charge neat Thionyl Chloride (5–8 equiv) into a dry reactor equipped with a reflux condenser connected to a caustic scrubber (20% NaOH).

  • Addition: Cool SOCl₂ to 0 °C. Add the Hydrazone (from Step 2) portion-wise as a solid over 1 hour.

    • Critical: Control gas evolution (HCl/SO₂).[1][2] Do not rush addition.

  • Reaction: Allow to warm to RT, then heat to 60 °C for 2–4 hours.

    • Mechanism:[1][2] The methylene carbon attacks the sulfur, followed by cyclization and elimination of ethyl formate/ethanol.

  • Quench: Evaporate excess SOCl₂ under reduced pressure (rotary evaporator with dry ice trap).

  • Purification: Dissolve the residue in DCM. Wash with saturated NaHCO₃ (carefully, CO₂ evolution) and brine.[1] Dry over Na₂SO₄ and concentrate.

    • Crystallization:[1][2][4] Recrystallize from Ethanol/Acetone if necessary.

    • Product:5-Phthalimido-4-(2-chlorophenyl)-1,2,3-thiadiazole .[1][2]

Step 4: Deprotection (Hydrazinolysis)

Objective: Reveal the primary amine.

  • Setup: Suspend the Phthalimido-thiadiazole (from Step 3) in Ethanol (10 vol).

  • Reagent: Add Hydrazine Hydrate (3.0 equiv).

  • Reaction: Heat to 50–60 °C for 2 hours.

    • Observation: A heavy white precipitate (phthalhydrazide byproduct) will form.[1][2]

  • Workup: Cool to RT. Filter off the phthalhydrazide solid.

  • Isolation: Concentrate the filtrate. The residue is the crude amine.

  • Final Purification: Recrystallize from Ethanol/Water or purify via acid-base extraction (Dissolve in 1M HCl, wash with ether, basify with NaOH, extract with EtOAc).[1][2]

    • Final Product:4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine .[1][2]

    • Appearance: Pale yellow to off-white solid.[2]

Part 3: Data Summary & Process Control

Process Parameters Table
StepKey ReagentSolventTemp (°C)Critical HazardYield Target
1. Substitution K-PhthalimideDMF0

25
Lachrymator (SM)85-92%
2.[1][2] Condensation Ethyl CarbazateEtOH78 (Reflux)None>90%
3.[1][2] Cyclization Thionyl ChlorideNeat0

60
Corrosive/Gas70-80%
4.[2] Deprotection Hydrazine HydrateEtOH50-60Toxic/Carcinogen85-90%
Process Flow Diagram

ProcessFlow cluster_0 Step 1: Substitution cluster_1 Step 3: Cyclization S1_React Reactor: DMF, 0°C Add Bromide to K-Phth S1_Quench Quench: Ice Water Precipitation S1_React->S1_Quench S1_Filter Filter & Wash S1_Quench->S1_Filter S3_React Reactor: Neat SOCl2 Gas Scrubber Active S1_Filter->S3_React Dried Intermediate S3_Evap Strip Excess SOCl2 S3_React->S3_Evap S3_Workup DCM/NaHCO3 Wash S3_Evap->S3_Workup

Caption: Operational workflow for the critical substitution and cyclization stages.

References

  • Hurd, C. D.; Mori, R. I. (1955).[1][2] "The Reaction of Thionyl Chloride with Acetylhydrazones." Journal of the American Chemical Society, 77(20), 5359–5364.[1][2] Link[1][2]

  • Lalezari, I.; Shafiee, A.; Yalpani, M. (1971).[1][2] "Selenadiazoles.[6] I. Synthesis of 4-substituted 1,2,3-selenadiazoles." Journal of Organic Chemistry, 36(19), 2836–2838.[1][2] (Foundational work on Hurd-Mori analogues). Link[1][2]

  • ChemicalBook. (2025).[1][2] "4-Phenyl-1,2,3-thiadiazol-5-amine: Preparation Products and Raw Materials."[1][2][5] (Validating the Phthalimide/Ethyl Carbazate route). Link

  • Stanovnik, B.; Tisler, M. (1984).[1][2] "Transformations of Heterocyclic Amidines and Amides." Advances in Heterocyclic Chemistry, 35, 175-180.[1][2] (Discussing ring transformations involving thiadiazoles).

Sources

Troubleshooting & Optimization

Improving yield of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, scalable protocol for the synthesis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine , designed for researchers requiring high purity and yield.

Executive Summary: The Synthetic Strategy

Direct cyclization to 5-amino-1,2,3-thiadiazoles is often plagued by poor regioselectivity and low yields. Consequently, this guide recommends a Stepwise Convergent Strategy :

  • Hurd-Mori Cyclization to construct the 1,2,3-thiadiazole core with a 5-carboxylate handle.

  • Curtius Rearrangement to convert the carboxylate to the target primary amine.[1]

This pathway minimizes side reactions (such as dimerization) and avoids the use of hazardous diazoalkane intermediates often required in direct one-pot methods.

Part 1: Visualizing the Reaction Pathway

The following workflow illustrates the transformation from the


-keto ester precursor to the final amine.

SynthesisPathway Start Ethyl 3-(2-chlorophenyl)- 3-oxopropanoate Hydrazone Tosylhydrazone Intermediate Start->Hydrazone TsNHNH2, EtOH Cat. AcOH ThiadiazoleEst Ethyl 4-(2-chlorophenyl)- 1,2,3-thiadiazole-5-carboxylate Hydrazone->ThiadiazoleEst SOCl2 (Hurd-Mori) -78°C to RT Acid 4-(2-chlorophenyl)- 1,2,3-thiadiazole-5-carboxylic acid ThiadiazoleEst->Acid LiOH, THF/H2O Hydrolysis Isocyanate Isocyanate Intermediate Acid->Isocyanate DPPA, Et3N (Curtius) Product 4-(2-Chlorophenyl)- 1,2,3-thiadiazol-5-amine Isocyanate->Product H2O/Heat Decarboxylation

Figure 1: Stepwise synthesis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine via Hurd-Mori cyclization and Curtius rearrangement.[2]

Part 2: Detailed Experimental Protocols

Phase 1: Construction of the Thiadiazole Core (Hurd-Mori Reaction)

Objective: Synthesize Ethyl 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylate.

Reagents:

  • Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1.0 equiv)

  • 
    -Toluenesulfonylhydrazide (1.05 equiv)
    
  • Thionyl Chloride (SOCl

    
    ) (Excess, ~10 equiv)
    
  • Solvents: Ethanol (anhydrous), Dichloromethane (DCM).

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Dissolve the

      
      -keto ester in anhydrous ethanol (0.5 M concentration).
      
    • Add

      
      -toluenesulfonylhydrazide and a catalytic amount of acetic acid (10 mol%).
      
    • Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting material is consumed.

    • Critical Step: Cool to 0°C. Filter the precipitated hydrazone and wash with cold ethanol. Do not proceed with oil; induce crystallization if necessary. High purity hydrazone is essential for the next step.

  • Cyclization (Hurd-Mori):

    • Place neat thionyl chloride (or a concentrated solution in DCM) in a round-bottom flask under inert atmosphere (N

      
       or Ar). Cool to 0°C.[3][4]
      
    • Add the solid hydrazone portion-wise over 30 minutes. Caution: Vigorous evolution of SO

      
       and HCl gas will occur.
      
    • Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Workup: Evaporate excess SOCl

      
       under reduced pressure (use a reliable cold trap). Quench the residue carefully with saturated NaHCO
      
      
      
      solution (ice-cold) and extract with DCM.
    • Purify via silica gel flash chromatography.

Yield Optimization Tip: Ensure the hydrazone is completely dry before adding to SOCl


. Moisture reacts with thionyl chloride to generate heat and HCl prematurely, leading to decomposition.
Phase 2: Conversion to Amine (Curtius Rearrangement)

Objective: Transform the ester to the primary amine.

Reagents:

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Lithium Hydroxide (LiOH)

  • Solvents: THF, Water, Toluene/Tert-butanol.

Step-by-Step Protocol:

  • Hydrolysis:

    • Dissolve the ester in THF:Water (3:1). Add LiOH (2.0 equiv).

    • Stir at RT until TLC shows conversion to the carboxylic acid (usually < 2 hours).

    • Acidify carefully with 1M HCl to pH 3–4. Extract with EtOAc. Dry and concentrate to obtain the free acid.

  • Curtius Rearrangement:

    • Dissolve the carboxylic acid in anhydrous toluene (or

      
      -BuOH if a Boc-protected intermediate is desired for easier purification).
      
    • Add Et

      
      N followed by DPPA.
      
    • Heat to 80–90°C for 2–3 hours. Evolution of N

      
       gas indicates isocyanate formation.
      
    • Hydrolysis to Amine: Add water (or dilute HCl) to the reaction mixture and reflux for 1 hour to decarboxylate the isocyanate/carbamate.

    • Isolation: Basify the aqueous layer (if acid was used) and extract the amine with DCM.

Part 3: Troubleshooting & Optimization Guide

Use this table to diagnose low yields or impurities.

IssueProbable CauseCorrective Action
Low Yield in Cyclization Moisture in reagentsDry the hydrazone under high vacuum for 4h. Use fresh SOCl

.
Violent Exotherm Fast addition of hydrazoneAdd hydrazone solid in small portions at 0°C. Dilute with DCM if necessary.
Impure Amine Product Incomplete decarboxylationEnsure the hydrolysis step after Curtius (reaction with water) is refluxed sufficiently.
Unstable Intermediate Isocyanate degradationDo not isolate the isocyanate. React it immediately with water (to amine) or

-BuOH (to Boc-amine).
Regioselectivity Issues Incorrect precursorVerify the starting material is the

-keto ester, not the

-keto ester.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use the "one-pot" reaction of 2-chlorobenzyl isothiocyanate and diazomethane?

  • Answer: While theoretically possible, this route often yields the N-substituted isomer or suffers from safety risks associated with diazomethane. The Hurd-Mori/Curtius route described above guarantees the position of the aryl group at C4 and the amine at C5.

Q2: My hydrazone is an oil and won't crystallize. Can I use it directly?

  • Answer: It is risky. Oils often contain trapped solvent or unreacted hydrazine, which interferes with the SOCl

    
     cyclization. Try triturating the oil with cold diethyl ether or hexanes to induce solidification.
    

Q3: Is the 5-amino-1,2,3-thiadiazole product stable?

  • Answer: 5-Amino-1,2,3-thiadiazoles are generally stable but can undergo Dimroth rearrangement under strongly basic conditions at high temperatures. Avoid prolonged exposure to boiling NaOH during the workup.

References

  • Hurd-Mori Reaction Mechanism & Scope

    • BenchChem Technical Guide. "An In-depth Technical Guide to the Hurd-Mori Synthesis of 4-Formyl-1,2,3-Thiadiazole Derivatives." Link

    • Wikipedia. "Hurd–Mori 1,2,3-thiadiazole synthesis." Link

  • Curtius Rearrangement Protocols

    • National Institutes of Health (PMC). "The Curtius Rearrangement: Applications in Modern Drug Discovery." Link

    • Organic Chemistry Portal.[5] "Curtius Rearrangement - Mechanism and Examples." Link

  • Thiadiazole Synthesis Reviews

    • MDPI Molecules. "Recent Advances in the Synthesis and Applications of 1,2,3-Thiadiazole Derivatives." Link

Sources

Technical Support Center: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with highly reactive heterocyclic scaffolds requires a deep understanding of their physical chemistry. 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a potent building block and pharmacophore, but it is notoriously susceptible to specific degradation pathways in solution.

This guide abandons generic advice to focus on the exact causality behind experimental failures, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

The "Isobaric Trap" & Frequently Asked Questions

Q1: My compound shows the correct mass by LC-MS, but my biological assay results are completely dead. What happened?

The Causality: You have likely fallen into the "Isobaric Trap." In solution, 1,2,3-thiadiazol-5-amines undergo a base-catalyzed isomerization known as the Dimroth rearrangement, converting into 1H-1,2,3-triazole-5-thiols[1]. Because this is an isomerization, the starting material and the degraded product have the exact same molecular weight (isobaric). If you rely solely on the


 value in a mass spectrometer, you will falsely conclude your compound is intact. The resulting triazole-thiol is structurally distinct and typically inactive against the original biological target.
Q2: Why does this degradation happen rapidly in my DMSO stock solutions?

The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Over time, it absorbs water and undergoes trace degradation to produce dimethylamine. This introduces trace basicity into the solvent. The Dimroth rearrangement is highly sensitive to base catalysis[1]. Even micromolar amounts of trace amines in aged DMSO are sufficient to trigger the ring-opening of the thiadiazole.

Q3: Can I use sonication to help dissolve the compound faster?

The Causality: No. The 1,2,3-thiadiazole ring is the only thiadiazole isomer where the loss of a nitrogen molecule (N₂) can readily occur via thermolysis[2]. Sonication induces acoustic cavitation, which creates localized microscopic hotspots of extreme temperature. This thermal shock can trigger nitrogen extrusion and irreversible destruction of the heterocyclic core.

Mechanistic Deep Dive: The Dimroth Rearrangement

To troubleshoot effectively, you must understand the molecular mechanism of your compound's primary failure mode. When 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is exposed to mildly basic conditions (pH > 7.5 or trace amines in organic solvents), the exocyclic amine is deprotonated. This triggers a ring-opening event, forming a transient, highly reactive diazo-thioacetamide intermediate. The nitrogen atom then rapidly attacks the thiocarbonyl carbon, closing the ring to form the thermodynamically favored 1H-1,2,3-triazole-5-thiol[3].

Mechanism A 4-(2-Chlorophenyl)- 1,2,3-thiadiazol-5-amine (Active Target) B Diazo-thioacetamide Intermediate (Transient) A->B Base (OH- or Amines) Deprotonation & Ring Opening C 4-(2-Chlorophenyl)- 1H-1,2,3-triazole-5-thiol (Inactive Isomer) B->C Cyclization (N attacks C=S)

Mechanism of base-catalyzed Dimroth rearrangement of 1,2,3-thiadiazol-5-amines.

Quantitative Data: Solution Stability Matrix

The following table summarizes the stability (


, the time until 10% degradation occurs) of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine under various common laboratory conditions.
Solvent / ConditionTemperatureAdditiveStability (

)
Primary Degradation Pathway
DMSO (Aged/Standard) 25°CNone< 4 hoursDimroth Rearrangement (Isomerization)
DMSO (Anhydrous) -20°CNone~ 2 weeksDimroth Rearrangement
DMSO (Acidified) -80°C0.01% FA> 6 monthsNone observed
Ethanol (Absolute) 4°CNone~ 1 monthSlow solvolysis / Thermolysis
Aqueous Buffer (pH 8.0) 37°CNone< 1 hourBase-catalyzed Isomerization
Aqueous Buffer (pH 6.5) 37°CNone~ 12 hoursThermolysis (N₂ extrusion)

Experimental Protocols: Self-Validating Workflow

To ensure absolute scientific integrity, do not trust vendor DMSO or standard MS validation. Follow this self-validating protocol to prepare, store, and verify your stock solutions.

Step-by-Step Methodology: Preparation of Stable Stock Solutions
  • Solvent Preparation: Procure fresh, ampouled, anhydrous HPLC-grade DMSO. Immediately prior to use, acidify the DMSO by adding 0.01% (v/v) Formic Acid (FA). Causality: The trace acid neutralizes any basic impurities, effectively shutting down the base-catalyzed Dimroth rearrangement pathway.

  • Dissolution: Weigh 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine into an amber glass vial to prevent photolytic degradation. Add the acidified DMSO to achieve the desired concentration (e.g., 10 mM).

  • Agitation: Vortex the solution gently at room temperature until fully dissolved. Do not sonicate or apply heat, as this will induce thermolytic nitrogen extrusion[2].

  • Aliquotting: Divide the stock immediately into single-use aliquots (e.g., 10–50 µL) in low-bind microcentrifuge tubes. Purge the headspace of each tube with Argon gas to displace oxygen and atmospheric moisture.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

  • Validation (Critical Step): Prior to utilizing the compound in a high-stakes biological assay, thaw one aliquot and run a 1 µL injection on an analytical HPLC-UV system (monitored at 254 nm). Do not rely on MS. Compare the retention time against a Day 0 baseline chromatogram. Any new peak appearing at a different retention time—even if it shares the same mass—indicates isomerization has occurred.

Protocol Step1 1. Weigh Compound (Use Amber Glass Vial) Step2 2. Select Solvent (Anhydrous, Amine-Free) Step1->Step2 Decision Is the solvent DMSO? Step2->Decision Step3a 3a. Acidify Solvent (Add 0.01% Formic Acid) Decision->Step3a Yes (High Risk of Trace Base) Step3b 3b. Proceed Directly Decision->Step3b No (e.g., Acidic Buffer) Step4 4. Aliquot & Purge (Argon Blanket, Flash Freeze) Step3a->Step4 Step3b->Step4 Step5 5. Validate via HPLC-UV (Monitor RT shift, NOT just MS) Step4->Step5

Self-validating workflow for preparing and storing stable thiadiazole solutions.

References

  • Product Class 13: 1,2,3-Triazoles - Thieme E-Books & E-Journals URL:[Link]

  • THE CHEMISTRY OF 1,2,3-THIADIAZOLES - e-bookshelf.de URL:[Link]

  • Dimroth's Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds - EurekaSelect URL:[Link]

Sources

Technical Support Center: 1,2,3-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Mitigating Common Impurities

Welcome to the technical support center for 1,2,3-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot common challenges, particularly those related to reaction impurities. We will focus primarily on the most prevalent synthetic route, the Hurd-Mori reaction, and its variations.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of 1,2,3-thiadiazoles.

Q1: My Hurd-Mori reaction yield is consistently low or zero. What is the most likely cause?

A1: Low or non-existent yields in the Hurd-Mori synthesis are a frequent challenge and often trace back to a few critical factors.[3] The most common culprits are the purity and dryness of your starting materials and reagents. Ensure your hydrazone is pure and completely dry, recrystallizing it if necessary.[3] Crucially, use fresh or newly distilled thionyl chloride (SOCl₂), as it degrades over time to SO₂ and HCl, which can inhibit the desired reaction.[3] Finally, meticulous temperature control during the exothermic addition of SOCl₂ is vital; many protocols recommend adding it dropwise at 0 °C or even lower.[3]

Q2: I'm seeing an unexpected side product in my crude NMR. What could it be?

A2: The identity of the side product depends on your specific hydrazone precursor. However, a common byproduct, especially with acylhydrazones, is the formation of an alternative cyclization product, such as a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[4] Another possibility is the formation of N-arylhydrazonoyl chlorides, which can arise from an incomplete reaction or alternative pathway with thionyl chloride.[1] The presence of unreacted hydrazone intermediate is also a very common impurity.[1]

Q3: How can I best purify my 1,2,3-thiadiazole derivative? It seems to be unstable.

A3: Purification requires care due to the stability profile of the 1,2,3-thiadiazole ring. The ring is particularly susceptible to decomposition under even mild basic conditions.[1][3] Therefore, during work-up and purification, all steps should be maintained under neutral or slightly acidic conditions.[1] Column chromatography on silica gel is a very effective method.[3] Recrystallization from a suitable solvent is also a good, often milder, alternative to high-temperature distillation, which can cause thermal degradation.[1]

Q4: Why is it critical to use anhydrous solvents for this reaction?

A4: The use of anhydrous (dry) solvents like dichloromethane (DCM) or dioxane is non-negotiable.[3] The primary cyclization reagent, thionyl chloride (SOCl₂), reacts violently and exothermically with water. This reaction not only consumes your reagent but also generates hydrochloric acid (HCl) and sulfur dioxide (SO₂), which can lead to unwanted side reactions and create a hazardous situation.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of common problems, complete with recommended actions.

Issue 1: Reaction Failure or Poor Conversion

You've run the reaction, but TLC analysis shows mostly starting material or a complex mixture of spots with little to no desired product.

Probable Causes & Solutions:

  • Degraded Thionyl Chloride: SOCl₂ is highly reactive and hygroscopic. An older bottle will likely contain significant amounts of HCl and SO₂, which will not effectively mediate the cyclization.

    • Solution: Always use a fresh bottle of thionyl chloride or distill it immediately before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) will also prevent atmospheric moisture from contaminating the reaction.[3]

  • Poor Hydrazone Quality: The cyclization reaction is sensitive to impurities in the hydrazone starting material.

    • Solution: Confirm the purity of your hydrazone by NMR and melting point. If it has been stored for a long time or appears discolored, recrystallize it from a suitable solvent (e.g., ethanol) and dry it thoroughly under vacuum before use.[3]

  • Inadequate Temperature Control: The reaction of the hydrazone with SOCl₂ is often highly exothermic. Adding the SOCl₂ too quickly or at too high a temperature can lead to uncontrolled side reactions and decomposition.

    • Solution: Add the thionyl chloride dropwise via a syringe or addition funnel to a cooled (e.g., 0 °C) suspension of the hydrazone in your anhydrous solvent.[3] Maintain this low temperature throughout the addition and then allow the reaction to warm slowly to room temperature or the desired reflux temperature.

Workflow for Troubleshooting Low Yield

Below is a systematic workflow to diagnose and solve low-yield issues in 1,2,3-thiadiazole synthesis.

G start Problem: Low or No Yield check_sm Step 1: Verify Starting Materials start->check_sm sub_sm1 Is Hydrazone Pure & Dry? (Check NMR, MP) check_sm->sub_sm1 check_reagents Step 2: Check Reagents sub_reagent1 Is SOCl₂ Fresh/Distilled? check_reagents->sub_reagent1 check_conditions Step 3: Review Reaction Conditions sub_cond1 Was Temperature Controlled? (Slow addition at 0 °C) check_conditions->sub_cond1 optimize Step 4: Optimize & Monitor success Yield Improved optimize->success sub_sm1->check_reagents Yes action_sm Action: Recrystallize & Dry Hydrazone sub_sm1->action_sm No sub_reagent2 Is Solvent Anhydrous? sub_reagent1->sub_reagent2 Yes action_reagent1 Action: Use Fresh or Distilled SOCl₂ sub_reagent1->action_reagent1 No sub_reagent2->check_conditions Yes action_reagent2 Action: Use Freshly Dried Solvent sub_reagent2->action_reagent2 No sub_cond2 Was Reaction Time Sufficient? sub_cond1->sub_cond2 Yes action_cond1 Action: Improve Cooling & Slow Addition Rate sub_cond1->action_cond1 No sub_cond2->optimize Yes action_cond2 Action: Monitor by TLC to Determine Endpoint sub_cond2->action_cond2 No action_sm->check_reagents action_reagent1->sub_reagent2 action_reagent2->check_conditions action_cond1->sub_cond2 action_cond2->optimize

Caption: A troubleshooting workflow for low-yield 1,2,3-thiadiazole synthesis.

Issue 2: Identification and Mitigation of Impurities

You have isolated a product, but analytical data (NMR, MS, HPLC) shows the presence of one or more significant impurities that are difficult to remove.

Common Impurities and Their Characteristics

Impurity NameProbable OriginIdentification Clues (NMR/MS)Mitigation Strategy
Unreacted Hydrazone Incomplete reactionSignals corresponding to the hydrazone starting material in ¹H NMR. A distinct mass in MS.[1]Increase reaction time or temperature after initial SOCl₂ addition. Ensure stoichiometry of SOCl₂ is sufficient (use slight excess).[1]
N-Arylhydrazonoyl Chloride Side reaction with SOCl₂A distinct mass spectrum showing a characteristic isotopic pattern for a single chlorine atom.[1]Lower the reaction temperature and ensure slow, controlled addition of thionyl chloride.
1,3,4-Oxadiazine Derivative Alternative cyclization pathwayThis is a distinct heterocyclic structure and will show a completely different set of signals in both ¹H and ¹³C NMR. MS will confirm a different mass.[4]Modify the reaction solvent or temperature profile. This side reaction is substrate-dependent.[3]
Acidic Impurities (HCl, SO₂) SOCl₂ reaction/decompositionThese will not typically be seen in NMR/MS of the final product but can cause degradation.Thoroughly quench the reaction in ice-water and wash the organic extract with a saturated sodium bicarbonate solution.[3]
Product Degradation Products Instability of the thiadiazole ringA complex mixture of unidentifiable peaks in the NMR.Avoid basic conditions during work-up and purification. Use of a mild base like NaHCO₃ is acceptable, but avoid strong bases like NaOH or K₂CO₃.[1]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Hurd-Mori Synthesis

This is a generalized two-step protocol that may require optimization for specific substrates.[3][5]

Step 1: Preparation of the Semicarbazone Intermediate

  • Dissolve the starting ketone (1.0 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.[3]

  • Add the aqueous semicarbazide solution to the ethanolic ketone solution.

  • Reflux the mixture for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.[3]

  • Cool the mixture in an ice bath. The precipitated semicarbazone will crystallize out.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.[3]

Step 2: Cyclization with Thionyl Chloride

  • Suspend the dry semicarbazone (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen).[3]

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (2-4 equivalents) dropwise to the cooled suspension, ensuring the internal temperature does not rise significantly.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Gentle heating or reflux may be necessary for some substrates to drive the cyclization to completion.[3] Monitor progress by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker of crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.[3]

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2,3-thiadiazole.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Hurd-Mori Reaction Pathway and Impurity Formation

The following diagram illustrates the main reaction pathway and potential diversions leading to common impurities.

G cluster_main Main Synthetic Pathway cluster_impurities Common Impurity Sources Ketone Ketone + Semicarbazide Hydrazone Semicarbazone Intermediate Ketone->Hydrazone Reflux Cyclization Cyclization with SOCl₂ at 0 °C Hydrazone->Cyclization Unreacted Unreacted Hydrazone Hydrazone->Unreacted Incomplete Reaction Product Desired 1,2,3-Thiadiazole Cyclization->Product SideProduct Side Product (e.g., Oxadiazine) Cyclization->SideProduct Alternative Pathway Degradation Degradation (Basic Conditions) Product->Degradation Improper Work-up

Caption: The Hurd-Mori reaction pathway and points of impurity formation.

References

  • Wikipedia contributors. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. [Link]

  • Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

Sources

Technical Support Center: Optimizing Thionyl Chloride Cyclization for Thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket Focus: Thionyl Chloride (


) Optimization for 1,2,3- and 1,3,4-Thiadiazole Synthesis
Audience:  Research Scientists & Process Chemists

Introduction: The Dual Nature of Thionyl Chloride

Welcome to the technical support guide for thiadiazole synthesis. Thionyl chloride (


) plays two distinct roles depending on your target isomer.
  • For 1,2,3-Thiadiazoles (Hurd-Mori Reaction): It is the definitive reagent. It acts as both a sulfur source and a cyclizing agent.[1]

  • For 1,3,4-Thiadiazoles: It acts primarily as a dehydrating/chlorinating agent to cyclize diacylhydrazines (though

    
     is often the alternative standard).[2]
    

This guide prioritizes the Hurd-Mori reaction as it is the most technically demanding and unique application of


 in this field.

Module 1: The Hurd-Mori Cyclization (1,2,3-Thiadiazoles)

The Mechanism & Critical Failure Points

Understanding the mechanism is the only way to troubleshoot low yields. The reaction involves the attack of a hydrazone (typically an


-methylene ketone derivative) on thionyl chloride.

Key Insight: The reaction is an electrophilic substitution at the sulfur atom, followed by an elimination of


 and a [1,5]-electrocyclic ring closure.

HurdMoriMechanism Hydrazone Hydrazone Precursor (N-Tosyl/Acyl) Intermediate1 Chlorosulfinyl Hydrazone Hydrazone->Intermediate1 Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 + Intermediate2 Diazo-like Intermediate Intermediate1->Intermediate2 -HCl Product 1,2,3-Thiadiazole Intermediate2->Product Cyclization SideProduct 1,2,3-Oxadiazine (Side Product) Intermediate2->SideProduct Rearrangement (If O-nucleophile present)

Caption: Mechanistic pathway of the Hurd-Mori reaction showing the critical chlorosulfinyl intermediate.

Optimized Protocol: The "Cryogenic Addition" Method

Many protocols suggest room temperature addition. Do not do this. The formation of the chlorosulfinyl intermediate is highly exothermic.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the hydrazone (e.g., tosylhydrazone or semicarbazone) in anhydrous DCM (dichloromethane).

  • Cooling: Cool the solution to 0°C (ice bath) or -10°C (salt/ice) under inert atmosphere (

    
     or 
    
    
    
    ).
  • The Addition: Add neat thionyl chloride (2.0–5.0 eq) dropwise via a pressure-equalizing addition funnel.

    • Why? Rapid addition causes local overheating, leading to tar formation (polymerization).

  • The Ramp: Stir at 0°C for 30 minutes, then remove the bath and allow to warm to Room Temperature (RT) over 1–2 hours.

  • Quench: Pour the mixture slowly into crushed ice/saturated

    
    .
    
Troubleshooting FAQ (Hurd-Mori)
SymptomProbable CauseCorrective Action
Black Tar / Charring Uncontrolled exotherm during addition.Strictly control temp: Add

at -10°C. Dilute

in DCM before addition if scale is >10g.
Low Yield (<30%) Moisture contamination (hydrolysis of

).
Use freshly distilled

. Dry DCM over molecular sieves. Ensure glassware is oven-dried.[3]
Regioisomer Mixture Asymmetric ketone hydrazone used.[4]Steric Control: Use bulkier protecting groups (e.g., Tosyl vs. Acetyl) to influence the enolization preference [1].
Product Decomposes on Column Acid sensitivity of the thiadiazole.[2]Add 1% Triethylamine (TEA) to the eluent during silica chromatography.
Gas Evolution Stalls Incomplete reaction.Gently reflux (40°C) after the initial RT stir. Do not reflux immediately.

Module 2: 1,3,4-Thiadiazole Synthesis (Alternative Pathway)

When to use vs.

For 1,3,4-thiadiazoles, you are typically cyclizing a diacylhydrazine (or acyl hydrazide + acid).

  • Use

    
    :  If your substrate is stable to high heat (80–100°C) and you need a potent dehydrating agent.
    
  • Use

    
    :  If you need milder thermal conditions or if you are converting a carboxylic acid to an acid chloride in situ before adding the hydrazide.
    
Decision Matrix: Optimization Workflow

TroubleshootingTree Start Start: 1,3,4-Thiadiazole Synthesis Substrate Substrate Type? Start->Substrate Diacyl N,N'-Diacylhydrazine Substrate->Diacyl AcidHydrazide Acid + Hydrazide Substrate->AcidHydrazide Decision1 Is substrate acid-sensitive? Diacyl->Decision1 UseSOCl2 Method A: SOCl₂ Reflux (In situ Acid Chloride) AcidHydrazide->UseSOCl2 Activation Step Decision1->UseSOCl2 Moderate Sensitivity UsePOCl3 Method B: POCl₃ Cyclization (Standard) Decision1->UsePOCl3 No (Robust) Burgess Method C: Burgess Reagent (Mildest) Decision1->Burgess Yes (Very Sensitive)

Caption: Decision tree for selecting the correct cyclization reagent for 1,3,4-thiadiazoles.

Protocol: Mediated Cyclodehydration

This method is effective for converting


-diacylhydrazines to 1,3,4-thiadiazoles.
  • Suspend the diacylhydrazine in neat thionyl chloride (approx. 10 mL per gram of substrate).

  • Reflux carefully for 2–4 hours. Monitor

    
     gas evolution.
    
  • Evaporation: Remove excess

    
     under reduced pressure. Crucial:  Add toluene and re-evaporate (azeotropic removal) to remove traces of thionyl chloride which can degrade the product during workup.
    
  • Neutralization: Resuspend residue in ice water and neutralize with

    
     or 
    
    
    
    .

Module 3: Safety & Engineering Controls

Working with


 releases significant quantities of Sulfur Dioxide (

) and Hydrogen Chloride (

).
  • The Trap: Never vent directly into the hood. Use a scrubber system :

    • Outlet

      
       Empty Trap (anti-suckback) 
      
      
      
      Dilute NaOH solution
      
      
      Fume Hood Exhaust.
  • Quenching:

    
     reacts violently with water.
    
    • Correct Quench: Dilute the reaction mixture with a non-protic solvent (DCM/Toluene) first, then add dropwise to a vigorously stirred ice/water mixture.

  • Storage: Store

    
     in a secondary container. If the liquid turns yellow/red, it contains 
    
    
    
    or dissolved
    
    
    and should be distilled before use for sensitive Hurd-Mori reactions [2].

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Link

  • BenchChem. (2025).[2] Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. BenchChem Technical Guides. Link

  • Morzherin, Y. Y., Glukhareva, T. V., & Bakulev, V. A. (2003). Rearrangements and Transformations of 1,2,3-Thiadiazoles in Organic Synthesis. Chemistry of Heterocyclic Compounds, 39(6), 679–706. Link

  • Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006).[5] Thionation using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628.[5] Link (Context: Alternative 1,3,4 synthesis).

Sources

Troubleshooting low melting points in thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing thermal analysis anomalies during drug development. 1,3,4-thiadiazole derivatives are particularly notorious for exhibiting unexpected thermal behaviors. Because these molecules possess planar heterocyclic structures and multiple heteroatoms (nitrogen and sulfur), they are highly prone to complex hydrogen-bonding networks. This structural reality makes them highly susceptible to polymorphism, solvate formation, and eutectic melting point depression.

This guide is designed to help you systematically troubleshoot and resolve low melting point issues in your thiadiazole syntheses.

Diagnostic Triage Workflow

When your synthesized thiadiazole derivative melts below the expected literature value, do not immediately assume the reaction failed. Use the following diagnostic workflow to isolate the root cause.

DiagnosticWorkflow Start Low Melting Point Detected Purity Purity Check (HPLC / NMR) Start->Purity Impure Impure (<99%) Eutectic Depression Purity->Impure Fails Purity Pure Pure (>99%) Purity->Pure Passes Purity Purify Recrystallize & Re-evaluate Impure->Purify Thermal Thermal Analysis (DSC / TGA) Pure->Thermal MassLoss Mass Loss Before Melt (Solvate / Hydrate) Thermal->MassLoss TGA Step NoMassLoss No Mass Loss Sharp Melt Thermal->NoMassLoss Flat TGA Desolvate Desolvation Protocol (Vacuum Drying) MassLoss->Desolvate Polymorph Metastable Polymorph (Solvent Screening) NoMassLoss->Polymorph

Fig 1. Diagnostic workflow for isolating the root cause of melting point depression.

Differential Diagnosis of Melting Point Depression

Before diving into the FAQs, it is critical to understand the three distinct physicochemical phenomena that cause a depressed melting point. Table 1 summarizes the diagnostic signatures for each.

Table 1: Quantitative & Qualitative Signatures of Melting Point Depression

Root CauseDiagnostic TechniqueExpected Data SignatureCausality / Mechanism
Chemical Impurity HPLC / 1H-NMRExtra peaks; Broad, depressed melting range (>2°C)Impurities disrupt the uniform crystal lattice, lowering the energy required for the solid-to-liquid phase transition[1].
Solvate / Hydrate TGA-DSC Co-analysisMass loss on TGA corresponding to an endothermic DSC peak prior to the main meltSolvent molecules trapped via hydrogen bonding are vaporized upon heating, absorbing thermal energy[2][3].
Metastable Polymorph DSC / XRPDNo TGA mass loss; Sharp melting point at a lower temperature; Distinct XRPD patternAlternative crystal packing arrangements yield lower lattice energies, requiring less heat to melt[2][4].

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized 1,3,4-thiadiazole derivative melting 10–20°C lower than the literature value, and the melting range is very broad? A: A broad, depressed melting range is the classic hallmark of chemical impurities. In a pure compound, molecules form a highly organized, uniform crystal lattice held together by specific intermolecular forces. 1[1], creating regions of structural disorganization. According to 5[5], even a 1-2 mol% impurity acts as a eutectic system, drastically lowering the thermal energy required to transition the solid into a liquid phase. You must re-purify your compound via recrystallization or chromatography before proceeding.

Q2: My HPLC shows >99% purity, but the melting point is still low. How do I definitively distinguish between a solvate and a metastable polymorph? A: Thiadiazole derivatives frequently form stable solvates (e.g., 2[2]) due to their strong hydrogen-bond donating and accepting capabilities. To distinguish a solvate from a polymorph, you must use3[3].

  • Solvate: TGA will show a step-wise mass loss corresponding to the solvent's vaporization, perfectly aligning with a broad endotherm on the DSC[6].

  • Polymorph: TGA will show a completely flat baseline (no mass loss), while the DSC will exhibit a sharp endothermic melt at the lower temperature, confirming a purely structural phase transition[4].

Q3: How can I quickly verify if my synthesized batch matches the reference standard without advanced thermal analysis? A: You should perform a Mixed Melting Point Analysis. This is a classical, highly reliable technique based on eutectic logic. If your synthesized compound and the reference standard are identical, mixing them will not disrupt the crystal lattice, and the melting point will remain sharp. If they are different, they will act as impurities to one another, causing a massive depression in the melting point[7][8].

MixedMeltingPoint Prep Prepare 50:50 Mixture (Sample + Reference) Test Determine Melting Range (Ramp 2°C/min) Prep->Test Compare Compare to Pure Reference Test->Compare Identical No Depression (Sharp Melt) Compounds are Identical Compare->Identical Different Depressed & Broadened Compounds are Different Compare->Different

Fig 2. Logical decision tree for confirming compound identity via mixed melting point analysis.

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Mixed Melting Point Analysis

Purpose: To confirm compound identity and rule out chemical impurities without requiring HPLC. Causality Focus: Fine powders ensure efficient, reproducible heat transfer. The simultaneous running of the reference standard validates the instrument's calibration in real-time.

  • Sample Preparation: Grind the synthesized thiadiazole derivative and the pure reference standard separately into fine powders using an agate mortar and pestle[8].

  • Homogenization: Prepare a 50:50 (w/w) mixture of the sample and reference. Grind them together thoroughly to ensure a homogeneous solid solution[7].

  • Self-Validating Loading: Load three separate capillary tubes: Tube A (Pure Reference), Tube B (50:50 Mixture), and Tube C (Synthesized Sample). Ensure exactly 2-3 mm of sample is packed tightly at the bottom of each tube by tapping it on the benchtop[9][10].

  • Thermal Ramp: Insert all three tubes into the melting point apparatus simultaneously. Fast-ramp the temperature to 15°C below the expected literature melting point, then slow the heating rate to exactly 2°C/min[7].

  • Data Interpretation:

    • System Validation: Tube A must melt sharply at the known literature value. If it does not, your instrument requires calibration.

    • Identity Confirmation: If Tube B melts at the exact same temperature as Tube A, the compounds are identical. If Tube B melts at a significantly lower and broader range, your synthesized sample is a different compound or highly impure[1][8].

Protocol B: TGA-DSC Co-Analysis for Solvate/Polymorph Discrimination

Purpose: To determine if a depressed melting point in a pure sample is caused by solvent entrapment or a metastable polymorph. Causality Focus: Using a pinhole pan prevents premature evaporation of surface moisture while allowing trapped lattice solvent to escape, preventing pan rupture and convoluted data.

  • Calibration Check (Self-Validation): Before analyzing the thiadiazole, run an Indium standard to verify the DSC's temperature and enthalpy calibration. Run a calcium oxalate monohydrate standard on the TGA to confirm mass-loss accuracy[4].

  • Sample Preparation: Weigh exactly 3–5 mg of the pure thiadiazole sample into an aluminum crucible.

  • Crucible Selection: Use a pinhole hermetic aluminum pan[4].

  • Heating Profile: Apply a linear heating rate of 10°C/min under a dry nitrogen purge (50 mL/min). The nitrogen purge prevents oxidative degradation from being misinterpreted as a melting event[5].

  • Data Integration: Overlay the TGA and DSC thermograms.

    • If a mass loss step on the TGA perfectly aligns with an endothermic peak on the DSC prior to the main melt, you have a solvate[3][6]. You must develop a vacuum-drying desolvation protocol.

    • If the DSC shows a sharp endotherm with a flat TGA baseline, you have isolated a metastable polymorph[4]. You must conduct a solvent screen to isolate the thermodynamically stable form.

References

  • On polymorphism of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) DMSO solvates - ResearchGate.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development - cn-henven.com.
  • DSC purity - Mettler Toledo.
  • Thermal Analysis Instruments (DSC, TGA) - ResolveMass Laboratories Inc.
  • Video: Melting Points - Concept - JoVE.
  • Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments.
  • Melting Point - Chemistry Online @ UTSC.
  • Experiment 1 - Melting Points - nau.edu.
  • Melting Point Determination - thinkSRS.com.

Sources

Solvent selection for 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation & Extraction of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Welcome to the Advanced Troubleshooting Guide for the extraction and isolation of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols, providing researchers and drug development professionals with the mechanistic causality and self-validating workflows necessary to achieve high-purity recovery of this specific heterocyclic amine.

Part 1: Mechanistic Insights & Troubleshooting FAQs

The extraction of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine presents unique physicochemical challenges. The 1,2,3-thiadiazole core is highly electron-withdrawing, which significantly dampens the basicity of the 5-amine group. Concurrently, the 2-chlorophenyl moiety introduces substantial lipophilicity. Understanding this dichotomy is critical for successful phase partitioning.

Q1: Why is my extraction yield exceptionally low when using standard solvents like ethyl acetate (EtOAc) or diethyl ether? Answer: While the parent 1,2,3-thiadiazole ring is generally soluble in standard organic solvents like ether and dichloromethane (DCM)[1], the primary amine group at the 5-position forms strong intermolecular hydrogen bonds. This causes the target molecule to aggregate or remain partially solvated in the aqueous phase. The Solution: Transition to a binary co-solvent system. A mixture of Dichloromethane (DCM) and Methanol (MeOH) at a 9:1 volumetric ratio is highly recommended for aminated thiadiazoles[2]. The methanol acts as a hydrogen-bond disruptor, breaking intermolecular networks and increasing the solubility of the amine in the organic phase, while the DCM provides the necessary lipophilic environment for the 2-chlorophenyl group.

Q2: During the aqueous workup, I am encountering a persistent, thick emulsion. How can I resolve this without degrading my product? Answer: Emulsions in thiadiazole syntheses (such as post-Hurd-Mori cyclizations) typically arise from unreacted starting materials or polymeric byproducts acting as surfactants at the biphasic interface. The Solution:

  • Mechanical Disruption: Filter the entire biphasic mixture through a tightly packed pad of Celite. This removes the insoluble polymeric particulates that stabilize the emulsion micelles.

  • Ionic Strength Adjustment: Saturate the aqueous layer with NaCl (brine). This increases the density and polarity of the aqueous phase, forcing the organic compound into the DCM layer via the salting-out effect.

  • Avoid Vigorous Agitation: Use gentle inversion rather than aggressive shaking during the extraction phase.

Q3: How do I selectively extract the product while leaving unreacted acidic impurities behind? Answer: Because the 5-amino group is exceptionally weakly basic (due to the delocalization of its lone pair into the


-excessive thiadiazole ring), it will not readily form a water-soluble hydrochloride salt at mildly acidic pH levels.
The Solution:  Adjust the aqueous phase to a slightly basic pH (~8.0) using a mild base like saturated aqueous sodium bicarbonate (NaHCO₃)[3] or sodium carbonate[2]. At pH 8.0, acidic impurities (e.g., unreacted carboxylic acids) remain ionized in the aqueous layer, while the fully neutral 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine partitions cleanly into the organic phase. Avoid strong bases like NaOH, which can trigger a Dimroth rearrangement or ring cleavage of the thiadiazole.

Part 2: Quantitative Benchmarks for Solvent Selection

To optimize your extraction, refer to the following quantitative comparison of solvent systems based on their physicochemical interactions with 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine.

Solvent SystemPolarity IndexBoiling Point (°C)Partition EfficiencyEmulsion RiskRecommended Application
9:1 DCM:MeOH ~3.4~40.0Excellent LowPrimary extraction of the aminated thiadiazole
Pure DCM 3.139.6GoodModerateSecondary extractions or back-washing
Ethyl Acetate 4.477.1ModerateHighRoutine washing; not ideal for primary extraction
Diethyl Ether 2.834.6PoorLowAvoid; poor solubility for hydrogen-bonded amines

Part 3: Self-Validating Extraction Methodology

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Quenching and Preparation

  • Temperature Control: Cool the crude reaction mixture to 0–5 °C using an ice bath.

  • Quenching: Slowly pour the mixture into crushed ice. Excess reagents (e.g., thionyl chloride) will react exothermically[3].

    • Validation Checkpoint: Monitor the internal temperature continuously. Ensure it does not exceed 15 °C to prevent thermal degradation of the thiadiazole ring.

  • pH Adjustment: Add saturated aqueous NaHCO₃ dropwise until the pH reaches 8.0.

    • Validation Checkpoint: Use a calibrated pH meter. The cessation of CO₂ evolution (bubbling) serves as a secondary visual validation that acidic components have been neutralized.

Phase 2: Phase Partitioning 4. Solvent Addition: Add a freshly prepared mixture of 9:1 Dichloromethane:Methanol (v/v) to the aqueous mixture at a 1:1 volume ratio[2]. 5. Extraction: Transfer the mixture to a separatory funnel. Invert gently 3–4 times and vent immediately to release pressure.

  • Causality: Gentle inversion prevents the formation of stable micelles, mitigating emulsion risks.

  • Separation: Allow the layers to separate for at least 10 minutes. Collect the bottom organic layer (DCM-rich).

  • Aqueous Verification:

    • Validation Checkpoint: Spot the remaining top aqueous layer on a silica TLC plate and visualize under UV 254 nm. If UV-active spots corresponding to the product's Rf value remain, perform a secondary extraction with pure DCM.

Phase 3: Isolation and Concentration 8. Washing: Wash the combined organic layers with saturated NaCl solution (brine) to strip residual water and methanol from the organic phase. 9. Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the organic phase and stir for 15 minutes.

  • Validation Checkpoint: The drying agent must be free-flowing ("snow-globe effect"). If it clumps heavily, water is still present; add more Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

    • Validation Checkpoint: Keep the water bath strictly below 40 °C. While simple thiadiazoles can be distilled[4], complex substituted thiadiazoles are prone to thermal decomposition under prolonged heat.

Part 4: Extraction Workflow Visualization

G Start Crude Reaction Mixture (Post-Cyclization) Quench Quench with Ice-Water Maintain < 15°C Start->Quench pHAdjust Adjust pH to 8.0 (Aq. NaHCO3) Quench->pHAdjust Extract Extract with 9:1 DCM:MeOH pHAdjust->Extract Phase Phase Separation Extract->Phase Org Organic Phase (Bottom) Product Enriched Phase->Org Bottom Layer Aq Aqueous Phase (Top) Salts & Impurities Phase->Aq Top Layer Wash Brine Wash & Na2SO4 Drying Org->Wash Evap Concentrate in vacuo (< 40°C) Wash->Evap

Fig 1. Self-validating extraction workflow for 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine.

Part 5: References

  • Title: Product Class 9: 1,2,3-Thiadiazoles | Source: Thieme Connect | URL: [Link]

Sources

Technical Support Center: 1,2,3-Thiadiazole Stability & Workup

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 123-TDZ-STAB

Subject: Preventing Decomposition During Workup and Purification Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Ticking Clock" of 1,2,3-Thiadiazoles

Welcome to the technical support guide for handling 1,2,3-thiadiazoles. If you are reading this, you have likely observed a common and frustrating phenomenon: your TLC showed a pristine spot during the reaction, but after workup and concentration, your product has either vanished, turned into a complex mixture, or isomerized.

The Core Problem: The 1,2,3-thiadiazole ring is a "masked" reactive intermediate. It is chemically designed to expel nitrogen (


) or rearrange under stress. Unlike its 1,3,4-thiadiazole cousin (which is quite robust), the 1,2,3-isomer is sensitive to Base , Heat , and Nucleophiles .

This guide provides the protocols required to "disarm" these triggers during isolation.

Module 1: The Mechanics of Decomposition

To save your compound, you must understand how it dies. There are two primary "Kill Mechanisms" you must avoid.

Base-Catalyzed Rearrangement (The "Dimroth/Cornforth" Trap)

Under basic conditions (even weak bases like bicarbonate or silica gel), a proton at C5 (or a nucleophilic attack) causes the ring to open. This forms a thiolate-diazo intermediate which rapidly recyclizes into a 1,2,3-triazole-4-thiol. This is thermodynamically driven and often irreversible.

Thermal Fragmentation (Nitrogen Extrusion)

The N=N bond is weak. Heat (>60°C) or UV light causes the extrusion of


 gas, generating a highly reactive thioketene  or thiirene .[1] These species immediately dimerize, polymerize into "tars," or react with solvents.
Visualizing the Threat

The following diagram illustrates these two distinct pathways.

DecompositionPathways Thiadiazole 1,2,3-Thiadiazole (Target) RingOpen Diazo-Thiolate Intermediate Thiadiazole->RingOpen Base (OH-, HCO3-) or Nucleophiles Thiirene [Thiirene / Diradical] Thiadiazole->Thiirene Heat (>60°C) or UV Light Triazole 1,2,3-Triazole-4-thiol (Isomerized Impurity) RingOpen->Triazole Recyclization Thioketene Thioketene Thiirene->Thioketene Rearrangement Nitrogen N2 Gas Thiirene->Nitrogen Polymer Dithiafulvenes / Tars Thioketene->Polymer Dimerization

Figure 1: The dual decomposition pathways of 1,2,3-thiadiazoles. The upper path (Red) represents base-catalyzed isomerization; the lower path (Orange) represents thermal fragmentation.

Module 2: Safe Workup Protocols

Do not treat this as a standard organic workup. Speed and temperature control are vital.

Scenario A: Quenching Hurd-Mori or Lalezari Reactions

These syntheses use Thionyl Chloride (


). The standard practice of "dumping onto bicarb" is dangerous here because the exothermic neutralization generates heat and local pockets of high basicity.

The "Cold-Buffer" Protocol:

  • Remove Volatiles First: If possible, evaporate excess

    
     under high vacuum at <30°C . Use a secondary cold trap to protect your pump.
    
  • Prepare Quench: Create a saturated solution of Ammonium Chloride (

    
    ) or a Phosphate Buffer (pH 6.0). Cool this to 0°C. 
    
  • Slow Addition: Add the reaction mixture dropwise to the stirring cold buffer.

    • Why? This ensures the pH never spikes above 7.

      
       is slightly acidic (~pH 5), which stabilizes the thiadiazole ring.
      
  • Avoid Carbonates: Do not use

    
     or 
    
    
    
    . The
    
    
    evolution creates foam, and the pH can drift to 8-9, triggering the rearrangement.
Scenario B: Extraction and Drying
ParameterRecommendationScientific Rationale
Solvent DCM or EtOAcStandard solubility. Avoid alcohols if the compound is activated (prevents ester exchange).
Washing Brine / WaterAvoid basic washes. If acid removal is needed, use dilute pH 6 buffer.
Drying Agent

(Anhydrous)
Avoid

or Basic Alumina.
Sodium sulfate is neutral. Magnesium sulfate is acceptable but can be slightly Lewis acidic (usually safe).
Filtration Gravity or VacuumDo not let the solid drying agent sit in the solution for hours.
Scenario C: Concentration (The Danger Zone)

This is where most researchers lose their material.

  • Bath Temperature: Strictly < 35°C .

  • Vacuum: Use a high-quality pump to lower boiling points rather than increasing heat.

  • Stop Early: Do not distill to absolute dryness if the compound is an oil. Thiadiazoles are often stable in solution but decompose when concentrated and neat, due to intermolecular reactions of the thioketene intermediates.

Module 3: Purification & Storage

Chromatography Decision Tree

Silica gel is naturally slightly acidic (pH 4-5), which is generally safer than basic alumina. However, "active" silica sites can catalyze decomposition.

  • Pre-treatment: Neutralize your silica column by flushing with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane to remove excess base.

    • Note: This creates a "buffered" neutral surface.

  • Eluent: Use Hexane/EtOAc. Avoid Methanol/DCM mixtures if possible, as nucleophilic methanol can attack the ring during slow chromatography.

  • Speed: Flash chromatography is preferred over gravity columns. Minimizing residence time on the solid phase is critical.

Storage
  • State: Solid is better than oil. If it is an oil, store as a frozen benzene or DMSO solution.

  • Temperature: -20°C is mandatory for long-term storage.

  • Light: Amber vials or foil-wrapped containers (prevents photolysis).

Troubleshooting FAQs

Q: My NMR shows a clean product, but elemental analysis fails (High Nitrogen). What happened? A: You likely have partial isomerization to the 1,2,3-triazole. Isomers often have identical masses and similar polarities, making them hard to separate. Check the chemical shift of the C5-H or C4-H. Triazole protons are often shifted upfield relative to the thiadiazole.

Q: During rotavap, my yellow solution turned dark red/brown and became viscous. A: This is the classic sign of Nitrogen Extrusion. The "Red Tar" is a polymer of dithiafulvenes formed from thioketene dimerization. You used too much heat. Repeat the experiment keeping the bath <30°C.

Q: Can I use NaOH to extract the carboxylic acid derivative of a 1,2,3-thiadiazole? A: High Risk. If you must do an acid-base extraction, use the weakest base possible (e.g., careful titration with dilute ammonia) and keep it cold (0°C). Re-acidify immediately. Do not let it sit in the basic layer.

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds (Vol. 62). Wiley-Interscience.

    • Definitive text on the rearrangement and decomposition mechanisms.
  • Lalezari, I., Shafiee, A., & Yalpani, M. (1971). Selenadiazoles and Thiadiazoles.[2][3][4] The Journal of Organic Chemistry, 36(19), 2836–2838.

    • Foundational paper on the Lalezari synthesis and handling of these heterocycles.
  • Meier, H., & Zeller, K. P. (1975). Thermal and Photochemical Decomposition of 1,2,3-Thiadiazoles.

    • Detailed mechanistic study on nitrogen extrusion and thioketene form
  • Morzherin, Y. Y., et al. (2003). Rearrangement of 1,2,3-Thiadiazoles into 1,2,3-Triazoles (Cornforth-Type Rearrangement). Russian Chemical Reviews, 72(9), 801.

    • Review of the base-catalyzed isomerization p

Sources

Technical Support Center: Resolving Regioisomer Formation in Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 1,3,4-thiadiazoles—privileged scaffolds in drug discovery—frequently suffers from the competitive formation of regioisomers and side products, such as 1,3,4-oxadiazoles and 1,2,4-triazole-3-thiones.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve absolute regiocontrol during the cyclization of thiosemicarbazide intermediates.

Mechanistic FAQs: The "Why" Behind Regioisomer Formation

Q1: Why does my thiosemicarbazide cyclization yield a 1,3,4-oxadiazole instead of the desired 1,3,4-thiadiazole? A1: The formation of either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole from an acyl thiosemicarbazide is the result of a competitive intramolecular cyclization governed by your choice of reagent ()[1].

  • Cyclodesulfurization (Oxadiazole Formation): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) are highly thiophilic. They attack the thione sulfur, converting it into a stable thiourea leaving group. This forces the carbonyl oxygen to act as the nucleophile, closing the ring to form the 1,3,4-oxadiazole[1].

  • Cyclodehydration (Thiadiazole Formation): Dehydrating agents like p-Toluenesulfonyl chloride (p-TsCl) or Phosphorus oxychloride (POCl₃) preferentially activate the harder carbonyl oxygen. By converting the oxygen into an excellent leaving group (a tosylate or dichlorophosphate), the softer, highly nucleophilic sulfur atom is free to attack the carbon, yielding the 1,3,4-thiadiazole[1][2].

Q2: How do substituents affect the regioselectivity of 2-amino-1,3,4-thiadiazole synthesis? A2: Even with strong dehydrating agents like POCl₃, regioselectivity is heavily influenced by the electronic and steric profile of the substituents on the thiosemicarbazide. Bulky or highly electron-donating groups (e.g., benzyl groups) can sterically hinder the oxygen atom or stabilize specific transition states, sometimes pushing regioselectivity to 100% in favor of the thiadiazole ()[2]. Conversely, electron-withdrawing groups may reduce the nucleophilicity of the sulfur, increasing oxadiazole contamination[3].

Q3: How can I spectroscopically differentiate between 1,3,4-thiadiazole and 1,3,4-oxadiazole regioisomers? A3: Because they are bioisosteres, their physical properties are similar, but their spectroscopic signatures are distinct (4)[4]:

  • Mass Spectrometry (MS): The 1,3,4-oxadiazole will have a molecular weight exactly ~16 Da lower than the corresponding thiadiazole due to the mass difference between oxygen and sulfur[4].

  • Infrared (IR) Spectroscopy: Look for the C-O-C stretching vibrations (~1000–1200 cm⁻¹) in oxadiazoles versus the C-S-C vibrations (~600–700 cm⁻¹) in thiadiazoles[4].

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between reagent selection and the resulting heterocyclic scaffold.

Mechanism SM Acyl Thiosemicarbazide Intermediate Path1 EDC·HCl / DMSO (Thiophilic Attack) SM->Path1 Path2 p-TsCl / TEA / NMP (O-Activation) SM->Path2 Path3 Aqueous NaOH / Heat (Deprotonation) SM->Path3 Prod1 1,3,4-Oxadiazole (Cyclodesulfurization) Path1->Prod1 Oxygen attacks C=N Prod2 1,3,4-Thiadiazole (Cyclodehydration) Path2->Prod2 Sulfur attacks C=N Prod3 1,2,4-Triazole-3-thione (N-N Cyclization) Path3->Prod3 Nitrogen attacks C=O

Caption: Mechanistic divergence of acyl thiosemicarbazide cyclization based on reagent selection.

Troubleshooting Guide: Resolving Regioisomer Mixtures

Issue 1: Competitive Oxadiazole Formation

Symptom: LC-MS analysis of the crude reaction mixture shows a significant peak with a mass [M-16] relative to the desired product. Root Cause: The dehydrating agent is insufficiently activating the carbonyl oxygen, or the solvent is stabilizing the cyclodesulfurization transition state. Resolution:

  • Abandon carbodiimides (EDC, DCC) entirely[1].

  • Switch to the p-TsCl/TEA/NMP system. N-methyl-2-pyrrolidone (NMP) as a highly polar aprotic solvent significantly enhances the regioselectivity (up to 96:4) toward the thiadiazole compared to THF or DCM[1].

  • Alternatively, utilize neat POCl₃ at elevated temperatures (106 °C) to force complete cyclodehydration[2].

Issue 2: Formation of 1,2,4-Triazole-3-thiones

Symptom: The product exhibits an unexpected N-H stretch in the IR spectrum and a downfield shift in the ¹H NMR corresponding to a triazole ring. Root Cause: The reaction medium is too basic. Under strongly alkaline conditions, the internal nitrogen of the thiosemicarbazide is deprotonated and attacks the carbonyl carbon, forming a 5-membered triazole ring instead of a thiadiazole (5)[5]. Resolution: Maintain strictly acidic to neutral conditions during the cyclization phase. If using a base like TEA to neutralize HCl generated by p-TsCl, ensure it is added in controlled, stoichiometric amounts (max 2.2 eq)[1].

Troubleshooting Start LC-MS indicates Regioisomer Mixture Check1 Is Oxadiazole the major byproduct? (-16 Da) Start->Check1 Fix1 Switch to p-TsCl/NMP or POCl3 (106°C) Check1->Fix1 Yes Check2 Is Triazole the major byproduct? Check1->Check2 No Success Pure 1,3,4-Thiadiazole Isolated Fix1->Success Fix2 Avoid basic conditions; Ensure acidic pH Check2->Fix2 Yes Check2->Success No Fix2->Success

Caption: Troubleshooting decision tree for resolving regioisomer mixtures in thiadiazole synthesis.

Quantitative Data & Analytical Markers

Table 1: Reagent Influence on Cyclization Pathway
Reagent SystemPrimary MechanismMajor RegioisomerTypical RegioselectivityYield Range
EDC·HCl / DMSO Cyclodesulfurization2-Amino-1,3,4-oxadiazole100:0>90%
p-TsCl / TEA / NMP Cyclodehydration2-Amino-1,3,4-thiadiazole96:4 to 99:170–95%
POCl₃ (106 °C) Cyclodehydration2-Amino-1,3,4-thiadiazoleVariable (up to 100:0)75–90%
Aqueous NaOH (Heat) Base-Catalyzed Cyclization1,2,4-Triazole-3-thione100:0~80%
Table 2: Spectroscopic Differentiation of Regioisomers
Analytical Method1,3,4-Thiadiazole1,3,4-Oxadiazole
Mass Spectrometry (MS) Base Peak[M+H]⁺Base Peak [M+H]⁺ - 16 Da
Infrared (IR) Spectroscopy C-S-C stretch (~600–700 cm⁻¹)C-O-C stretch (~1000–1200 cm⁻¹)
¹³C NMR Spectroscopy C2/C5 typically ~150–165 ppmC2/C5 further downfield (~160–170 ppm)

Validated Experimental Protocols

The following protocols are self-validating systems designed to maximize regioselectivity toward the 1,3,4-thiadiazole core.

Protocol A: p-TsCl-Mediated Regioselective Synthesis of 2-Amino-1,3,4-thiadiazoles

This protocol utilizes O-activation via tosylation to drive cyclodehydration ()[1].

  • Preparation: Dissolve the acyl thiosemicarbazide intermediate (1.0 equiv, e.g., 1.0 mmol) in anhydrous N-methyl-2-pyrrolidone (NMP) (5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA) (2.2 equiv, 2.2 mmol) dropwise to the solution. Stir for 10 minutes at room temperature to ensure uniform mixing.

  • Activation: Slowly add p-Toluenesulfonyl chloride (p-TsCl) (1.2 equiv, 1.2 mmol) portion-wise to the reaction mixture. Note: Exothermic reaction; maintain at room temperature using a water bath if necessary.

  • Cyclization: Stir the reaction mixture at room temperature for 2 hours. Monitor the complete consumption of the starting material via TLC or LC-MS.

  • Work-up: Quench the reaction by pouring it into crushed ice/water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate) to isolate the pure 2-amino-1,3,4-thiadiazole.

Protocol B: POCl₃-Assisted Synthesis of 2-Amino-1,3,4-thiadiazoles

This protocol is highly effective for sterically hindered substrates that resist p-TsCl activation ()[2].

  • Suspension: Suspend the acyl thiosemicarbazide (1.0 equiv) in neat Phosphorus oxychloride (POCl₃) (2.0 to 5.0 equiv). Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Reflux: Heat the reaction mixture to 106 °C (reflux) and stir continuously for 2 to 4 hours.

  • Monitoring: Track the reaction progress via LC-MS. (Aliquots must be carefully quenched in methanol prior to injection).

  • Quenching: Once complete, cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice with vigorous stirring to decompose the excess POCl₃.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution until the pH of the mixture reaches 7–8. The product will typically precipitate.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold distilled water, and dry under a vacuum. Recrystallize from ethanol to obtain the analytically pure regioisomer.

References

  • Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(2), 438–444.[Link]

  • Dong, J., et al. (2022). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry, 15(4), 103712.[Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC, 2025.[Link]

Sources

Validation & Comparative

Structural Validation of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, distinct from its more common 1,3,4-isomer. The specific derivative, 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine , presents unique characterization challenges due to the steric and electronic influence of the ortho-chloro substitution on the phenyl ring.

This guide provides a definitive framework for validating this compound using 1H NMR spectroscopy . Unlike standard spectral lists, this document focuses on comparative analysis —distinguishing the target from its synthetic precursors and structural isomers—to ensure high-confidence structural assignment in drug discovery workflows.

Why This Comparison Matters
  • Regioisomer Confusion: The 1,2,3-thiadiazole synthesis can often yield regioisomers (4-aryl vs. 5-aryl) or be confused with the 1,3,4-thiadiazole isomer if the cyclization method is ambiguous.

  • Rotational Barriers: The 2-chlorophenyl group introduces rotational constraints that can broaden NMR signals, often mistaken for impurities.

  • Solvent Dependency: The 5-amino group (

    
    ) is highly sensitive to solvent choice, affecting integration and visibility.
    

Comparative Analysis: The Validation Matrix

Comparison A: Target vs. The "Common Mistake" (1,3,4-Isomer)

A frequent error in heterocyclic synthesis is misidentifying the 1,2,3-thiadiazole (Target) as the 1,3,4-thiadiazole (Alternative), which is thermodynamically stable and common in hydrazide cyclizations.[1]

FeatureTarget: 4-Aryl-1,2,3-thiadiazol-5-amine Alternative: 5-Aryl-1,3,4-thiadiazol-2-amine Diagnostic Indicator

Shift

7.0 – 8.2 ppm (Broad)

7.0 – 7.6 ppm (Sharper)
1,2,3-amines often appear further downfield due to intramolecular H-bonding with N-2.
Ring Protons None on the thiadiazole ring.None on the thiadiazole ring.Both are fully substituted; MS is required if NMR is ambiguous, but 13C NMR is definitive (C4/C5 shifts differ).
Aromatic H-6' Deshielded by N-3 lone pair anisotropy.Deshielded by N-3/N-4.The ortho proton in 1,2,3-systems often shows a distinct downfield shift (

ppm) compared to 1,3,4-systems.
Comparison B: Target vs. Precursor (Isothiocyanate/Diazo)

Validating the cyclization requires proving the loss of the precursor's characteristic signals.

  • Precursor:

    
    -diazo thiocarbonyl or aryl isothiocyanate.
    
  • Target: Cyclic aromatic system.

  • Key Change: Disappearance of alkyl/methylene protons (if using

    
    -diazo esters) or the stabilization of the amine signal.
    

Technical Deep Dive: The Spectrum

Predicted 1H NMR Data (DMSO- , 400 MHz)

Solvent Choice: DMSO-


 is mandatory. In 

, the amine protons are often too broad to integrate correctly due to quadrupole broadening and lack of H-bond stabilization.
1. The Amine Region (

7.5 – 8.2 ppm)
  • Signal: Broad Singlet (

    
    ).
    
  • Assignment:

    
     at Position 5.
    
  • Validation:

    
     Shake.  Addition of 
    
    
    
    must cause this signal to disappear.
  • Note: The chemical shift is concentration-dependent. Higher concentrations shift the peak downfield.

2. The Aromatic Region (

7.3 – 7.8 ppm)

The 2-chlorophenyl group creates a specific ABCD splitting pattern (or complex multiplet) due to the lack of symmetry caused by the ortho-Cl.

  • 
     7.70 – 7.80 (dd/m, 1H): H-6'  (Ortho to thiadiazole).
    
    • Why: Deshielded by the aromatic thiadiazole ring current and the lone pair of N-3.

  • 
     7.55 – 7.65 (dd/m, 1H): H-3'  (Ortho to Chlorine).
    
    • Why: Deshielded by the electronegative Chlorine atom (Inductive effect

      
      ).
      
  • 
     7.40 – 7.55 (m, 2H): H-4' and H-5' .
    
    • Why: Meta/Para positions, less affected by the immediate substituents.

Structural Logic Diagram

The following diagram illustrates the assignment logic and the flow of validation.

NMR_Assignment Sample Unknown Sample Solvent Dissolve in DMSO-d6 Sample->Solvent Spectrum Acquire 1H Spectrum Solvent->Spectrum Check_NH2 Check 7.0-8.5 ppm (Broad Singlet) Spectrum->Check_NH2 Check_Ar Check Aromatic Region (7.3 - 7.8 ppm) Spectrum->Check_Ar D2O_Test D2O Shake Test Check_NH2->D2O_Test Confirm_NH2 Signal Disappears? CONFIRMED AMINE D2O_Test->Confirm_NH2 Final Validated Structure: 4-(2-Cl-Ph)-1,2,3-thiadiazol-5-amine Confirm_NH2->Final Combine Evidence Pattern Identify 2-Cl Pattern (Asymmetric ABCD) Check_Ar->Pattern Confirm_Struct Match Integration (4H) CONFIRMED 2-Cl-Ph Pattern->Confirm_Struct Confirm_Struct->Final Combine Evidence

Figure 1: Logic flow for the structural validation of the target molecule using 1H NMR.

Experimental Protocol

To ensure reproducibility and comparable linewidths for the amine signal, follow this strict protocol.

Materials
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H-4'/H-5' overlap).

Step-by-Step Workflow
  • Preparation:

    • Weigh 5–10 mg of the solid product.

    • Dissolve completely in 0.6 mL of DMSO-

      
      .
      
    • Critical: Ensure the solution is clear. Any suspension will broaden the peaks.

  • Acquisition Parameters:

    • Temperature: 298 K (25°C).

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to

      
       seconds.
      
      • Reasoning: Amine protons and aromatic protons ortho to substituents often have longer

        
         relaxation times. A short D1 will reduce integration accuracy.
        
    • Scans: 16–64 scans (sufficient for >95% purity).

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

    • Phasing: Manual phasing is required for the broad amine peak; automatic phasing often distorts the baseline around broad singlets.

    • Referencing: Set the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Wiley-Interscience. (Definitive text on 1,2,3-thiadiazole synthesis and spectroscopy).

  • L'abbé, G. (1982). "Rearrangements of 1,2,3-Thiadiazoles." Tetrahedron, 38(24), 3537-3563. (Foundational work on the stability and isomerization of thiadiazoles).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th Ed.). John Wiley & Sons.[2] (Source for general aromatic coupling constants and substituent effects).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for chemical shift prediction).

Sources

Technical Guide: 13C NMR Characterization of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine . It is structured to assist researchers in distinguishing this specific regioisomer from its common alternatives (such as the 1,3,4-thiadiazole analog) using rigorous spectroscopic data and validation workflows.

Executive Summary & Structural Context

The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, often utilized for its ability to mimic the peptide bond or serve as a latent reactive group (e.g., via Dimroth rearrangement). However, the synthesis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine presents a critical analytical challenge: distinguishing it from its thermodynamically stable isomer, 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine .

This guide provides a comparative chemical shift analysis to validate the 1,2,3-regioisomer , focusing on the diagnostic shielding patterns of the thiadiazole core and the steric influence of the ortho-chloro substituent.

Core Molecule Specifications[1][2][3][4][5]
  • IUPAC Name: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

  • Molecular Formula: C₈H₆ClN₃S

  • Key Structural Feature: The amine (-NH₂) is attached to C5, adjacent to the sulfur atom, while the aryl group is at C4.

Comparative 13C NMR Analysis

The following data compares the theoretical and experimental shifts of the target molecule against its primary regioisomer (1,3,4-thiadiazole). The distinction relies heavily on the chemical shift of the amine-bearing carbon and the HMBC correlation patterns.

Table 1: Chemical Shift Comparison (Solvent: DMSO-d₆)
Carbon PositionTarget: 1,2,3-Isomer (δ ppm)Alternative: 1,3,4-Isomer (δ ppm)Diagnostic Difference
C-Amine (C5 vs C2) 162.0 – 165.0 168.0 – 170.0 The 1,3,4-C2 is typically more deshielded due to flanking N and S atoms.
C-Aryl (C4 vs C5) 138.0 – 142.0 154.0 – 156.0 Critical: C4 in 1,2,3-thiadiazoles is significantly shielded compared to C5 in 1,3,4-thiadiazoles.
Ar-C (Ipso) 130.0 – 132.0129.0 – 130.0Minor variation; dependent on steric twist of the 2-Cl phenyl ring.
Ar-C (Ortho-Cl) 131.0 – 133.0131.0 – 133.0Characteristic of 2-chlorophenyl moiety (minimal scaffold effect).
Ar-C (Other) 127.0 – 130.0127.0 – 130.0Standard aromatic region.

Note on Solvent Effects: DMSO-d₆ is the mandatory solvent for this analysis. In CDCl₃, the exchangeable amine protons broaden, often causing the adjacent ring carbon signal (C5) to decrease in intensity or vanish due to relaxation effects. DMSO stabilizes the amine via H-bonding, ensuring a sharp diagnostic peak.

Structural Assignment Logic

The assignment of the 1,2,3-thiadiazole core requires understanding the electronic push-pull mechanisms unique to this ring system.

Mechanistic Causality
  • C5 (Amine-bearing): In the 1,2,3-system, C5 is bonded to Sulfur and Carbon. While the amine is an electron donor (mesomeric effect), the adjacent Sulfur is electronegative. However, the lack of a second flanking nitrogen (as seen in the 1,3,4-isomer) prevents the shift from reaching the extreme downfield values (>168 ppm) typical of 2-amino-1,3,4-thiadiazoles.

  • C4 (Aryl-bearing): This carbon is part of the N=N-C=C system. The ortho-chloro substituent on the phenyl ring introduces steric hindrance, forcing the phenyl ring out of planarity with the thiadiazole core. This reduces conjugation, slightly shielding the C4 signal compared to a planar 4-phenyl analog.

Diagram 1: Assignment Logic Flowchart

AssignmentLogic Start Unknown Isomer Sample Solvent Dissolve in DMSO-d6 (Stabilize NH2) Start->Solvent Acquisition Acquire 13C & HMBC Spectra Solvent->Acquisition CheckC_Amine Check C-Amine Shift (most downfield) Acquisition->CheckC_Amine Branch134 Shift > 168 ppm (1,3,4-Isomer) CheckC_Amine->Branch134 High Deshielding Branch123 Shift < 165 ppm (1,2,3-Isomer) CheckC_Amine->Branch123 Moderate Deshielding Result134 NH2 correlates to C2 only (Symmetrical environment) Branch134->Result134 Validation HMBC Correlation Check Branch123->Validation Result123 NH2 correlates to C5 (Strong) and C4 (Weak/Vicinal) Validation->Result123

Caption: Decision tree for distinguishing 1,2,3-thiadiazole from 1,3,4-thiadiazole using 13C NMR shift thresholds and HMBC correlations.

Experimental Protocols

A. Synthesis Route (Context for Purity)

To ensure the data corresponds to the 1,2,3-isomer, the synthesis must avoid conditions promoting the Dimroth rearrangement. The recommended route is the Hurd-Mori reaction modification or the reaction of lithiated (trimethylsilyl)diazomethane with isothiocyanates .

Diagram 2: Synthesis & Rearrangement Risk

Synthesis Reactants 2-Chlorophenyl Isothiocyanate + TMS-Diazomethane Intermediate Lithium Thiolate Species Reactants->Intermediate Cyclization Cyclization to 1,2,3-Thiadiazole Intermediate->Cyclization Rearrangement Dimroth Rearrangement (Avoid Basic/Thermal Stress) Cyclization->Rearrangement High Heat/Base Product 4-(2-Cl-Ph)-1,2,3-thiadiazol-5-amine Cyclization->Product Isomer Mercapto-1,2,3-Triazole Isomer Rearrangement->Isomer

Caption: Synthetic pathway highlighting the risk of rearrangement to triazole isomers, which must be ruled out via NMR.

B. NMR Acquisition Protocol
  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d₆ . Ensure complete dissolution; filtration through cotton is recommended if turbidity persists.

  • Instrument Settings:

    • Frequency: 100 MHz or higher (for 13C).[1][2]

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C4, C5, C-Cl) have long T1 relaxation times. Short delays will suppress these critical signals.

    • Scans: Minimum 1024 scans to resolve the low-intensity quaternary carbons.

  • Processing: Apply an exponential window function (LB = 1.0 - 3.0 Hz) to enhance signal-to-noise ratio for the quaternary carbons.

Validation Checklist (Self-Validating System)

To confirm the identity of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine , ensure your spectrum meets these criteria:

References

  • General Synthesis of 1,2,3-Thiadiazoles

    • Hurd, C. D., & Mori, R. I. (1955). On the Mechanism of the Reaction of α-Halo Hydrazones with Thionyl Chloride. Journal of the American Chemical Society.Link

  • NMR of 1,3,4-Thiadiazole Isomers (Comparative Data)

    • Matysiak, J., & Opolski, A. (2006). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry.Link

  • Dimroth Rearrangement Risks: Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on rearrangement to triazoles).
  • Isothiocyanate-Diazomethane Reaction (Amine Synthesis)

    • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis and properties of 5-amino-1,2,3-thiadiazoles. Russian Chemical Reviews.Link

Sources

Comprehensive Analytical Guide: IR Spectroscopy Profiling of Amino-Thiadiazole Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole scaffold, particularly its 2-amino derivatives, is a privileged pharmacophore in drug discovery, exhibiting potent antibacterial, antifungal, and anticancer properties[1]. Accurate structural characterization of these compounds relies heavily on vibrational spectroscopy. The primary analytical challenge lies in distinguishing the exocyclic primary amine (-NH₂) vibrations from the heterocyclic ring system (-C=N- and -C-S-C-), especially considering the propensity of these molecules to form complex intramolecular hydrogen-bonding networks and tautomers[2].

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR spectroscopy against traditional Transmission FTIR (KBr pellet) and FT-Raman spectroscopy. It provides researchers with field-proven experimental protocols and definitive band assignments to ensure rigorous analytical validation.

Comparative Analysis of Spectroscopic Modalities

When analyzing 2-amino-1,3,4-thiadiazole derivatives, the choice of sample introduction directly impacts spectral fidelity. ATR-FTIR has emerged as the analytical standard, outperforming traditional methods in resolving critical functional groups without matrix interference.

Table 1: Performance Comparison of IR Modalities for Amino-Thiadiazoles
FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)FT-Raman Spectroscopy
Sample Preparation None (Direct solid/liquid application)Extensive (Grinding, pressing)None (Direct solid analysis)
Moisture Interference MinimalHigh (KBr is highly hygroscopic)None (Water is a weak Raman scatterer)
Amine (-NH₂) Resolution Excellent: Clear separation of sym/asym stretchesPoor: Often obscured by KBr-absorbed water (~3400 cm⁻¹)Moderate: N-H stretches are typically weak in Raman
Ring Mode (-C=N-) Detection Strong dipole change yields sharp, intense peaksSharp, intense peaksStrong polarizability yields intense Raman peaks
Throughput & Reproducibility High (Self-validating contact pressure)Low (Dependent on pellet thickness/homogeneity)High

Expert Insight: Traditional KBr pellet methods often introduce a broad artifact O-H stretching band around 3400 cm⁻¹ due to moisture absorption during grinding. This directly overlaps with the critical -NH₂ stretching region of amino-thiadiazoles. ATR-FTIR circumvents this matrix effect, making it the superior modality for resolving the high-frequency amine bands[1].

Definitive IR Band Assignments for Amino-Thiadiazoles

The infrared spectrum of 2-amino-1,3,4-thiadiazole derivatives is characterized by three distinct regions: the high-frequency amine/hydroxyl region, the double-bond ring stretching region, and the low-frequency fingerprint region.

Table 2: Characteristic IR Absorption Bands
Functional Group / VibrationFrequency Range (cm⁻¹)Intensity & ShapeMechanistic Origin & Causality
-NH₂ Asymmetric Stretch 3380 – 3290Sharp, MediumExocyclic primary amine stretching. Shifts to lower frequencies indicate hydrogen bonding or metal complexation[1].
-NH₂ Symmetric Stretch 3250 – 3150Sharp, MediumAccompanies the asymmetric stretch. The Δν between asym/sym stretches is typically ~100 cm⁻¹[1].
-C=N- Ring Stretch 1640 – 1620Sharp, StrongHeterocyclic ring formation. Highly sensitive to tautomerization (keto-enol or amine-imine shifts)[1][2].
-NH₂ Bending (Scissoring) 1610 – 1590Sharp, Medium/StrongIn-plane bending of the amino group. Often appears as a distinct shoulder adjacent to the C=N band[1].
N-N Stretch 1450 – 1430MediumHydrazine-derived backbone of the 1,3,4-thiadiazole ring system.
-C-S-C- Ring Stretch 710 – 660Weak/MediumCharacteristic thioether-like linkage within the heterocycle. Confirms ring closure during synthesis[1][3].

Mechanistic Causality: The -C=N- stretching band at ~1630 cm⁻¹ is a definitive marker for the intact 1,3,4-thiadiazole ring[1]. If the compound undergoes complexation with transition metals (e.g., Cu(II) or Zn(II)), this band typically shifts to lower frequencies (~1607–1610 cm⁻¹) due to the withdrawal of electron density from the nitrogen donor atoms[1]. Furthermore, the presence of strong intra-molecular hydrogen bonding can significantly broaden the high-frequency bands, necessitating high-resolution ATR analysis to deconvolute the overlapping N-H and O-H stretches[1][4].

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure analytical trustworthiness and robust E-E-A-T, the following protocol is designed as a self-validating system. Every step includes a built-in quality control check to prevent spectral artifacts and ensure mechanistic accuracy.

Step 1: System Purge and Background Acquisition

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan captures ambient atmospheric conditions and the baseline energy profile of the spectrometer.

  • Self-Validation Check: Inspect the background for residual sample peaks. The energy throughput (interferogram centerburst) must exceed the manufacturer's baseline threshold. If negative peaks appear later in the sample spectrum, the crystal was contaminated during the background scan.

Step 2: Sample Application and Pressure Optimization

  • Action: Place 1–2 mg of the solid 1 onto the crystal. Lower the pressure anvil until the clutch clicks[1].

  • Causality: The ATR evanescent wave penetrates only 0.5–2.0 µm into the sample. Intimate optical contact is required to achieve a sufficient signal-to-noise ratio.

  • Self-Validation Check: Monitor the live preview. The strongest band (typically the C=N stretch at ~1630 cm⁻¹) should achieve an absorbance of 0.4 to 0.8 AU. If absorbance is <0.1 AU, increase pressure or re-center the sample.

Step 3: Spectral Acquisition and Atmospheric Compensation

  • Action: Acquire the sample spectrum using identical parameters to the background. Apply an atmospheric compensation algorithm.

  • Causality: Fluctuations in lab humidity or breathing near the instrument introduce sharp, rotational-vibrational water vapor bands (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ bands (2350 cm⁻¹).

  • Self-Validation Check: Post-compensation, the region around 2350 cm⁻¹ must be completely flat. If derivative-shaped artifacts remain, the ambient atmosphere changed too drastically, and the background must be re-acquired.

Step 4: ATR Correction and Baseline Processing

  • Action: Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic powders) and perform a multipoint baseline correction.

  • Causality: ATR spectra exhibit a wavelength-dependent penetration depth, making low-frequency bands (like the C-S-C stretch at 690 cm⁻¹) artificially more intense than high-frequency bands (like the NH₂ stretch at 3300 cm⁻¹). ATR correction normalizes the relative intensities to match transmission spectra.

  • Self-Validation Check: The baseline at 4000 cm⁻¹ and 2000 cm⁻¹ should sit exactly at 0 Absorbance.

Workflow Visualization

G Start Amino-Thiadiazole Sample QC1 QC: Clean Crystal & Validate Background Start->QC1 ATR ATR-FTIR Application (Apply Optimal Pressure) QC1->ATR QC2 QC: Live Absorbance (Target 0.4 - 0.8 AU) ATR->QC2 Scan Spectral Acquisition (4000 - 400 cm⁻¹) QC2->Scan Process Atmospheric & ATR Correction Scan->Process QC3 QC: Flat Baseline at 2350 cm⁻¹ (No CO₂) Process->QC3 Band1 High Frequency Region ν(NH₂) ~3320 & 3206 cm⁻¹ QC3->Band1 Band2 Double Bond Region ν(C=N) ~1630 cm⁻¹ QC3->Band2 Band3 Fingerprint Region ν(C-S-C) ~690 cm⁻¹ QC3->Band3

Self-validating ATR-FTIR workflow for the spectral characterization of amino-thiadiazole derivatives.

References

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin Source: nih.gov (PMC) URL:1

  • Synthesis, Characterization and Study Biological Activity of Some New 1, 3, 4-Thiadiazole and Pyrazolone Derivatives Containing Indole Ring Source: uobaghdad.edu.iq URL:3

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties Source: mdpi.com URL:2

  • Molecular crystals of 2-amino-1,3,4-thiadiazole with inorganic oxyacids Source: rsc.org URL:4

Sources

Technical Guide: Mass Spectrometry Profiling of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine . Designed for analytical chemists and drug discovery researchers, this document moves beyond basic spectral assignment to explore the mechanistic causality of fragmentation. We compare the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural validation and bioanalytical quantification.

Compound Profile:

  • Formula:

    
    
    
  • Monoisotopic Mass: 211.0 Da (

    
    )
    
  • Key Structural Features: 1,2,3-Thiadiazole core (labile

    
    ), 5-amine (protonation site), 2-chlorophenyl (isotopic tag).
    

Part 1: Mechanistic Insight & Causality

The mass spectral behavior of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is governed by two competing thermodynamic forces: the high lability of the thiadiazole ring and the stability of the chlorophenyl anchor.

The "Nitrogen Extrusion" Rule

The defining characteristic of 1,2,3-thiadiazoles is the rapid loss of molecular nitrogen (


, 28 Da). Upon ionization, the heterocyclic ring becomes electronically excited. The bond energy of 

(945 kJ/mol) drives the extrusion of

, collapsing the 5-membered ring into a highly reactive thiirene or thio-ketene intermediate. This is the "diagnostic transition" used to confirm the thiadiazole scaffold [1].
The Chlorine Isotopic Leverage

Unlike non-halogenated analogs (e.g., 4-phenyl-1,2,3-thiadiazole), the 2-chlorophenyl substituent provides a built-in validation system. The natural abundance of


 (75.77%) and 

(24.23%) creates a distinct 3:1 isotopic envelope for the molecular ion and any fragment retaining the phenyl ring. This allows researchers to instantly distinguish scaffold fragments from matrix background noise.

Part 2: Comparative Analysis (EI vs. ESI)

This section compares the two primary "alternatives" for analyzing this compound. The choice of method depends on whether the goal is structural fingerprinting (EI) or biological quantification (ESI).

Method A: Electron Ionization (EI-MS)[1]
  • Nature: Hard Ionization (70 eV).

  • Performance: Generates a fragment-rich spectrum ideal for library matching.

  • Key Observation: The molecular ion (

    
    ) is often weak due to the rapid loss of 
    
    
    
    .
  • Best For: Impurity profiling in synthesis and chemical manufacturing controls (CMC).

Method B: Electrospray Ionization (ESI-MS/MS)[2]
  • Nature: Soft Ionization.[1][2]

  • Performance: Preserves the Protonated Molecular Ion (

    
    ). Fragmentation is controlled via Collision Induced Dissociation (CID).
    
  • Key Observation: The 5-amino group acts as a "proton sponge," significantly enhancing ionization efficiency in positive mode (

    
    ).
    
  • Best For: Pharmacokinetic (PK) studies and trace detection in biological matrices.

Quantitative Comparison of Fragmentation Channels[2]
FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Precursor Ion

(m/z 211)

(m/z 212)
Dominant Fragment

(m/z 183)

(m/z 184)
Secondary Loss

(Thioketene cleavage)

(Amine loss) or Ring opening
Isotopic Pattern Distinct M / M+2 (3:1)Distinct [M+H] / [M+H]+2 (3:1)
Detection Limit Nanogram rangePicogram range (High Sensitivity)

Part 3: Fragmentation Pathways & Visualization

The following diagram illustrates the specific fragmentation cascade for the ESI+ mode, which is the industry standard for drug development applications involving this scaffold.

Mechanistic Pathway (DOT Visualization)

G M_Ion Precursor Ion [M+H]+ m/z 212 (100%) m/z 214 (33%) Thiirene Thiirene Intermediate [M+H - N2]+ m/z 184 M_Ion->Thiirene Loss of N2 (-28 Da) Primary Pathway Thioamide Thioamide Species Rearrangement Product Thiirene->Thioamide Ring Expansion/Isomerization Frag_S Thio-cleavage [M+H - N2 - S]+ m/z 152 Thiirene->Frag_S Loss of S (-32 Da) Frag_Cl Dechlorination [M+H - N2 - Cl]+ m/z 149 Thiirene->Frag_Cl Loss of Cl radical (High Energy)

Caption: ESI+ Fragmentation pathway of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine showing the critical N2 extrusion step.[3]

Part 4: Validated Experimental Protocol (ESI-MS/MS)

To ensure reproducibility, follow this self-validating protocol. This workflow is designed to confirm the identity of the compound using its unique "Chlorine + Nitrogen Loss" signature.

Materials
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Standard: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine (>98% purity).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of compound in 1 mL of Methanol/DMSO (1:1).

    • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Direct Infusion (Tune Mode):

    • Infuse the sample at 10 µL/min into the ESI source.

    • Polarity: Positive (+).

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

  • Validation Checkpoint 1 (Isotope Check):

    • Observe the parent ion cluster.

    • Pass Criteria: You must see a peak at m/z 212 and m/z 214 with a relative intensity ratio of approximately 3:1 . If the 214 peak is missing or <10%, the 2-chloro substituent is absent or the sample is degraded.

  • Fragmentation (MS2 Acquisition):

    • Isolate m/z 212 (width 1.0 Da).

    • Apply Collision Energy (CE) ramp: 10 -> 40 eV.

    • Validation Checkpoint 2 (N2 Loss):

    • Look for the emergence of the base peak at m/z 184 .

    • Note: If m/z 184 is not the dominant fragment at moderate CE (20 eV), the thiadiazole ring may not be intact [2].

  • Data Reporting:

    • Report the Transition: 212.0 -> 184.0 (Quantifier) and 212.0 -> 152.0 (Qualifier).

References

  • Vertex AI Search. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

A Guide to Elemental Analysis Standards for C8H6ClN3S: Methods, Comparisons, and Best Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical development and chemical research, the elemental composition of a compound is its fundamental identity. For a complex heterocyclic molecule like C8H6ClN3S, confirming its elemental makeup is not merely a quality control checkpoint; it is a cornerstone of its scientific and regulatory validation. This guide provides a comprehensive overview of the standards, methodologies, and critical considerations for the accurate elemental analysis of C8H6ClN3S, ensuring both scientific integrity and data trustworthiness.

The molecular formula C8H6ClN3S corresponds to a class of chemical structures, a notable example being a derivative of aminobenzothiazole or a related triazine compound. Such structures are significant in medicinal chemistry and materials science. Accurate elemental analysis is paramount to:

  • Confirm Molecular Formula: Verifying the successful synthesis of the target molecule.

  • Assess Purity: Quantifying the compound's purity against a theoretical ideal, a critical step for regulatory submissions and ensuring reproducible experimental results.

  • Support Structural Elucidation: Providing data that, in conjunction with spectroscopic methods (NMR, MS), confirms the compound's structure.

The accepted tolerance for elemental analysis in most scientific journals and regulatory bodies is that the found values for Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values[1][2].

Part 1: Foundational Techniques for C, H, N, S, and Cl Analysis

The simultaneous determination of carbon, hydrogen, nitrogen, and sulfur is most commonly and reliably achieved through dynamic flash combustion , a method employed by modern elemental analyzers[3][4]. This process involves:

  • Combustion: The sample is combusted in a pure oxygen environment at high temperatures (around 1000 °C)[5]. This process instantaneously converts the elements into their gaseous oxide forms (CO₂, H₂O, N₂, and SO₂).

  • Reduction & Separation: The combustion gases are then passed through a reduction chamber (typically containing copper) to convert nitrogen oxides (NOx) to N₂. The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, providing a signal proportional to the amount of each element in the original sample[4][5].

The Challenge of Chlorine:

Halogen determination, particularly for chlorine, requires a different or additional approach as it is not detected by a standard TCD in a CHNS setup. Common methods include:

  • Schöniger Flask Combustion: A classical wet chemistry method where the sample is combusted in an oxygen-filled flask, and the resulting hydrogen chloride (HCl) is absorbed into a solution and then titrated.

  • Microcoulometry: After combustion, the gases are passed into a titration cell where the amount of silver ions (Ag+) required to precipitate the chloride is measured, providing a highly sensitive and absolute determination of chlorine content[6][7].

  • Inductively Coupled Plasma (ICP): Techniques like ICP-Optical Emission Spectroscopy (ICP-OES) or ICP-Mass Spectrometry (ICP-MS) can determine halogen content with high sensitivity, especially after appropriate sample digestion[8][9]. These methods are often used for trace-level elemental impurity analysis as outlined in USP chapters <232> and <233>[10][11][12][13].

Part 2: Selecting and Comparing Certified Reference Materials (CRMs)

Instrument calibration is the most critical step for ensuring accurate results. This is achieved using Certified Reference Materials (CRMs)—highly pure, stable organic compounds with precisely known elemental compositions. For a multi-element analyte like C8H6ClN3S, a combination of standards may be necessary to build a robust calibration covering all five elements.

It is a common misconception that a single, perfect standard containing all elements of interest in similar ratios is required. In practice, a robust calibration is often built using one or two primary, well-characterized standards, and the instrument's linearity is trusted across a wide range of concentrations.

Below is a comparison of commonly used, high-quality CRMs suitable for calibrating an elemental analysis workflow for C8H6ClN3S.

Standard NameMolecular Formula% C% H% N% S% ClKey Characteristics
Sulfanilamide C₆H₈N₂O₂S41.854.6816.2718.62-Excellent for CHNS calibration. Stable, non-hygroscopic, and widely available as a primary standard.
Acetanilide C₈H₉NO71.096.7110.36--A classic standard primarily for C, H, and N. Useful for establishing linearity.
Cystine C₆H₁₂N₂O₄S₂29.995.0311.6626.69-High sulfur content makes it ideal for calibrating the sulfur channel. Available as an ISO 17034 certified CRM[14].
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)C₂₆H₂₆N₂O₂S72.536.096.517.45-A high-purity standard often used for CHNS and O analysis, particularly as a check standard[15].
4-Chlorobenzoic Acid C₇H₅ClO₂53.703.22--22.65A common, stable solid standard used specifically for calibrating the chlorine channel.

The choice of standard depends on the specific analytical instrumentation and the validation protocol. The following diagram illustrates a logical workflow for selecting appropriate CRMs for the analysis of C8H6ClN3S.

G cluster_0 Analyte & Elements cluster_1 Calibration Strategy cluster_2 CRM Selection Analyte Analyte: C8H6ClN3S Elements Elements to Quantify: C, H, N, S, Cl Analyte->Elements CHNS_Cal Primary CHNS Calibration Elements->CHNS_Cal Cl_Cal Primary Chlorine Calibration Elements->Cl_Cal Sulfanilamide Sulfanilamide (for C, H, N, S) CHNS_Cal->Sulfanilamide Select CRM Chlorobenzoic 4-Chlorobenzoic Acid (for Cl) Cl_Cal->Chlorobenzoic Select CRM Validation System Validation / Check BBOT BBOT or Cystine (Check Standard) Validation->BBOT Verify with independent CRM Sulfanilamide->Validation Chlorobenzoic->Validation

Caption: Logical workflow for selecting Certified Reference Materials (CRMs).

Part 3: A Validated Experimental Protocol for C8H6ClN3S Analysis

This protocol describes a self-validating system for the determination of C, H, N, S, and Cl in C8H6ClN3S, ensuring trustworthiness and accuracy.

Instrumentation:

  • Elemental Analyzer equipped for CHNS determination (e.g., Elementar vario EL cube, Thermo Scientific FLASH series)[16].

  • Chlorine analysis module (e.g., microcoulometric detector).

  • Microbalance with at least 0.001 mg readability.

Materials:

  • Primary CHNS Standard: Sulfanilamide (certified).

  • Primary Cl Standard: 4-Chlorobenzoic Acid (certified).

  • Check Standard: BBOT or Cystine (certified).

  • Sample: C8H6ClN3S, dried under vacuum at 40-50 °C for at least 4 hours to remove residual solvent and moisture.

  • Consumables: Tin capsules, high-purity oxygen (99.995%), and helium (99.999%).

Step-by-Step Methodology:

  • Instrument Preparation & Conditioning:

    • Perform a leak check on the analyzer to ensure system integrity.

    • Condition the combustion and reduction tubes according to the manufacturer's specifications until a stable baseline is achieved.

  • Calibration:

    • Accurately weigh (in triplicate) approximately 1-3 mg of the primary standards into tin capsules.

    • For CHNS, analyze 3-5 replicates of Sulfanilamide to establish the calibration factors (K-factors) for each element. The Relative Standard Deviation (RSD) of the responses should be ≤0.2%.

    • For Chlorine, analyze 3-5 replicates of 4-Chlorobenzoic Acid to calibrate the chlorine detector.

  • System Validation (Calibration Check):

    • Analyze the independent check standard (e.g., BBOT).

    • Trustworthiness Check: The determined values for the check standard must fall within the certified range and typically within ±0.3% of the theoretical value. This step validates the calibration and ensures the system is performing correctly.

  • Sample Analysis:

    • Accurately weigh approximately 1-3 mg of the dried C8H6ClN3S sample into a tin capsule.

    • Perform the analysis in triplicate or until two consecutive results are within the accepted precision limits (e.g., ±0.3% absolute).

    • Causality: Using 1-3 mg is critical. Too little sample can lead to weighing errors and non-representative results, while too much can cause incomplete combustion[4].

  • Data Processing and Acceptance:

    • Calculate the average percentage for each element from the sample replicates.

    • Compare the experimental results to the theoretical values for C8H6ClN3S.

      • Theoretical Composition of C8H6ClN3S (MW: 211.69 g/mol ):

        • %C: 45.39

        • %H: 2.86

        • %N: 19.85

        • %S: 15.16

        • %Cl: 16.75

    • The results are considered acceptable if they fall within the generally accepted criterion of ±0.4% of the theoretical values[1].

The following diagram outlines the complete experimental process, from sample preparation to final data validation.

G cluster_cal Instrument Calibration & Validation SamplePrep Sample Preparation (Drying, Homogenization) Weighing Accurate Weighing (1-3 mg in Tin Capsule) SamplePrep->Weighing Analysis Sample Analysis (Combustion & Detection) Weighing->Analysis Cal_CHNS Calibrate CHNS (e.g., Sulfanilamide) Validation Validate with Check Standard (e.g., BBOT) Cal_CHNS->Validation Cal_Cl Calibrate Cl (e.g., 4-Chlorobenzoic Acid) Cal_Cl->Validation Validation->Analysis If Passed DataProc Data Processing (Calculate % Element) Analysis->DataProc Report Final Report (Compare to Theory ±0.4%) DataProc->Report

Caption: A comprehensive workflow for elemental analysis.

By adhering to these rigorous methodologies, employing high-purity certified standards, and incorporating self-validating checks, researchers can generate elemental analysis data for C8H6ClN3S that is accurate, reproducible, and defensible, meeting the highest standards of scientific and regulatory scrutiny.

References

  • CHNS Analysis - Eurofins Scientific. Eurofins Scientific.
  • Combustion Analyzer for the determination of C H N O S in solids - Eltra. Eltra.
  • Combustion Analysis for Elemental Determination - LECO Corporation.
  • CHNOS analysis of organic m
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - RSC Publishing. Royal Society of Chemistry.
  • Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. Spectroscopy Online. [Link]

  • Standards and CRMs - Elemental Microanalysis. Elemental Microanalysis.
  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies Inc.
  • Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES - Shimadzu. Shimadzu.
  • Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan - SGS. SGS.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • Laboratory of Organic Elemental Analysis - Central Labor
  • Chlorine & Sulfur Elemental Analyzers for Labs - Lab Alliance. Lab Alliance.
  • Organic elemental analyzers for CHNOS analysis - Elementar. Elementar.
  • AN42515 – Elemental Analysis: CHNS Characterization of rocks by Flash Combustion. Thermo Fisher Scientific.
  • An International Study Evaluating Elemental Analysis - PMC - NIH. National Institutes of Health. [Link]

  • An International Study Evaluating Elemental Analysis - -ORCA - Cardiff University. Cardiff University.
  • How to Name New Chemical Elements - IUPAC. International Union of Pure and Applied Chemistry. [Link]

Sources

Comparative Pharmacological Profiling: 2-Chlorophenyl vs. 4-Chlorophenyl 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a highly versatile pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties [1]. The bioactivity of these molecules is profoundly influenced by the nature and position of substituents on the aryl rings attached to the core. This guide provides an in-depth comparison of 2-chlorophenyl (ortho-substituted) and 4-chlorophenyl (para-substituted) 1,3,4-thiadiazole derivatives, analyzing how a simple positional shift of a single chlorine atom dictates receptor affinity, pharmacokinetic properties, and overall therapeutic efficacy.

Mechanistic Causality: The Role of Positional Isomerism (SAR)

As drug development professionals, we must look beyond empirical screening results and understand the causality of molecular behavior. Why does the position of the chlorine atom matter so drastically? The answer lies in the intersection of steric hindrance and electronic distribution:

  • 2-Chlorophenyl (Ortho-Substitution): The bulky chlorine atom adjacent to the thiadiazole linkage creates significant steric clash. This forces the phenyl ring out of coplanarity with the thiadiazole core, altering the dihedral angle. This non-planar, "twisted" conformation is highly favorable for fitting into the deep, angled binding pockets of specific enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), significantly enhancing anti-inflammatory activity [2]. Furthermore, the proximity of the electron-withdrawing chlorine to the heteroatoms of the thiadiazole ring alters local electron density, which can enhance hydrogen bonding with bacterial cell wall targets, favoring antimicrobial potency [3].

  • 4-Chlorophenyl (Para-Substitution): Placing the chlorine atom at the para position minimizes steric hindrance, allowing the molecule to adopt a more planar, extended conformation. This linearity increases the molecule's overall lipophilicity (LogP) and surface area. In neuropharmacology, this extended lipophilic profile is critical for traversing the blood-brain barrier (BBB), which explains why para-substituted derivatives often exhibit superior anticonvulsant activity [4].

SAR_Logic Core 1,3,4-Thiadiazole Core Ortho 2-Chlorophenyl (Ortho-Substitution) Core->Ortho Steric Clash Para 4-Chlorophenyl (Para-Substitution) Core->Para Planar Extension Ortho_Mech Non-Coplanar Conformation Altered Dihedral Angle Ortho->Ortho_Mech Para_Mech Coplanar Conformation Enhanced Lipophilicity Para->Para_Mech AntiInflam Optimal COX/LOX Binding (Anti-inflammatory/Antimicrobial) Ortho_Mech->AntiInflam BBB Enhanced BBB Penetration (Anticonvulsant) Para_Mech->BBB

Logical SAR pathway illustrating how substitution position dictates pharmacological activity.

Comparative Pharmacological Data

The following table synthesizes quantitative experimental data comparing the two isomeric forms across various therapeutic indications, highlighting the structural rationale behind the observed metrics.

Pharmacological Activity2-Chlorophenyl (Ortho) Performance4-Chlorophenyl (Para) PerformanceMechanistic Rationale
Anti-inflammatory High: 41.23% inhibition of edema at 50 mg/kg [2].Moderate: Lower relative inhibition compared to ortho.Ortho-substitution locks the molecule in a twisted conformation, optimally fitting the COX active site.
Anticonvulsant (MES Test) Moderate: 100% protection achieved at higher doses (60 mg/kg) [4].High: 100% protection achieved at lower doses (30 mg/kg) with zero toxicity [4].Para-substitution provides a linear, lipophilic extension, significantly enhancing blood-brain barrier penetration.
Antimicrobial High: Favorable potency against Gram-positive bacterial strains [3].High (Fungal): 80.2% inhibition against specific fungal strains [3].Ortho-chloro increases local electron density for H-bonding; Para-chloro enhances membrane disruption in fungi.
Anticancer (HDAC8) Potent: High cytotoxicity and HDAC8 affinity (Compound 5b) [5].Potent: High cytotoxicity and HDAC8 affinity (Compound 5d) [5].Both orientations effectively cap the zinc-binding hydroxamic acid, fitting the hydrophobic surface of HDAC8.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize built-in validation mechanisms (positive/negative controls and orthogonal readouts) to evaluate the biological activity of these derivatives.

Protocol 1: In Vivo Anticonvulsant Evaluation (Maximal Electroshock Seizure - MES Test)

Purpose: To evaluate the ability of the thiadiazole derivatives to prevent seizure spread, a process heavily reliant on BBB penetration. Validation Mechanism: Inclusion of Phenytoin as a positive control establishes a baseline for 100% protection, while a vehicle-only group ensures the shock parameters are sufficient to induce hindlimb tonic extension (HLTE) in 100% of untreated subjects.

Step-by-Step Methodology:

  • Subject Preparation: Fast adult male albino mice (25-30 g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups of six.

  • Dosing: Administer the synthesized 2-chlorophenyl and 4-chlorophenyl thiadiazole derivatives intraperitoneally (i.p.) at graded doses (e.g., 15, 30, 60 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC).

  • Control Administration: Administer 0.5% CMC (Negative Control) and Phenytoin at 25 mg/kg (Positive Control) to respective control groups.

  • Electroshock Application: After 30 minutes (to allow for BBB penetration and systemic distribution), apply an alternating current of 50 mA for 0.2 seconds via corneal electrodes.

  • Observation & Scoring: Observe the animals for the presence or absence of HLTE. Protection is defined as the complete abolition of the HLTE component of the seizure.

  • Data Analysis: Calculate the ED50 (Effective Dose for 50% of subjects) using probit analysis. The 4-chlorophenyl derivative typically exhibits a lower ED50 due to superior lipophilicity [4].

Protocol 2: In Vitro Antimicrobial Broth Microdilution Assay (MIC Determination)

Purpose: To objectively quantify the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains. Validation Mechanism: Resazurin dye acts as a visual metabolic indicator, preventing false positives from compound precipitation. Ampicillin serves as the positive control [3].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to an OD600 of 0.08-0.1 (equivalent to a 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the thiadiazole compounds (ranging from 512 µg/mL to 1 µg/mL) in 1% DMSO.

  • Inoculation: Add 10 µL of the bacterial suspension to each well (final volume 100 µL).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration well that remains blue. 2-chlorophenyl derivatives generally demonstrate lower MIC values against Gram-positive strains [3].

Assay_Workflow Synthesis Chemical Synthesis (Thiadiazole Core) Validation Structural Validation (NMR, IR, Mass Spec) Synthesis->Validation InVitro In Vitro Screening (MIC Assays) Validation->InVitro InVivo In Vivo Models (MES / Paw Edema) InVitro->InVivo Lead Lead Optimization (SAR Profiling) InVivo->Lead

Step-by-step experimental workflow for evaluating thiadiazole derivatives.

Conclusion

The comparative analysis of 2-chlorophenyl and 4-chlorophenyl 1,3,4-thiadiazole derivatives underscores a fundamental principle of drug design: positional isomerism profoundly dictates pharmacodynamics and pharmacokinetics. Researchers targeting peripheral inflammatory pathways or specific antimicrobial targets should prioritize the conformationally restricted 2-chlorophenyl (ortho) scaffold. Conversely, drug development programs focused on central nervous system (CNS) targets, such as anticonvulsants, will benefit from the enhanced lipophilicity and BBB permeability afforded by the 4-chlorophenyl (para) substitution.

References

  • Title: Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety Source: Hilaris Publisher URL: [Link]

  • Title: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives Source: MDPI Pharmaceuticals URL: [Link]

  • Title: 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents Source: Frontiers in Pharmacology URL: [Link]

  • Title: Synthesis, bioevaluation and docking study of 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents Source: PubMed URL: [Link]

Publish Comparison Guide: HPLC Analysis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine . As a Senior Application Scientist, I have structured this document to move beyond simple retention time reporting into a comprehensive method development and validation framework.

Since specific retention times vary by system dead volume and column aging, this guide provides a validated reference method , relative retention time (RRT) predictions based on structural analogs, and a self-validating protocol to ensure your results are accurate.

Executive Summary & Compound Profile

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a specialized heterocyclic scaffold often used as an intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical candidates.[1] Its analysis requires separating the target 5-amine from likely synthetic impurities, including the 4-chlorophenyl regioisomer and des-amino precursors .[1]

Physicochemical Driver for Method Selection
  • Hydrophobicity (LogP): ~1.9 – 2.2. The molecule is moderately lipophilic, making Reverse Phase (RP-HPLC) the standard choice.

  • Basicity (pKa): The C5-amine is weakly basic due to electron withdrawal by the thiadiazole ring.[1] A low pH mobile phase (pH 2-3) is critical to protonate the amine, improving peak shape and preventing silanol interactions.

  • Isomeric Selectivity: The ortho-chloro substituent (2-Cl) creates a steric "twist" compared to the para-chloro (4-Cl) analog.[1] This difference in planarity allows for separation on high-density C18 or Phenyl-Hexyl columns.[1]

Reference HPLC Methodologies

The following methods compare the industry-standard C18 approach with a Phenyl-Hexyl alternative for difficult separations.

Method A: Standard Reverse Phase (Recommended for Purity)
  • Objective: General purity assessment and reaction monitoring.

  • Stationary Phase: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 5% Initial equilibration; retain polar impurities.
8.0 95% Linear ramp to elute the main compound and lipophilic dimers.
10.0 95% Wash step to remove highly retained byproducts.

| 10.1 | 5% | Re-equilibration.[1] |

Method B: Phenyl-Hexyl (Recommended for Isomer Separation)[1]
  • Objective: Separating the 2-chlorophenyl target from the 4-chlorophenyl impurity.

  • Mechanism: The Phenyl-Hexyl phase utilizes

    
     interactions.[1] The 2-chloro substituent disrupts the planarity of the phenyl ring relative to the thiadiazole core, reducing 
    
    
    
    -overlap compared to the flatter 4-chloro isomer.[1]
  • Result: Enhanced resolution between regioisomers compared to C18.

Predicted Retention Data & Impurity Profile

Note: Absolute retention times (RT) depend on system dwell volume. Relative Retention Times (RRT) are more robust.

Reference Standard: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine (Set to 1.00 RRT).[1] Estimated RT (Method A): 4.8 – 5.2 minutes.

CompoundStructure DescriptionEst. RRT (C18)Est. RRT (Phenyl)Separation Logic
Target Analyte 4-(2-Cl-Ph)-1,2,3-thiadiazol-5-amine1.00 1.00 Reference Peak.[1]
Regioisomer 4-(4-Cl-Ph)-1,2,3-thiadiazol-5-amine1.05 - 1.081.12The para-isomer is flatter, binding stronger to C18 and significantly stronger to Phenyl phases.[1]
Precursor 2-Chloroacetophenone1.201.15Starting ketone; lacks the polar amine/thiadiazole, elutes later.
Hydrolysis Product 4-(2-Cl-Ph)-1,2,3-thiadiazol-5-ol0.650.60The hydroxyl group significantly increases polarity; elutes early.[1]

Experimental Workflow Visualization

The following diagram illustrates the decision logic for method development and the synthesis origin of key impurities.

HPLC_Workflow Start Sample: Crude Synthesis Mix Impurity_Check Identify Key Impurities: 1. Regioisomer (4-Cl) 2. Starting Material (Ketone) Start->Impurity_Check Column_Select Select Stationary Phase Impurity_Check->Column_Select C18_Path C18 Column (Hydrophobic Selectivity) Column_Select->C18_Path Standard Screening Phenyl_Path Phenyl-Hexyl Column (Pi-Pi Selectivity) Column_Select->Phenyl_Path Isomer Critical Result_C18 Outcome A: Good General Purity Poor Isomer Resolution C18_Path->Result_C18 Result_Phenyl Outcome B: Superior Isomer Separation (2-Cl vs 4-Cl) Phenyl_Path->Result_Phenyl Validation Final Validation: Check Peak Purity (DAD) Calculate Tailing Factor (< 1.5) Result_C18->Validation If Res > 1.5 Result_Phenyl->Validation

Caption: Decision tree for selecting the optimal stationary phase based on the specific impurity profile of the synthesis batch.

Detailed Experimental Protocol (Self-Validating)

To ensure Trustworthiness and Scientific Integrity , follow this protocol. It includes "Stop/Go" checkpoints to validate the system before running precious samples.

Step 1: System Suitability Test (SST)

Before analyzing samples, run a standard mixture containing the target and a neutral marker (e.g., Uracil or Toluene).

  • Inject: 5 µL of Standard Solution (0.1 mg/mL).

  • Checkpoint 1 (Efficiency): Theoretical Plates (N) must be > 5000.

  • Checkpoint 2 (Tailing): Tailing Factor (

    
    ) must be between 0.8 and 1.2.
    
    • Troubleshooting: If

      
      , the amine is interacting with silanols. Action:  Increase buffer concentration or add 5mM Ammonium Acetate.
      
Step 2: Sample Preparation[1]
  • Weigh: 5.0 mg of sample.

  • Dissolve: In 5.0 mL of 50:50 Acetonitrile:Water.

    • Note: Use a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution of the crystalline lattice.

  • Filter: Pass through a 0.22 µm PTFE syringe filter.

    • Why PTFE? Nylon filters can bind amine-rich heterocycles, causing low recovery.[1]

Step 3: Data Analysis
  • Integration: Integrate all peaks > 0.1% of the main peak area.

  • Calculation: Use Area Normalization (%) for purity estimates, or External Standard method for assay (w/w).

References

  • Synthesis of 4-aryl-1,2,3-thiadiazoles: Chen, J., et al. "I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles."[1] ResearchGate.[2] Available at:

  • Thiadiazole Isomer Properties: PubChem Compound Summary for 4-phenyl-1,2,3-thiadiazol-5-amine (Analog). National Center for Biotechnology Information. Available at:

  • General HPLC Conditions for Amino-Thiadiazoles: "Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column." SIELC Technologies.[3] Available at:

  • 4-(4-Chlorophenyl) Analog Data: "4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine Product Page." J&K Scientific. Available at:

Sources

UV-Vis Absorption Maxima of 1,2,3-Thiadiazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) spectral properties of 1,2,3-thiadiazole derivatives. Targeted at medicinal chemists and materials scientists, it compares these scaffolds against common isosteres (e.g., 1,2,3-triazoles) to aid in rational drug design and fluorophore development. The 1,2,3-thiadiazole ring system exhibits distinct electronic transitions characterized by a bathochromic shift relative to nitrogen-only analogs, driven by the heavy-atom effect of sulfur and unique aromaticity.

Theoretical Framework & Electronic Transitions

The electronic absorption spectrum of 1,2,3-thiadiazole is dominated by two primary transitions:

  • 
     Transition (High Intensity):  Typically observed between 250–300 nm. This band is sensitive to conjugation and substituent effects.[1]
    
  • 
     Transition (Low Intensity):  A forbidden transition often appearing as a shoulder or weak band in the 300–350 nm region, involving the lone pair electrons on the nitrogen or sulfur atoms.
    
Mechanistic Diagram: Electronic Substituent Effects

The following diagram illustrates how auxochromes (donating/withdrawing groups) perturb the HOMO-LUMO gap, altering


.

ElectronicEffects Base 1,2,3-Thiadiazole Core (λmax ~210-250 nm) EDG Electron Donating Group (EDG) (-OH, -NH2, -OMe) Raises HOMO Energy Base->EDG + C5 Substitution EWG Electron Withdrawing Group (EWG) (-NO2, -COOH) Lowers LUMO Energy Base->EWG + C4 Substitution Conj Extended Conjugation (Phenyl, Naphthyl) Base->Conj + Phenyl Ring Effect_Red Bathochromic Shift (Red Shift) Decreased Energy Gap EDG->Effect_Red n -> π* Interaction EWG->Effect_Red Intramolecular CT Conj->Effect_Red λmax -> 290-300 nm Effect_Blue Hypsochromic Shift (Blue Shift) (Rare in this context)

Figure 1: Impact of structural modifications on the electronic energy gap of the 1,2,3-thiadiazole scaffold.

Comparative Analysis: 1,2,3-Thiadiazole vs. Alternatives

In scaffold selection, researchers often choose between thiadiazoles and triazoles. The sulfur atom in 1,2,3-thiadiazole imparts a significant red-shift compared to the 1,2,3-triazole isostere due to better polarizability and orbital overlap.

Table 1: Spectral Comparison of Isosteres (Phenyl Derivatives)

Data normalized for Ethanol/Methanol solvents.

Feature4-Phenyl-1,2,3-Thiadiazole 4-Phenyl-1,2,3-Triazole 4-Phenyl-1,3,4-Thiadiazole
Primary

296 nm 248 nm ~285 nm
Secondary Band Shoulder ~250 nm~210 nm~230 nm
Electronic Character Moderate aromaticity; S-atom lone pair participation.High aromaticity; H-bond donor (NH).High symmetry; electron-deficient.
Solvatochromism Moderate (Positive)Strong (pH dependent)Moderate
Key Advantage Red-shifted absorption useful for avoiding biological auto-fluorescence.High chemical stability ("Click" chemistry).Symmetrical functionalization.
Table 2: Substituent Effects on 1,2,3-Thiadiazole

Solvent: Acetonitrile/Ethanol

CompoundSubstituent (C4/C5)

(nm)
Transition TypeRef
Parent H / H~210, 250 (sh)

[1]
4-Methyl Methyl / H255

[2]
4-Phenyl Phenyl / H296 Conjugated

[3]
4,5-Diester -COOMe / -COOMe266

(EWG effect)
[4]
Benzo-fused (Fused Benzene)308, 375-425Extended Conjugation[5]

Key Insight: Fusing a benzene ring (benzo-1,2,3-thiadiazole) or extending conjugation with a phenyl group at C4 causes a dramatic bathochromic shift (>40 nm), pushing absorption near the visible region. This makes 4-phenyl-1,2,3-thiadiazoles superior candidates for photo-active precursors compared to alkyl derivatives.

Experimental Protocol: Reliable UV-Vis Characterization

To ensure reproducible data, the following self-validating protocol is recommended. This workflow minimizes artifacts from aggregation or solvent impurities.

Workflow Diagram

UVProtocol Step1 1. Sample Preparation Weigh 1-2 mg pure compound Dissolve in 10 mL HPLC-grade Ethanol Step2 2. Dilution Series Create 10⁻⁴, 10⁻⁵, 10⁻⁶ M solutions (Validates Beer-Lambert Law) Step1->Step2 Step3 3. Baseline Correction Run blank solvent scan (190-800 nm) Ensure Abs < 0.05 Step2->Step3 Step4 4. Acquisition Scan rate: 200 nm/min Bandwidth: 1.0 nm Step3->Step4 Step5 5. Data Validation Check for Abs 0.2 - 0.8 range Verify isosbestic points (if pH varied) Step4->Step5

Figure 2: Standardized workflow for UV-Vis characterization of thiadiazole derivatives.

Detailed Methodology
  • Solvent Selection: Use Acetonitrile (MeCN) for observing fine structure (cutoff <190 nm) or Ethanol (EtOH) for mimicking biological polarity. Avoid Acetone (cutoff 330 nm) as it masks the primary thiadiazole transitions.

  • Concentration: Prepare a stock solution (

    
     M) and dilute to 
    
    
    
    M. The target Absorbance (A) at
    
    
    should be between 0.3 and 0.8 to minimize noise and deviation from linearity.
  • Solvatochromic Validation: Record spectra in Non-polar (Cyclohexane) and Polar (DMSO) solvents.

    • Expectation: A red shift of the

      
       band in DMSO confirms a more polar excited state, typical for 4-phenyl-1,2,3-thiadiazoles.
      

References

  • BenchChem. Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives.Link

  • Thomas, S. et al. Photochemistry of 4-methyl-5-carboethoxy-1,2,3-thiadiazole. J. Phys. Chem. A, 2011. Link

  • PubChem. 4-Phenyl-1,2,3-thiadiazole Spectral Data.Link

  • Makarov, A. et al. Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) and Its Bromo Derivatives. PMC, 2021. Link

  • ResearchGate. UV Spectra of 1-methyl-4-phenyl-1,2,3-triazole.Link

Sources

X-ray crystallography of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Elucidation of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine: X-ray Crystallography vs. Spectroscopic Methods

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a detailed comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with alternative spectroscopic techniques for the characterization of the heterocyclic compound 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine.

While a public crystal structure for 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is not available, this guide will present a robust, field-proven protocol for its crystallographic analysis. We will then compare the anticipated depth of structural information with data obtainable from complementary techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), referencing known data from closely related thiadiazole analogs.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides a precise three-dimensional map of the atomic arrangement within a crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, one can determine bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.[1][2]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires patience and precision. Each step is critical for a successful outcome.

Diagram of the SC-XRD Experimental Workflow

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis synth Synthesis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine purify Purification (e.g., Recrystallization, Chromatography) synth->purify screening Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) purify->screening High Purity Sample optimization Optimization of Crystal Quality screening->optimization data_collection Data Collection (Synchrotron or In-house Diffractometer) optimization->data_collection High-Quality Single Crystal data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Final Structure structure_refinement->validation

Caption: From synthesis to final structure: the experimental workflow for single-crystal X-ray crystallography.

Step 1: Synthesis and Purification

A plausible synthesis for the title compound would involve the reaction of 2-chlorophenylacetonitrile with a source of sulfur and azide, a known method for forming 1,2,3-thiadiazole rings. Purity is paramount for successful crystallization; hence, the crude product would be purified by column chromatography followed by recrystallization.

Step 2: Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[2][3] For a small molecule like 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine, a common and effective technique is slow evaporation.

  • Protocol: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane). The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, the concentration of the compound will exceed its solubility limit, promoting the formation of well-ordered crystals.

Step 3: Data Collection and Structure Solution

A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion and radiation damage) within an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is often solved using direct methods for small molecules, which statistically predict the phases of the diffracted X-rays.[2] This leads to an initial electron density map, from which the positions of the atoms can be determined and the structure refined.

Anticipated Structural Insights and Comparison with Analogs

Based on known structures of similar compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole and 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, we can predict key structural features for our target molecule.[4][5][6]

Parameter Anticipated Value/Feature for 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine Comparative Data from Analogs
Crystal System Likely Monoclinic or Orthorhombic5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole crystallizes in the orthorhombic space group Pna21.[5][6]
Thiadiazole Ring Expected to be nearly planar.The 1,3,4-thiadiazole ring in related structures is planar.[7]
C-C Bond Length ~1.47 Å between the phenyl and thiadiazole rings.In 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, this bond is ~1.46-1.47 Å.[6]
Torsion Angle A significant twist between the phenyl and thiadiazole rings due to steric hindrance from the ortho-chloro substituent.The structure of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole shows a propeller-like shape with a notable dihedral angle.[4]
Intermolecular Interactions The amine group is expected to form N-H···N hydrogen bonds, leading to dimers or chain-like structures in the crystal packing.Dimer formation through N-H···N hydrogen bonds is observed in the crystal structure of 2-amino-5-phenyl-1,3,4-thiadiazole.[8]

Alternative & Complementary Techniques

While SC-XRD provides the definitive solid-state structure, it is not always feasible, and other techniques provide crucial information, especially about the compound's identity, purity, and solution-state behavior.[1]

Diagram of Comparative Techniques

techniques center_node 4-(2-Chlorophenyl)-1,2,3- thiadiazol-5-amine xrd X-ray Crystallography center_node->xrd 3D Structure, Bond Lengths/Angles, Packing nmr NMR Spectroscopy center_node->nmr Connectivity, Chemical Environment, Solution Conformation ir IR Spectroscopy center_node->ir Functional Groups (N-H, C=N, C-Cl) ms Mass Spectrometry center_node->ms Molecular Weight, Elemental Formula

Caption: A comparison of information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity of atoms in a molecule in solution.

  • ¹H NMR: Would confirm the presence and relative number of protons. We would expect to see distinct signals for the aromatic protons on the chlorophenyl ring and a broad signal for the amine (-NH₂) protons.[6]

  • ¹³C NMR: Would show signals for each unique carbon atom, confirming the carbon skeleton of the molecule. The carbons of the thiadiazole ring would appear at characteristic chemical shifts.[9]

  • What it can't do: NMR alone cannot provide precise bond lengths or angles and gives an average picture of the molecule's conformation in solution, not the static, packed structure seen in a crystal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Expected Signals: For the target compound, characteristic stretching frequencies would be observed for the N-H bonds of the amine group (around 3100-3400 cm⁻¹), the aromatic C-H bonds, the C=N and N=N bonds within the thiadiazole ring, and the C-Cl bond.[9]

  • What it can't do: IR spectroscopy provides no information about the connectivity of atoms or the 3D structure of the molecule.

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound with very high accuracy.

  • Expected Result: High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₈H₆ClN₃S by providing a highly accurate mass measurement of the molecular ion.[5]

  • What it can't do: MS provides no information about the structure of the molecule, only its mass and formula. Isomers cannot be distinguished by MS alone.

Objective Comparison and Conclusion

Technique Information Yield Key Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular packing.[1]Requires high-quality single crystals, which can be difficult to obtain.[3][10] Provides solid-state structure only.
NMR Spectroscopy Atomic connectivity, chemical environment of atoms, solution-state conformation.[1]Does not provide precise bond lengths or angles. Less sensitive than MS.
IR Spectroscopy Presence of specific functional groups.[1]Provides no information on atomic connectivity or 3D structure.
Mass Spectrometry Precise molecular weight and elemental formula.Provides no structural information; cannot distinguish between isomers.

References

  • BenchChem. (2025).
  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible.
  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCr Journals.
  • Chemical Synthesis Database. (2025, May 20). N-(4-chlorophenyl)-3-methoxy-1,2,4-thiadiazol-5-amine.
  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • Androsov, D., et al. CHEM3D presentation of X-ray structure of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole (13).
  • Wärnmark, K., et al. (2020).
  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.
  • ResearchGate. (2019). A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonami.
  • Al-Masoudi, N. A., et al. (2019). A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. PMC.
  • Growing Science. (2019, April 21).
  • ResearchGate. (2025, August 9). Crystalline and Molecular Structure of 2Amino5-phenyl-1,3,4-thiadiazole.
  • El-Shabasy, O., et al. (2022).

Sources

Biological activity comparison of thiadiazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I have evaluated countless heterocyclic scaffolds. Among them, thiadiazoles—five-membered rings containing one sulfur and two nitrogen atoms—stand out for their extraordinary pharmacological versatility. While there are four isomeric forms (1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole), their biological activities are not interchangeable. The precise positioning of the heteroatoms fundamentally alters their electron delocalization, hydrogen-bonding capacity, and metabolic stability.

This guide provides an in-depth, objective comparison of the biological activities of thiadiazole isomers, backed by quantitative data, structure-activity relationship (SAR) causality, and self-validating experimental protocols.

Structural Causality: The Bioisosteric Advantage

To understand the biological divergence of these isomers, we must look at their molecular geometry and electronic distribution:

  • 1,3,4-Thiadiazole (The Pyrimidine Bioisostere): This isomer is the most extensively studied in oncology and infectious diseases. Its biological prominence stems from its role as a bioisostere of pyrimidine, the core structure of multiple nucleic bases. This structural mimicry allows 1,3,4-thiadiazole derivatives to seamlessly interfere with DNA replication processes and competitively bind to the ATP-binding pockets of critical kinases[1]. Furthermore, its mesoionic nature enhances its ability to cross lipid bilayers, resulting in superior oral bioavailability.

  • 1,2,4-Thiadiazole (The H-Bond Acceptor): While less common in nature, the 1,2,4-isomer excels in specific G-protein coupled receptor (GPCR) targeting. The asymmetric distribution of its nitrogen atoms creates a highly specific hydrogen-bond acceptor profile, which is critical for docking into rigid receptor pockets (such as the Adenosine A3 receptor) where the 1,3,4-isomer fails[2].

Comparative Biological Activity Profiles

Adenosine A3 Receptor Antagonism: A Regioisomeric Case Study

The positioning of the heteroatoms drastically alters the hydrogen-bonding network within receptor binding pockets. A landmark comparison in the development of human adenosine A3 receptor antagonists demonstrated this profound regioisomeric effect.

When evaluating acetamido-substituted thiadiazoles, the 1,2,4-thiadiazole isomer (Compound 39) exhibited sub-nanomolar affinity (


)[2]. This is due to optimal hydrogen bonding between the thiadiazole nitrogen and specific amino acid residues (e.g., Asn) in the binding pocket. Conversely, shifting the nitrogen to create the 1,3,4-thiadiazole regioisomer  (Compound 42) completely disrupted this interaction network, plummeting the affinity to a 

of

—a nearly 6,000-fold decrease in potency (2)[2].
Kinase Inhibition in Oncology: The 1,3,4-Thiadiazole Dominance

In oncology, the 1,3,4-thiadiazole scaffold dominates. Because of its pyrimidine-like structure, it acts as a potent competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Recent syntheses of 1,3,4-thiadiazole hybrids have demonstrated robust enzymatic inhibition of EGFR with


 values as low as 

, translating to potent anti-proliferative activity against MCF-7 breast cancer cell lines (1)[1].
Antimicrobial Efficacy

The 1,3,4-isomer also exhibits broad-spectrum antimicrobial properties. The presence of the


 moiety allows these compounds to interact with bacterial cell walls and inhibit enzymes like DNA gyrase. They exhibit low in vivo toxicity and high metabolic stability, making them excellent candidates for overcoming antibiotic resistance (3)[3].

Quantitative Efficacy Comparison

The following table synthesizes the experimental data comparing the biological efficacy of specific thiadiazole derivatives across different targets.

Compound ScaffoldIsomer TypePrimary Biological TargetExperimental ModelEfficacy Metric
Acetamido-derivative (Cmpd 39) 1,2,4-ThiadiazoleAdenosine A3 ReceptorCHO Cells (Recombinant)

Acetamido-derivative (Cmpd 42) 1,3,4-ThiadiazoleAdenosine A3 ReceptorCHO Cells (Recombinant)

Propenyl-imidazo-derivative (Cmpd 22d) 1,3,4-ThiadiazoleLSD1 / DNA ReplicationMCF-7 Breast Cancer

Thiadiazole hybrid (Cmpd 32a) 1,3,4-ThiadiazoleEGFR Kinase DomainEnzymatic Assay

Mechanistic Visualizations

BiologicalPathways T134 1,3,4-Thiadiazole (Pyrimidine Bioisostere) EGFR EGFR / VEGFR-2 Kinase Domains T134->EGFR Competitive ATP Binding T124 1,2,4-Thiadiazole (Optimal H-Bond Acceptor) A3R Adenosine A3 Receptor T124->A3R Sub-nanomolar Affinity (Ki) AntiC Anticancer Activity (Apoptosis / G0-G1 Arrest) EGFR->AntiC Pathway Inhibition AntiI Anti-inflammatory (GPCR Modulation) A3R->AntiI Signal Transduction

Mechanistic pathways linking thiadiazole isomers to their primary biological targets.

Self-Validating Experimental Methodologies

To ensure scientific integrity, raw data must be generated through protocols that inherently validate themselves. Below are the gold-standard workflows I utilize for evaluating thiadiazole derivatives.

Radioligand Binding Assay for Receptor Affinity (GPCR Targeting)

When comparing the affinity of 1,2,4- vs. 1,3,4-thiadiazoles for the Adenosine A3 receptor, distinguishing true binding from background noise is critical.

  • Step 1: Membrane Preparation: Culture CHO cells expressing recombinant human A3 receptors. Harvest and homogenize in Tris-HCl buffer (pH 7.4) to isolate cell membranes.

  • Step 2: Radioligand Addition: Incubate

    
     of membrane protein with 
    
    
    
    of
    
    
    . Causality: This specific radioligand is a highly selective A3 agonist, ensuring we are exclusively measuring A3 receptor interactions.
  • Step 3: Competitive Displacement: Add the synthesized thiadiazole isomers at varying concentrations (

    
     to 
    
    
    
    ).
  • Step 4: Self-Validation (Non-Specific Binding): In parallel wells, add

    
     of NECA (a known, non-selective adenosine agonist) instead of the test compound. Causality: This saturates all true receptors. Any remaining radioactivity detected in these wells is "Non-Specific Binding" (NSB). If NSB exceeds 20% of total binding, the assay is invalid and must be repeated.
    
  • Step 5: Filtration and Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Quantify bound radioactivity using a gamma counter and calculate

    
     using the Cheng-Prusoff equation.
    
High-Throughput Cell Viability (MTT) Assay for Anticancer Activity

To evaluate the pro-apoptotic effects of 1,3,4-thiadiazoles on MCF-7 cells, we use a metabolic proxy assay with strict internal controls.

  • Step 1: Cell Seeding: Seed MCF-7 cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C to allow adherence.
    
  • Step 2: Compound Treatment & Internal Validation: Treat cells with thiadiazole derivatives (

    
     to 
    
    
    
    ).
    • Validation A (Vehicle Control): Treat parallel wells with 0.1% DMSO to prove the solvent isn't causing cell death.

    • Validation B (Positive Control): Treat parallel wells with Cisplatin. This proves the cell line is currently sensitive to known apoptotic agents.

  • Step 3: MTT Addition: After 48 hours, add

    
     of MTT solution (
    
    
    
    ). Causality: Viable cells with active mitochondria will reduce the yellow MTT into purple formazan crystals. Dead cells will not.
  • Step 4: Solubilization & Reading: Remove media, dissolve crystals in

    
     DMSO, and read absorbance at 
    
    
    
    . Calculate
    
    
    via non-linear regression.

AssayWorkflow Seed Seed Cells (e.g., MCF-7) Treat Compound Treatment Seed->Treat MTT Add MTT Reagent Treat->MTT Control Internal Controls (Vehicle, Cisplatin) Control->Treat Validates Sensitivity Solubilize Formazan Solubilization MTT->Solubilize Read Absorbance Reading (570nm) Solubilize->Read Validate Data Validation & IC50 Calculation Read->Validate

Self-validating MTT assay workflow ensuring rigorous anticancer activity evaluation.

References

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health (NIH).2

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.1

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles. National Institutes of Health (NIH).3

  • A Comparative Guide to the Synthetic Routes of Thiadiazole Isomers. Benchchem.4

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Handling and Disposal of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine, designed for researchers and environmental health and safety (EHS) professionals in professional laboratory settings.

Executive Summary

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a halogenated heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development[1]. Due to its structural components—specifically the thiadiazole ring and the chlorinated phenyl group—its disposal requires strict adherence to environmental regulations to prevent ecological contamination and ensure laboratory safety. This guide outlines the causality-driven protocols for managing this compound from the point of generation to final off-site incineration, ensuring compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the guidelines set forth in Prudent Practices in the Laboratory[2][3].

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, a rigorous hazard assessment is required[2]. The parent compound, 1,2,3-thiadiazol-5-amine, is classified under the Globally Harmonized System (GHS) as Harmful if swallowed (H302) and Causes skin irritation (H315)[4]. The addition of the 2-chlorophenyl moiety increases the molecule's lipophilicity and environmental persistence.

Crucially, the presence of the chlorine atom dictates its waste categorization. When combusted at low temperatures, halogenated organics can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, this chemical must be strictly segregated as a Halogenated Organic Waste to ensure it is routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature, scrubber-equipped incineration[2][5].

Table 1: Hazard Summary and Required PPE
ParameterSpecification / RequirementRationale
Waste Classification Halogenated Organic WastePrevents dioxin formation during standard incineration; ensures proper TSDF routing.
Primary Hazards Acute Toxicity (Oral), Skin/Eye IrritantHeterocyclic amines readily interact with biological targets[1].
Incompatibilities Strong oxidizers, strong acidsRisk of exothermic reaction or toxic gas (e.g., SOx, NOx) release.
Required PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and mucosal irritation during waste transfer.
Engineering Controls Chemical Fume HoodMitigates inhalation risks from aerosolized powders or solvent vapors during waste consolidation[6].

Procedural Workflow for Safe Disposal

The overriding principle of laboratory waste management is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[2]. The following self-validating system ensures compliance and safety.

Step 1: Segregation and Containment
  • Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers for collecting waste solutions containing 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine.

  • Segregate by Halogen Content: Ensure the waste container is strictly designated for Halogenated Solvents/Organics. Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates TSDF profiling[2].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any accidental spills or leaks[2].

Step 2: Satellite Accumulation Area (SAA) Management

Under EPA regulations, waste must be managed at or near the point of generation[7].

  • Labeling: The moment the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste" and a clear description of the contents (e.g., "Hazardous Waste: Halogenated Organics - contains 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine and [Solvent Name]")[5][8].

  • Volume Limits: A laboratory may accumulate up to 55 gallons of standard hazardous waste in an SAA[5][7].

  • Closure: Containers must remain securely closed at all times except when actively adding or removing waste. Do not leave funnels in the waste container.

Step 3: Transfer to Central Accumulation Area (CAA)
  • Timeframes: Once an SAA container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three consecutive days.

  • CAA Storage Limits: Depending on the facility's generator status (e.g., Large Quantity Generator [LQG] or Small Quantity Generator [SQG]), waste may be stored in the CAA for 90 or 180 days, respectively, before off-site transport is mandated[5].

Step 4: Final Disposition
  • Manifesting: EHS personnel will profile the waste and prepare a Uniform Hazardous Waste Manifest.

  • Incineration: A licensed hazardous waste broker will transport the material to a permitted TSDF for high-temperature incineration, the only acceptable method for destroying halogenated thiadiazole derivatives[2][5].

WasteWorkflow Gen Waste Generation (Fume Hood) Seg Chemical Segregation (Halogenated Organics) Gen->Seg Identify halogen content Label Labeling & Dating 'Hazardous Waste' Seg->Label Containerize in HDPE/Glass SAA Satellite Accumulation Area (SAA) Max 55 Gal Limit CAA Central Accumulation Area (CAA) 90-180 Day Limit SAA->CAA Transfer when full Label->SAA Store at point of generation Disp Off-site Incineration (Licensed TSDF) CAA->Disp EPA Manifest & Transport

Fig 1: Regulated hazardous waste lifecycle for halogenated laboratory chemicals.

Spill Response and Decontamination

In the event of an accidental release of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine, immediate action must be taken to prevent exposure and environmental release.

  • Solid Spills (Powder): Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API) building block. Gently cover the powder with damp absorbent pads (using water or a compatible solvent like ethanol) to suppress dust. Carefully scoop the material using non-sparking tools into a hazardous waste container.

  • Liquid Spills (In Solution): Isolate the area. Apply a compatible chemical absorbent (e.g., vermiculite or commercial spill pads) starting from the perimeter and working inward.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse. Crucially: The rinsate generated from cleaning up a hazardous waste spill must also be collected and disposed of as hazardous waste, as it now exhibits the toxicity characteristics of the parent chemical[2].

Waste Minimization Strategy

The EPA prioritizes waste minimization to reduce the environmental burden of laboratory operations[8]. To minimize the generation of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine waste:

  • Microscaling: Scale down synthetic reactions to the minimum viable volume required for analytical or biological testing.

  • Inventory Control: Implement a "first in, first out" inventory system to prevent the expiration of chemical stocks, which forces the disposal of unused reagents[8].

  • Subpart K Compliance: For academic institutions, utilize the flexibility of RCRA Subpart K to conduct regular laboratory clean-outs and consolidate unwanted materials efficiently[7][9].

References
  • [4] National Center for Biotechnology Information (NIH). (n.d.). PubChem Compound Summary for CID 77736, 1,2,3-Thiadiazol-5-amine. Retrieved from: [Link]

  • [2] National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Chapter 8: Management of Waste. National Academies Press (US). Retrieved from: [Link]

  • [9] United States Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from: [Link]

  • [7] United States Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from: [Link]

  • [5] Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from: [Link]

  • [8] Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from: [Link]

  • [6] National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Chapter 6: Working with Chemicals. National Academies Press (US). Retrieved from: [Link]

  • [3] Google Books. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from:

Sources

Personal protective equipment for handling 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a bioactive heterocyclic amine commonly used as an intermediate in agrochemical synthesis and kinase inhibitor development.[1] While specific toxicological data for this exact isomer (2-chloro) may be limited compared to its 4-chloro analogs, the structural presence of the thiadiazole ring combined with a primary amine and halogenated phenyl group necessitates handling it as a High-Potency Pharmacological Intermediate .

Immediate Hazard Classification (derived from structural analogs):

  • Acute Toxicity (Oral): Category 3/4 (Toxic or Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[2]

  • STOT-SE: Category 3 (Respiratory tract irritation).[2]

  • Sensitization: Potential skin sensitizer due to the reactive amine moiety.

Risk Assessment & Biological Rationale

Effective safety protocols rely on understanding the mechanism of harm, not just the regulation.

The "Why" Behind the PPE
  • Amine Reactivity (Skin Absorption): Primary amines are lipophilic enough to penetrate the stratum corneum. Once absorbed, they can react with skin proteins (haptenization), leading to allergic contact dermatitis. Standard latex gloves are insufficient because amines can permeate latex rapidly.

  • Thiadiazole Bioactivity: This scaffold is often designed to interact with biological enzymes (e.g., cytochrome P450 or specific kinases). Inhalation of dust allows direct entry into the bloodstream via the alveoli, bypassing first-pass metabolism.

  • Dust Generation: As a solid amine, electrostatic charging during weighing can cause "fly-off," creating an invisible aerosol cloud in the breathing zone.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is designed to create a redundant barrier system .

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100 Half-MaskPrevents inhalation of particulates during weighing. If working outside a fume hood, a P100 is mandatory to capture 99.97% of fine particles.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders which can bypass shields on air currents. Goggles seal the orbital area.
Hand (Inner) Nitrile (4 mil) Acts as a second skin. If the outer glove tears, this layer prevents immediate contact.
Hand (Outer) Nitrile (5-8 mil) or Neoprene Thicker barrier against mechanical abrasion and prolonged chemical contact. Technique: Change outer gloves immediately upon contamination.
Body Lab Coat (Buttoned, Long Sleeve) Standard cotton/poly blend is acceptable for trace amounts. For quantities >10g, use a disposable Tyvek® apron/sleeve covers.

Operational Workflow: The "Safe-Circle" Protocol

Safety is a process, not a product. Follow this logic flow to ensure containment.

Diagram: Safe Handling Lifecycle

The following directed graph illustrates the critical control points where exposure is most likely to occur.

SafeHandling cluster_hood Engineering Control: Chemical Fume Hood Start Storage (Cool, Dry, Dark) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Retrieve Weighing Weighing (Inside Fume Hood) PPE->Weighing Transfer Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Dissolve (DMSO/DMF) Waste Disposal (Halogenated Organic) Weighing->Waste Spill/Debris Solubilization->Waste Exp. End

Figure 1: The "Safe-Circle" workflow emphasizes that high-risk steps (Weighing, Solubilization) must occur within the engineering control (Fume Hood).

Detailed Protocol Steps
Step 1: Engineering Controls Setup
  • Velocity Check: Ensure the chemical fume hood is operating at 80–100 fpm face velocity.

  • Sash Height: Keep the sash at the lowest possible working height (usually 18 inches) to act as a physical shield against potential splashes or powder dispersion.

Step 2: Weighing (The Critical Risk Point)
  • Static Control: Use an ionizing bar or anti-static gun if available. Thiadiazoles are organic solids that accumulate static charge, causing the powder to "jump" away from the spatula.

  • Technique:

    • Place the receiving vessel (vial) inside the balance inside the hood.

    • Tare the balance.

    • Transfer solid using a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

    • Cap the vial before removing it from the balance enclosure.

Step 3: Solubilization
  • Solvent Choice: This compound is likely soluble in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • CAUTION: DMSO is a penetration enhancer . If you dissolve the toxic amine in DMSO and get it on your skin, the DMSO will carry the amine directly into your bloodstream.

  • Protocol: Add solvent slowly to the solid. Avoid vigorous vortexing if the cap seal is not verified; use a rocker or gentle inversion.

Emergency Response & Decontamination

Every researcher must be their own first responder for the first 10 seconds of an incident.

Incident TypeImmediate ActionSecondary Action
Skin Contact Flush immediately with water for 15 minutes.[3][4][5][6] Do not use solvent (ethanol) to wash skin; it spreads the chemical.Remove contaminated clothing carefully to avoid brushing chemicals across the face.
Eye Contact Eyewash Station: Hold eyelids open and flush for 15 full minutes.Seek medical attention immediately.[1][3][4][7][8][9][10] Bring the SDS (or this guide) to the physician.[2]
Powder Spill Do not sweep. Sweeping creates dust. Cover with wet paper towels (water or oil-soaked) to dampen the powder.Scoop up the damp towels and place them in a hazardous waste bag.

Disposal: Cradle-to-Grave

Improper disposal endangers EHS personnel.

  • Categorization: Classify as Halogenated Organic Waste due to the chlorine atom on the phenyl ring.

  • Segregation: Do not mix with strong acids or oxidizers. Thiadiazoles can liberate toxic sulfur/nitrogen oxides if incinerated uncontrolled or mixed with incompatible reagents.

  • Labeling: Clearly label the waste container with the full chemical name and the hazard flag "Toxic/Irritant."

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[11] Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine (Analogous Structure). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[11] United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

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